molecular formula C7H16ClNO2 B1591302 Ethyl 5-aminovalerate hydrochloride CAS No. 29840-57-1

Ethyl 5-aminovalerate hydrochloride

Cat. No.: B1591302
CAS No.: 29840-57-1
M. Wt: 181.66 g/mol
InChI Key: JELXJZASXLHKDV-UHFFFAOYSA-N
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Description

Ethyl 5-aminovalerate hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-2-10-7(9)5-3-4-6-8;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELXJZASXLHKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582466
Record name Ethyl 5-aminopentanoate--hydrogen chloride (1/1)
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Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29840-57-1
Record name Pentanoic acid, 5-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29840-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-aminopentanoate--hydrogen chloride (1/1)
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Record name ethyl 5-aminopentanoate hydrochloride
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Foundational & Exploratory

What are the physicochemical properties of Ethyl 5-aminovalerate hydrochloride?

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profiling for Drug Development

Introduction

Ethyl 5-aminovalerate hydrochloride (CAS: 29840-57-1) is a critical bifunctional building block in medicinal chemistry and materials science. Structurally, it consists of a five-carbon aliphatic chain terminating in an amine group at one end and an ethyl ester at the other. This specific chain length (C5) places the molecule in a unique reactivity window: it is the linear precursor to the thermodynamically stable six-membered lactam (


-valerolactam).

In drug discovery, this molecule serves as a vital "linker" moiety, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) where precise spatial separation between E3 ligase ligands and warheads is required. The hydrochloride salt form is the industry standard for storage and handling, as it kinetically traps the molecule in its linear state, preventing the spontaneous cyclization that degrades the free base.

Chemical Identity & Structural Analysis[1]

ParameterData
IUPAC Name Ethyl 5-aminopentanoate hydrochloride
Common Name Ethyl 5-aminovalerate HCl
CAS Number 29840-57-1
Molecular Formula

Molecular Weight 181.66 g/mol
SMILES CCOC(=O)CCCCN.Cl
InChI Key JELXJZASXLHKDV-UHFFFAOYSA-N
Structure Type Linear

-amino acid ester salt

Expert Insight: The "C5" spacer is critical. Unlike C3 (beta-alanine) or C4 (GABA) derivatives which form strained 4- or 5-membered lactams, the C5 chain of ethyl 5-aminovalerate allows for the formation of a nearly strain-free 6-membered lactam ring. This makes the free base highly unstable, necessitating the hydrochloride salt form for shelf stability.

Physicochemical Properties[1][2][4][5][6][7][8]

Physical Constants
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 77–80 °C. (Note: High purity samples may exhibit sharp melting at the upper end; broad ranges often indicate partial hydrolysis or hygroscopic water absorption).

  • Hygroscopicity: Moderate to High. The ammonium chloride moiety readily attracts atmospheric moisture.

  • Solubility:

    • Water: Highly soluble (>100 mg/mL).

    • DMSO: Soluble (Suitable for biological stock solutions).

    • Methanol/Ethanol: Soluble.[1]

    • Dichloromethane/Ethyl Acetate: Insoluble/Sparingly soluble.

Acid-Base Profile (pKa)
  • Amine (

    
    ):  ~10.5 (Estimated). The protonated amine is stable against oxidation.
    
  • Ester (

    
    -proton):  ~24-25. The ester group is susceptible to hydrolysis under basic conditions (pH > 8.5).
    

Synthesis & Manufacturing Protocol

The synthesis of Ethyl 5-aminovalerate HCl typically utilizes 5-aminovaleric acid (5-AVA) via a Fischer esterification driven by thionyl chloride (


). This method is preferred over acid catalysis (

) because the byproduct (

and

gas) drives the equilibrium forward and simplifies purification.
Experimental Protocol (Laboratory Scale)

Safety Note: Perform in a fume hood. Thionyl chloride releases toxic


 and 

gases.
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Solvent Preparation: Chill absolute ethanol (50 mL) to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (1.2 eq) to the chilled ethanol. Caution: Exothermic reaction. Stir for 15 minutes to generate anhydrous

    
     in situ.
    
  • Addition: Add 5-aminovaleric acid (1.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. The suspension should dissolve into a clear solution.

  • Workup:

    • Cool to room temperature.[2][3]

    • Remove solvent under reduced pressure (Rotary Evaporator).

    • The residue is often a sticky oil or semi-solid.

  • Crystallization: Triturate the residue with cold diethyl ether or hexane to induce crystallization. Filter the white solid and dry under high vacuum over

    
    .
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Aminovaleric Acid (Zwitterion) Inter Intermediate Acyl Chloride Species Start->Inter Activation Reagent SOCl2 / EtOH (0°C) Reagent->Inter Product Ethyl 5-aminovalerate HCl (Linear Salt) Inter->Product Esterification Reflux 80°C Byproducts SO2 (g) + HCl (g) Inter->Byproducts

Figure 1: Thionyl chloride-mediated Fischer esterification pathway converting the amino acid to the ethyl ester hydrochloride.

Stability & Reactivity: The Cyclization Trap

The defining characteristic of this molecule is its propensity for intramolecular cyclization. Researchers must understand that the HCl salt is a kinetic trap .

Mechanism of Degradation

If the salt is neutralized (e.g., during extraction with aqueous


 or exposure to basic buffers), the free amine becomes nucleophilic. Due to the favorable entropy of forming a 6-membered ring, the amine attacks the ester carbonyl, expelling ethanol and forming 

-valerolactam (2-piperidone).
  • Thermodynamic Driver: Formation of a stable 6-membered ring.

  • Trigger: pH > 7.0 or presence of moisture/heat.

  • Prevention: Maintain acidic environment (pH < 4) or keep as dry solid salt.

Degradation Pathway Diagram

Degradation Salt Ethyl 5-aminovalerate HCl (Stable Solid) FreeBase Free Amine Intermediate (Unstable) Salt->FreeBase Base (pH > 7) Hydrolysis 5-Aminovaleric Acid (Hydrolysis Product) Salt->Hydrolysis H2O / Acid / Heat Lactam delta-Valerolactam (Cyclic Degradant) FreeBase->Lactam Spontaneous Cyclization (-EtOH)

Figure 2: Stability profile showing the primary degradation route (cyclization) triggered by basic conditions.

Applications in Drug Development[9]

PROTAC Linker Design

Ethyl 5-aminovalerate is extensively used to synthesize linkers for PROTACs. The C5 chain provides a flexible tether length of approximately 6–8 Å.

  • Protocol: The ester is hydrolyzed in situ (using LiOH) only after the amine end has been coupled to the E3 ligase ligand (e.g., Thalidomide derivatives). This prevents premature cyclization.

Peptidomimetics

Used as a non-natural amino acid surrogate to introduce flexibility or alter proteolytic stability in peptide chains.

Handling & Storage Guidelines

To ensure data integrity in experimental workflows, adhere to the following:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption accelerates hydrolysis.

  • Handling: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Solution Stability:

    • DMSO Stocks: Stable for months at -20°C.

    • Aqueous Solutions: Prepare fresh. Do not store in basic buffers (PBS pH 7.4) for extended periods.[3][4]

References

  • Fisher Scientific. (n.d.). This compound, 96%.[5] Retrieved January 30, 2026, from [Link]

  • Cheng, J., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production. Frontiers in Bioengineering and Biotechnology. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16094861, Ethyl 5-aminopentanoate hydrochloride. Retrieved January 30, 2026, from [Link]

  • Hu, X., et al. (2016). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters. PMC - NIH. Retrieved January 30, 2026, from [Link]

Sources

Ethyl 5-aminovalerate hydrochloride CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 29840-57-1 | Molecular Weight: 181.66 g/mol [1][2]

Executive Summary

Ethyl 5-aminovalerate hydrochloride is a critical aliphatic amine building block widely utilized in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics. As a protected


-amino acid derivative, it serves as a robust "C5" alkyl linker, providing a precise spatial separation between functional domains in bifunctional molecules. This guide details its physicochemical properties, validated synthesis protocols, and strategic applications in drug development.

Part 1: Chemical Identity & Physicochemical Profile[4]

Core Identity Data
ParameterSpecification
Chemical Name This compound
Synonyms 5-Aminopentanoic acid ethyl ester HCl; Ethyl 5-aminopentanoate hydrochloride
CAS Number 29840-57-1
Molecular Formula C

H

NO

[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 181.66 g/mol
SMILES CCOC(=O)CCCCN.Cl
InChI Key JELXJZASXLHKDV-UHFFFAOYSA-N
Physical Properties
PropertyValue
Appearance White to off-white crystalline solid
Melting Point 77–80 °C
Solubility Highly soluble in water, DMSO, Methanol; Sparingly soluble in Et

O
Hygroscopicity Moderate (Store under inert gas recommended)

Part 2: Synthesis & Manufacturing Protocol

Reaction Mechanism

The synthesis of this compound is classically achieved via the Fischer esterification of 5-aminovaleric acid using thionyl chloride (


) as an activating agent in absolute ethanol. This method is preferred over acid catalysis (e.g., 

) due to the simplified workup and the generation of the stable hydrochloride salt directly.

Synthesis Start 5-Aminovaleric Acid (C5H11NO2) Reagent SOCl2 / EtOH (0°C to Reflux) Start->Reagent Activation Intermediate Acyl Chloride Intermediate Reagent->Intermediate In situ formation Product Ethyl 5-aminovalerate HCl (C7H16ClNO2) Intermediate->Product Esterification (-SO2, -HCl)

Figure 1: Synthetic pathway for the conversion of 5-aminovaleric acid to its ethyl ester hydrochloride salt.

Validated Laboratory Protocol

Scale: 10 g Input | Yield: ~85-92%[3]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

    
     or N
    
    
    
    balloon).
  • Solvent Preparation: Charge the flask with 100 mL of absolute ethanol . Cool to 0 °C using an ice bath.

  • Activation: Dropwise add 12.0 mL (167 mmol) of thionyl chloride (

    
    ) over 20 minutes. Caution: Exothermic reaction with evolution of HCl and SO
    
    
    
    gases.
  • Addition: Remove the ice bath and add 10.0 g (85.3 mmol) of 5-aminovaleric acid in one portion.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 18 hours . The solution should become clear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate in vacuo (rotary evaporator) to remove ethanol and excess thionyl chloride. A sticky, viscous oil or semi-solid will remain.

  • Purification (Trituration):

    • Add 150 mL of diethyl ether to the residue.

    • Vigorously stir/sonicate until a white precipitate forms.[3]

    • Filter the solid under vacuum.[3]

    • Wash the filter cake with cold diethyl ether (

      
       mL).
      
  • Drying: Dry the white solid in a vacuum desiccator over KOH or P

    
    O
    
    
    
    overnight to remove trace acid.

Part 3: Applications in Drug Discovery[12]

PROTAC Linker Chemistry

This compound is a premier "C5" alkyl linker.[3] In PROTAC design, linker length and flexibility are decisive factors for the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase).

  • Spatial Control: The 5-carbon chain provides a specific distance (~6–8 Å) that is often optimal for avoiding steric clashes between the E3 ligase (e.g., Cereblon or VHL) and the target protein.

  • Permeability: Unlike PEG linkers, the aliphatic chain increases lipophilicity (

    
    ), potentially improving cell membrane permeability.
    
Peptidomimetics & Macrocyclization
  • 
    -Amino Acid Surrogate:  Used to introduce flexibility into peptide backbones, preventing rapid enzymatic degradation (proteolysis).
    
  • Macrocyclization: The terminal amine and ester functionalities allow for easy incorporation into ring-closing metathesis (RCM) or amide-coupling based macrocyclization strategies.

Applications Core Ethyl 5-aminovalerate HCl PROTAC PROTAC Linker Design (Aliphatic C5 Chain) Core->PROTAC Connects Ligands Peptide Peptidomimetics (Protease Resistance) Core->Peptide Backbone Modification Polymer Polymer Chemistry (Nylon-5 Precursors) Core->Polymer Polymerization Optimization Optimization PROTAC->Optimization Modulates Solubility & Permeability

Figure 2: Strategic application map for Ethyl 5-aminovalerate HCl in chemical biology.

Part 4: Quality Control & Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: Deuterium Oxide (


) | Frequency:  300/400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
4.13 Quartet (

Hz)
2H

Ethyl ester methylene
2.98 Triplet2H


-methylene to amine
2.45 Triplet2H


-methylene to carbonyl
1.60 – 1.75 Multiplet4H

Internal alkyl chain
1.25 Triplet (

Hz)
3H

Ethyl ester methyl

Note: In


, the ammonium protons (

) exchange and are not visible.
Mass Spectrometry (ESI-MS)
  • Expected Mass (

    
    ):  146.12 m/z (Free base cation)
    
  • Observed: 146.1 m/z

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315 Causes skin irritation.[3][10]
Eye Irritation H319 Causes serious eye irritation.[3][10]
STOT-SE H335 May cause respiratory irritation.[3][10][11]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[11] Handle in a fume hood to avoid inhalation of dust.[3]

  • Storage: Store at 2–8 °C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture can lead to hydrolysis of the ester.

References

  • ChemicalBook. (2025). This compound Product Properties and Safety. Retrieved from

  • Fisher Scientific. (2025). This compound, 96% Specification Sheet. Retrieved from

  • PrepChem. (n.d.). Synthesis of ethyl 5-aminopentanoate hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2021).[3] Impact of Linker Composition on PROTAC Cell Permeability. PubMed Central. Retrieved from

  • Human Metabolome Database (HMDB). (2025). 1H NMR Spectrum of 5-amino valeric acid derivatives. Retrieved from

Sources

Technical Guide: Spectroscopic Profiling of Ethyl 5-aminovalerate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Ethyl 5-aminovalerate hydrochloride , a critical linker in medicinal chemistry (PROTACs) and a precursor in polymer science (Nylon-5 derivatives).

Executive Summary & Compound Profile

This compound is the ethyl ester derivative of 5-aminovaleric acid (5-AVA), stabilized as a hydrochloride salt. It serves as a robust, linear aliphatic linker containing a primary amine (for conjugation) and a protected carboxylate (ethyl ester).

  • IUPAC Name: Ethyl 5-amino-pentanoate hydrochloride

  • CAS Number: 29840-57-1 (HCl salt); 17260-84-3 (Free base)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.66 g/mol (Salt); 145.20 g/mol (Cation)

  • Physical State: White to off-white hygroscopic solid.

  • Solubility: Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, ether).

Synthesis & Purification Workflow

To ensure spectroscopic fidelity, the compound is typically synthesized via the ring-opening of 2-piperidone. This method minimizes by-products compared to direct esterification of the linear amino acid.

Protocol: Ring-Opening Esterification
  • Reagents: 2-Piperidone (1.0 eq), Absolute Ethanol (excess), Thionyl Chloride (

    
    , 1.2 eq).
    
  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
    ), ice bath.
    
  • Procedure:

    • Cool ethanol to 0°C. Dropwise add

      
       (Caution: Exothermic, HCl gas evolution).
      
    • Add 2-Piperidone slowly.

    • Reflux for 4–6 hours. Monitoring by TLC (ninhydrin stain) is difficult; monitor disappearance of lactam by GC or NMR.

    • Evaporate solvent in vacuo to yield a viscous oil.

  • Crystallization (Critical Step):

    • Triturate the oil with cold diethyl ether or acetone.

    • The oil will solidify into a white solid. Filter and dry under high vacuum to remove trace HCl.

Workflow Diagram

SynthesisWorkflow Start 2-Piperidone Inter Reflux (6h) Ring Opening Start->Inter + Reagent Reagent EtOH / SOCl2 (In situ HCl gen) Reagent->Inter Workup Evaporation & Trituration (Ether) Inter->Workup Product Ethyl 5-aminovalerate HCl Salt Workup->Product Crystallization

Caption: Acid-catalyzed ring-opening synthesis of Ethyl 5-aminovalerate HCl from 2-piperidone.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR data below assumes the use of DMSO-d6 as the solvent.

  • Why DMSO-d6? It allows visualization of the ammonium protons (

    
    ), which exchange and disappear in 
    
    
    
    .
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

H NMR Data (300/400 MHz, DMSO-d6)
PositionShift (

, ppm)
MultiplicityIntegralAssignmentDiagnostic Note
NH 7.95 - 8.10 Broad s 3H

Disappears in

.
Ester-CH2 4.06Quartet (

Hz)
2H

Characteristic ester ethyl signal.
5 2.76Multiplet2H

Deshielded by ammonium cation.
2 2.34Triplet (

Hz)
2H

Alpha to carbonyl.
3, 4 1.50 - 1.65Multiplet4H

Central chain overlap.
Ester-CH3 1.18Triplet (

Hz)
3H

Upfield terminal methyl.

Interpretation Logic:

  • The broad singlet at ~8.0 ppm confirms the salt formation. If this is a sharp singlet at ~1-2 ppm or missing, the compound has degraded to the free base.

  • The quartet at 4.06 ppm and triplet at 1.18 ppm are the "fingerprint" of the ethyl ester.

C NMR Data (75/100 MHz, DMSO-d6)
Carbon TypeShift (

, ppm)
Assignment
Carbonyl 173.2

(Ester)
Ester-CH2 59.8

C-5 38.7

C-2 33.0

C-4 26.8Central chain
C-3 21.5Central chain
Ester-CH3 14.1

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ammonium salt and the ester carbonyl.

Wavenumber (

)
Vibration ModeFunctional GroupIntensity/Shape
2800 - 3100 N-H StretchAmmonium (

)
Very Broad, overlaps C-H
2950, 2870 C-H StretchAlkyl ChainMedium, sharp shoulders
1730 - 1735 C=O[2][3] Stretch Ester Strong, Sharp (Diagnostic)
1580 - 1600 N-H BendPrimary Amine SaltMedium
1180 - 1200 C-O StretchEster (C-O-C)Strong

Diagnostic Check:

  • Look for the "Amine Salt Broadening" around 3000 cm⁻¹. A sharp peak here indicates free amine or hydrolysis.

  • The 1730 cm⁻¹ peak confirms the ester is intact. If a broad peak appears ~1700-1710 cm⁻¹, hydrolysis to the carboxylic acid has occurred.

Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) in Positive Mode (


) is the standard for this salt.
  • Molecular Ion: The salt dissociates in solution. You will detect the cation.

    • Observed m/z: 146.1

      
       (Calculated for 
      
      
      
      : 146.12)

Fragmentation Pattern (MS/MS or EI):

  • m/z 146 (Parent Cation)

  • m/z 101 (

    
    , Loss of ethoxy group, -45 Da). Indicates ester cleavage.
    
  • m/z 129 (

    
    , Loss of ammonia, -17 Da). Cyclization to lactone/lactam species often occurs in the gas phase.
    
  • m/z 30 (

    
    ). Characteristic primary amine fragment.
    

Logic Map: Structural Confirmation

Use this decision tree to validate your product.

ValidationLogic Sample Unknown Sample IR_Check IR: Peak at 1730 cm-1? Sample->IR_Check NMR_Check 1H NMR (DMSO): Broad s at 8.0 ppm? IR_Check->NMR_Check Yes Result_Fail_1 FAIL: Hydrolyzed to Acid IR_Check->Result_Fail_1 No (Shift to ~1700) Ethyl_Check 1H NMR: Quartet at 4.1, Triplet at 1.2? NMR_Check->Ethyl_Check Yes Result_Fail_2 FAIL: Free Base / Deprotonated NMR_Check->Result_Fail_2 No (Missing/Sharp) Result_Pass CONFIRMED: Ethyl 5-aminovalerate HCl Ethyl_Check->Result_Pass Yes

Caption: Decision logic for confirming the identity and purity of Ethyl 5-aminovalerate HCl.

References

  • Sigma-Aldrich. this compound Product Specification. Link

  • National Institute of Standards and Technology (NIST). Mass Spectra of Amino Acid Esters. NIST Chemistry WebBook.[1] Link

  • SDBS. Spectral Database for Organic Compounds (SDBS). AIST Japan. (Search: Aminovaleric acid derivatives). Link

  • PubChem. Compound Summary for Ethyl 5-aminovalerate. Link

Sources

Mass spectrometry fragmentation pattern of Ethyl 5-aminovalerate hydrochloride.

[1]

Executive Summary

This compound (CAS: 29840-57-1) is a bifunctional amino-ester widely used as a linker in drug conjugates and a precursor for valerolactam derivatives.[1][2] Its mass spectrometric behavior is governed by two competing factors: the high proton affinity of the primary amine and the thermodynamic tendency of the backbone to cyclize into 2-piperidone (valerolactam).

  • Key Diagnostic Ion (EI): m/z 30 (Base Peak,

    
    -cleavage).
    
  • Key Diagnostic Ion (ESI): m/z 100 (Cyclized protonated lactam,

    
    ).
    
  • Critical Artifact: Thermal cyclization in GC inlets can lead to misidentification as 2-piperidone.

Chemical Identity
PropertyValue
Formula (Salt)

Formula (Free Base)

MW (Salt) 181.66 Da
MW (Free Base) 145.11 Da
Monoisotopic Mass 145.1103 Da

Sample Preparation & Instrumentation

To ensure spectral accuracy, the salt form (

Protocol A: GC-MS (Electron Ionization)[1]
  • Challenge: The hydrochloride salt is non-volatile and will degrade/char in the injector port.

  • Method:

    • Dissolve 5 mg of salt in 1 mL saturated

      
      .
      
    • Extract with 1 mL Dichloromethane (DCM) or Ethyl Acetate.

    • Inject the organic layer (Free base form).

  • Inlet Warning: High inlet temperatures (>250°C) promote on-column cyclization to 2-piperidone (MW 99). Use a cool on-column injection or keep the inlet <200°C if possible.

Protocol B: LC-MS (Electrospray Ionization)[1]
  • Challenge: High pH buffers may cause hydrolysis of the ethyl ester.

  • Method:

    • Dissolve directly in 0.1% Formic Acid in Water/Methanol (50:50).

    • The HCl dissociates immediately; the instrument detects the

      
       cation.
      
  • Mode: Positive Ion Mode (

    
    ).
    

Fragmentation Mechanisms: Electron Ionization (EI)

In standard 70 eV EI-MS, the free base (

Primary Pathway: -Cleavage (Dominant)

The radical cation forms primarily at the nitrogen lone pair. The most favorable breakdown is the cleavage of the C-C bond adjacent to the nitrogen (

  • Mechanism:

    
    
    
  • Result: m/z 30 (Base Peak).

  • Significance: This peak is the universal fingerprint for primary aliphatic amines.

Secondary Pathway: Ester Fragmentation

Charge localization on the carbonyl oxygen triggers standard ester cleavages.

  • Alkoxy Loss: Cleavage of the ethoxy group.

    • 
      .
      
    • Note: This ion (m/z 100) is isobaric with the protonated lactam in ESI, but in EI, it represents the acylium ion

      
      .
      
  • McLafferty Rearrangement (Ethyl Side):

    • Transfer of a

      
      -hydrogen from the ethyl group to the carbonyl oxygen.
      
    • Loss of neutral ethylene (

      
      , 28 Da).
      
    • Result: m/z 117 (5-aminovaleric acid radical cation).

EI Spectrum Summary Table
m/zRelative AbundanceAssignmentMechanism
30 100% (Base)


-Cleavage at amine
45 ~50%

Ethoxy cleavage
28 ~55%

/

Ethylene loss (McLafferty)
56 ~50%

Amine chain fragmentation
100 <20%

Acylium ion (Loss of OEt)
145 <5%

Molecular Ion

Fragmentation Mechanisms: ESI-MS/MS (CID)

In LC-MS, the molecule enters as the protonated species

Pathway 1: Intramolecular Cyclization (The "Lactamization" Effect)

This is the most distinct pathway for

  • Precursor: m/z 146.

  • Transition: Nucleophilic attack of

    
     on 
    
    
    .
  • Neutral Loss: Ethanol (46 Da).

  • Product: Protonated 2-Piperidone (Valerolactam), m/z 100 .

Pathway 2: Ammonia Loss

A competitive pathway involves the direct loss of ammonia (

  • Precursor: m/z 146.

  • Neutral Loss: Ammonia (17 Da).

  • Product: Acylium ion / Lactone precursor, m/z 129 .

Visualization of ESI Pathways

The following diagram illustrates the competition between cyclization and direct fragmentation.

ESI_FragmentationM_H[M+H]+ Precursorm/z 146LactamProtonated 2-Piperidonem/z 100M_H->Lactam- EtOH (46 Da)CyclizationLossNH3[M+H - NH3]+m/z 129M_H->LossNH3- NH3 (17 Da)Fragment55Ring Fragmentm/z 55Lactam->Fragment55Ring Opening- CO - NH3Fragment83[M+H - NH3 - EtOH]+m/z 83LossNH3->Fragment83- EtOH (46 Da)

Figure 1: ESI-MS/MS fragmentation pathway showing the dominant cyclization to the lactam species (m/z 100).[1]

Comparative Analysis: Artifacts vs. Real Signals

Distinguishing between the chemical structure and thermal artifacts is vital for purity analysis.

FeatureEI (GC-MS)ESI (LC-MS)
Parent Ion m/z 145 (Weak/Absent)m/z 146 (Strong)
Base Peak m/z 30 (Amine specific)m/z 100 (Lactam specific)
Risk Factor High: Thermal conversion to 2-piperidone in injector.[1]Low: Cyclization occurs primarily in the collision cell (CID).
Verification Check for m/z 30. If Base Peak is m/z 55/99, sample has degraded to lactam.Check for m/z 146. If Parent is 100, sample has hydrolyzed/cyclized in solution.
Experimental Validation Workflow

To confirm the identity of the salt without thermal degradation, use this logic flow:

Validation_WorkflowStartSample: Ethyl 5-aminovalerate HClTechniqueSelect TechniqueStart->TechniqueLCMSLC-MS (ESI+)Direct InjectionTechnique->LCMSGCMSGC-MS (EI)Derivatization RequiredTechnique->GCMSPeak146Observe m/z 146?LCMS->Peak146Confirm_LCCONFIRMEDIntact Amino EsterPeak146->Confirm_LCYesFail_LCDegraded(Lactam/Acid)Peak146->Fail_LCNo (Only 100/118)Peak30Base Peak m/z 30?GCMS->Peak30Confirm_GCCONFIRMEDIntact Amine ChainPeak30->Confirm_GCYesArtifactArtifact: 2-Piperidone(Base Peak m/z 55/99)Peak30->ArtifactNo

Figure 2: Decision tree for validating Ethyl 5-aminovalerate integrity and ruling out thermal artifacts.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11469139, Ethyl 5-aminovalerate. Retrieved from [Link][3]

  • MassBank of North America. (n.d.).[4] Mass Spectrum of 5-Aminovaleric acid ethyl ester (EI). Record MSBNK-Fac_Eng_Univ_Tokyo-JP011893.[1][5] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage and McLafferty mechanisms).[6]

Structure-activity relationship of 5-aminovalerate esters.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating SAR Exploration

I'm starting with focused Google searches to build a solid foundation on 5-aminovalerate esters' SAR. I'm prioritizing their synthesis, biological targets, and therapeutic applications for a comprehensive understanding. The goal is to collect detailed data.

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I'm now analyzing the Google search results, aiming to identify SAR key structural motifs and their effect on potency. I'm also locating experimental protocols for synthesis and biological activity evaluation, including binding assays, and quantitative data. I'm focusing on suitable signaling pathways and experimental workflows for graphing with Graphviz.

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Technical Guide: Biological Targets and Pharmacological Utility of Ethyl 5-aminovalerate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets of Ethyl 5-aminovalerate Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS: 29840-57-1) is the ethyl ester derivative of 5-aminovaleric acid (5-AVA), stabilized as a hydrochloride salt.[1][2] While often categorized as a synthetic building block for nitrogen-containing heterocycles, its biological utility is defined by its role as a prodrug and a structural homolog to key neurotransmitters and metabolic regulators.

In biological systems, this compound functions primarily through a "masked" mechanism: the ethyl ester moiety facilitates membrane permeability before being metabolized into its active form, 5-aminovaleric acid. Consequently, its biological targets are divided into direct metabolic targets (enzymes processing the ester) and downstream pharmacological targets (receptors modulated by the free acid).

Chemical Structure & Properties[1][2][3][4][5][6][7][8]
  • IUPAC Name: Ethyl 5-aminopentanoate hydrochloride[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2][3] · HCl
  • Key Functional Groups: Primary amine (protonated), Ethyl ester.

  • Physiological Role: Methylene homolog of GABA (

    
    -aminobutyric acid); Lysine analog (shortened chain).
    

Primary Biological Targets

Target Class A: Metabolic Activation Enzymes (Carboxylesterases)

The immediate biological "target" of Ethyl 5-aminovalerate upon systemic entry is the family of serine esterases. The ethyl ester group renders the molecule lipophilic, allowing passive diffusion across the blood-brain barrier (BBB) or cell membranes. Once intracellular, it is targeted by Carboxylesterases (CES) .

  • Mechanism: Nucleophilic attack by the catalytic serine of the esterase on the carbonyl carbon of the ethyl ester.

  • Outcome: Hydrolysis yields 5-aminovaleric acid (Active Metabolite) and Ethanol (Byproduct).

  • Significance: This conversion is the rate-limiting step for pharmacological activity. Variations in CES1 (liver) or CES2 (intestine) expression can alter the compound's half-life and efficacy.

Target Class B: GABAergic Receptors (Neuroactivity)

Once hydrolyzed, the active metabolite (5-AVA) acts as a methylene homolog of GABA.[4] It targets the GABAergic system with specific affinity profiles distinct from GABA itself.

  • Target: GABA

    
     Receptors  (Agonist)
    
    • Mechanism: 5-AVA binds to the orthosteric site of the GABA

      
       receptor (a GPCR). Unlike GABA
      
      
      
      (ion channel), GABA
      
      
      activation triggers G
      
      
      /G
      
      
      protein signaling.
    • Downstream Effect: Inhibition of Adenylyl Cyclase

      
       Reduced cAMP 
      
      
      
      Modulation of K
      
      
      and Ca
      
      
      channels
      
      
      Neuronal hyperpolarization.
    • Potency: 5-AVA is a weaker agonist than GABA or Baclofen but serves as a critical probe for studying receptor homology.

  • Target: GABA

    
     Receptors  (Weak Agonist/Antagonist)
    
    • Mechanism: 5-AVA interacts with the GABA binding site but, due to the extra methylene group (C5 vs C4), induces a conformational change that is often insufficient for full channel opening, acting as a partial agonist or weak antagonist depending on the subunit composition.

Target Class C: Plasminogen Kringle Domains (Antifibrinolytic)

Structurally, 5-AVA resembles Lysine and


-Aminocaproic Acid  (EACA), a known antifibrinolytic agent.
  • Target: Kringle Domains of Plasminogen

  • Mechanism: The free amine and carboxylate groups of 5-AVA mimic the side chain of lysine. They bind to the lysine-binding sites on the Kringle domains of plasminogen.

  • Physiological Outcome: This binding prevents plasminogen from binding to fibrin clots, thereby inhibiting fibrinolysis (clot breakdown).

  • Selectivity: 5-AVA is less potent than EACA (C6 chain) or Tranexamic acid but retains measurable affinity for these domains.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the conversion of the prodrug (Ethyl 5-aminovalerate) and the bifurcation of its downstream signaling effects between the Nervous System (GABA) and the Hematologic System (Plasminogen).

G cluster_neuro Neurological Pathway (GABAergic) cluster_hema Hematologic Pathway (Antifibrinolytic) Prodrug Ethyl 5-aminovalerate (Prodrug) ActiveMetabolite 5-Aminovaleric Acid (Active Metabolite) Prodrug->ActiveMetabolite Hydrolysis CES Carboxylesterases (Liver/Plasma) CES->Prodrug Catalysis GABAB GABA-B Receptor (GPCR) ActiveMetabolite->GABAB Agonist Binding Plasminogen Plasminogen (Kringle Domains) ActiveMetabolite->Plasminogen Lysine Mimicry GiGo Gi/Go Protein Activation GABAB->GiGo AC Adenylyl Cyclase Inhibition GiGo->AC Hyperpol Neuronal Hyperpolarization AC->Hyperpol Fibrin Fibrin Binding Blockade Plasminogen->Fibrin ClotStab Inhibition of Fibrinolysis Fibrin->ClotStab

Caption: Dual-pathway activation mechanism of Ethyl 5-aminovalerate following esterase-mediated hydrolysis.

Experimental Protocols for Validation

To validate the interaction of Ethyl 5-aminovalerate HCl with these targets, the following protocols are recommended. These are designed to be self-validating by including necessary controls.

Protocol 1: In Vitro Esterase Hydrolysis Assay

Objective: Determine the conversion rate of the ethyl ester to the active acid form in plasma or liver microsomes.

  • Preparation:

    • Dissolve Ethyl 5-aminovalerate HCl in PBS (pH 7.4) to a 10 mM stock.

    • Thaw pooled human liver microsomes (HLM) or plasma on ice.

  • Incubation:

    • Mix 1 µM test compound with HLM (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

    • Incubate at 37°C.

    • Control A (Negative): Heat-inactivated microsomes (boil 10 min) to prove enzymatic nature.

    • Control B (Positive): Oseltamivir (known ester prodrug).

  • Sampling:

    • Aliquot 50 µL at t=0, 5, 15, 30, 60 min.

    • Quench immediately with 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

    • Validation Criteria: Decrease in parent ester peak must correlate with molar equivalent appearance of 5-aminovaleric acid peak.

Protocol 2: GABA Receptor Binding Assay (Radioligand Displacement)

Objective: Quantify the affinity (


) of the hydrolyzed metabolite (5-AVA) for the GABA

receptor.
  • Membrane Prep: Use rat cerebral cortex membranes (rich in GABA

    
    ).
    
  • Ligand: [³H]-CGP54626 (Selective GABA

    
     antagonist) or [³H]-GABA (in presence of Isoguvacine to block GABA
    
    
    
    ).
  • Competition:

    • Incubate membranes with 2 nM radioligand and increasing concentrations of 5-aminovaleric acid (

      
       to 
      
      
      
      M).
    • Note: If testing the Ethyl ester directly, include an esterase inhibitor (e.g., BNPP) to ensure you are measuring the ester's affinity, not the metabolite's.

  • Filtration: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.3% PEI.

  • Data Analysis:

    • Calculate IC

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Expectation: 5-AVA should show micromolar affinity (

      
      
      
      
      
      10-100 µM), weaker than GABA.

Summary of Quantitative Data

ParameterEthyl 5-aminovalerate (Prodrug)5-Aminovaleric Acid (Metabolite)Reference Standard
Lipophilicity (LogP) ~0.2 (Estimated)-2.8 (Hydrophilic)GABA (-2.3)
Primary Target Carboxylesterases (Substrate)GABA

Receptor (Agonist)
Baclofen (Agonist)
Secondary Target None (Inert until hydrolyzed)Plasminogen Kringle Domains

-Aminocaproic Acid
Bioavailability High (Oral/Systemic)Low (Poor BBB penetration)-

Chemical Biology Applications (PROTAC Linkers)

Beyond direct pharmacology, Ethyl 5-aminovalerate is a critical reagent in Targeted Protein Degradation (TPD) .

  • Role: Linker Precursor.

  • Workflow: The ethyl ester is hydrolyzed chemically (LiOH) to the acid, or the amine is reacted first.

  • Target: The "target" in this context is the E3 Ligase - Linker - Protein of Interest (POI) ternary complex.

  • Advantage: The 5-carbon alkyl chain provides a flexible spacer of specific length (~6-7 Å), often optimal for avoiding steric clashes between Cereblon (CRBN) and the target protein.

PROTAC cluster_synthesis PROTAC Synthesis Logic Ligand POI Ligand (Warhead) Linker Ethyl 5-aminovalerate (Linker Scaffold) Ligand->Linker Amide Bond Formation E3Binder E3 Ligase Binder (e.g., Thalidomide) Linker->E3Binder Ester Hydrolysis & Coupling

Caption: Structural role of Ethyl 5-aminovalerate as a flexible alkyl linker in PROTAC design.

References

  • PubChem. (2025).[1][3] this compound | C7H16ClNO2.[2] National Library of Medicine. [Link]

  • Haikonen, R., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism. [Link]

  • Callery, P. S., & Geelhaar, L. A. (1984). Metabolism of 5-aminovaleric acid. Journal of Neurochemistry. (Validates 5-AVA as a GABA homolog and metabolite).[5][4] [Link]

  • Kerr, D. I., & Ong, J. (1995). GABA_B receptors. Pharmacology & Therapeutics. (Establishes agonist profile of GABA homologs). [Link]

Sources

Ethyl 5-aminovalerate hydrochloride as a GABA analogue.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and pharmacological utility of Ethyl 5-aminovalerate hydrochloride , specifically focusing on its application as a lipophilic prodrug strategy for delivering the GABA analogue 5-aminovaleric acid (5-AVA) to the central nervous system (CNS).

A Lipophilic Prodrug Strategy for GABAergic Modulation

Executive Summary

This compound (CAS: 29840-57-1) is the ethyl ester derivative of 5-aminovaleric acid (5-AVA), a methylene homolog of the inhibitory neurotransmitter


-aminobutyric acid (GABA).[1] While 5-AVA itself exhibits distinct pharmacological activity—acting as a GABA

agonist and weak GABA

antagonist—its zwitterionic nature at physiological pH limits blood-brain barrier (BBB) permeability.

This guide outlines the rationale for utilizing the ethyl ester form to mask the carboxylate charge, thereby enhancing lipophilicity and CNS uptake. Upon entry into the brain, intracellular esterases hydrolyze the compound to release the active 5-AVA species. This document serves as a protocol-driven resource for synthesizing, characterizing, and validating this molecular probe in neuropharmacological research.

Chemical & Pharmacological Rationale[2][3][4][5][6][7][8]
1.1 Structure-Activity Relationship (SAR)

The core pharmacophore, 5-aminovaleric acid , differs from GABA by a single methylene unit (


) in the carbon chain. This elongation alters receptor binding affinity:
  • GABA (

    
    ):  Primary endogenous agonist for GABA
    
    
    
    (ionotropic) and GABA
    
    
    (metabotropic) receptors.
  • 5-AVA (

    
    ):  Acts as a partial agonist  at GABA
    
    
    
    receptors and a competitive antagonist at GABA
    
    
    and GABA
    
    
    (
    
    
    ) receptors.
1.2 The Prodrug Strategy

Direct administration of 5-AVA is inefficient for CNS targets due to its high polarity (logP


 -2.5). The ethyl ester modification serves two critical functions:
  • Charge Masking: Caps the carboxylic acid, preventing zwitterion formation and reducing polarity.

  • Metabolic Lability: The ester bond is susceptible to cleavage by carboxylesterases (e.g., CES1) prevalent in brain microvessel endothelial cells and neurons, ensuring release of the active payload in situ.

Table 1: Physicochemical Comparison

PropertyGABA5-Aminovaleric Acid (Active)Ethyl 5-aminovalerate HCl (Prodrug)
Formula



Mol.[2] Weight 103.12 g/mol 117.15 g/mol 181.66 g/mol
Charge (pH 7.4) Zwitterionic (Neutral)Zwitterionic (Neutral)Cationic (Amine protonated)
Predicted LogP -2.3-2.1~0.5 (Improved Permeability)
Primary Target GABA

/ GABA

GABA

(Agonist)
Prodrug (Inactive until hydrolyzed)
Mechanism of Action (MoA) & Signaling Pathway

The therapeutic utility relies on a precise sequence: Transport


 Bioactivation 

Modulation
.
  • Transport: The ethyl ester crosses the BBB via passive diffusion or cationic amino acid transporters (CATs).

  • Bioactivation: Intracellular esterases hydrolyze the ethyl group, releasing ethanol (negligible at therapeutic doses) and 5-AVA.

  • Modulation: 5-AVA binds to the orthosteric site of the GABA

    
     receptor (G-protein coupled), inhibiting adenylyl cyclase and regulating 
    
    
    
    /
    
    
    channels.

MoA_Pathway cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_brain CNS Parenchyma (Neuron/Glia) Prodrug Ethyl 5-aminovalerate (Lipophilic) BBB Passive Diffusion & CAT Transport Prodrug->BBB Crosses Barrier Hydrolysis Esterase Cleavage (Bioactivation) BBB->Hydrolysis Intracellular Entry ActiveDrug 5-Aminovaleric Acid (Active Payload) Hydrolysis->ActiveDrug Releases GABA_B GABA-B Receptor (Agonism) ActiveDrug->GABA_B Activates GABA_A GABA-A Receptor (Antagonism) ActiveDrug->GABA_A Inhibits Signal ↓ cAMP ↓ Ca2+ Influx ↑ K+ Efflux GABA_B->Signal Gi/o Coupling

Figure 1: Pharmacokinetic and pharmacodynamic pathway of Ethyl 5-aminovalerate HCl acting as a prodrug.

Synthesis & Characterization Protocol

Objective: Synthesize high-purity Ethyl 5-aminovalerate HCl via Fischer Esterification. Scale: Laboratory (10 g scale).

3.1 Materials
  • 5-Aminovaleric acid (97%+)

  • Absolute Ethanol (Anhydrous)

  • Thionyl Chloride (

    
    )
    
  • Diethyl Ether (for precipitation)[1]

  • Nitrogen atmosphere[1]

3.2 Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen.[1]

  • Solvent Preparation: Charge the flask with 100 mL of absolute ethanol. Cool to 0°C using an ice bath.

  • Activation: Dropwise, add 12.0 mL (167 mmol) of Thionyl Chloride to the cold ethanol.

    • Caution: Exothermic reaction;

      
       gas evolution. Vent properly.
      
  • Addition: Add 10.0 g (85.3 mmol) of 5-Aminovaleric acid in portions to the solution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 18 hours .

  • Concentration: Cool the reaction to room temperature. Remove solvent in vacuo (rotary evaporator) to yield a sticky viscous oil.

  • Purification (Trituration):

    • Add 150 mL of cold diethyl ether to the residue.

    • Stir vigorously until a white fluffy solid precipitates.

    • Filter the solid under vacuum and wash 3x with cold ether.

  • Drying: Dry the solid in a vacuum desiccator over

    
     pellets (to remove residual 
    
    
    
    ) overnight.
3.3 Quality Control (QC)
  • Yield: Expected ~14.3 g (78-85%).

  • Melting Point: 148–149°C.

  • 
    H-NMR (300 MHz, 
    
    
    
    ):
    Confirm ethyl group signals (triplet at
    
    
    1.2, quartet at
    
    
    4.1) and integrity of the aminovalerate chain.
In Vitro Validation Protocols

To validate the compound as a functional GABA analogue prodrug, two assays are required: Plasma Stability (to verify prodrug nature) and Receptor Binding (using the hydrolysate).

4.1 Plasma/Esterase Stability Assay

Rationale: To confirm the ester is stable enough to circulate but hydrolyzes in the presence of biological esterases.

  • Preparation: Dissolve Ethyl 5-aminovalerate HCl (100

    
    M) in PBS (Control) and Rat Plasma (Test).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add ice-cold acetonitrile to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Target: Disappearance of Parent (m/z 146) and appearance of Metabolite (5-AVA, m/z 118).

4.2 GABA

Receptor Binding Assay

Rationale: Since the ester is a prodrug, this assay uses the hydrolyzed product (or pure 5-AVA) to confirm affinity.

  • Tissue: Rat cerebral cortex synaptic membranes.

  • Radioligand: [

    
    H]-Baclofen (specific GABA
    
    
    
    agonist).[3]
  • Displacer: 5-Aminovaleric acid (derived from the ester).[1]

  • Protocol:

    • Incubate membranes with 10 nM [

      
      H]-Baclofen and varying concentrations (
      
      
      
      to
      
      
      M) of 5-AVA.
    • Incubate for 20 min at 20°C.

    • Terminate by rapid filtration over glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     and 
    
    
    
    . (Expected
    
    
    for 5-AVA at GABA
    
    
    is
    
    
    10-50
    
    
    M).
References
  • Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors. Source: Semantic Scholar / NIH. URL:[Link]

  • Synthesis of Ethyl 5-aminopentanoate Hydrochloride. Source: PrepChem (Based on US Patent 4340730). URL:[Link]

  • Inhibition of Neuronal Membrane GABA

    
     Receptor Binding by GABA Structural Analogues. 
    Source: PubMed.[4]
    URL:[Link]
    
  • GABA Receptor Physiology and Pharmacology. Source: Basic Neurochemistry (NCBI Bookshelf). URL:[Link]

  • Blood-Brain Barrier Permeability and Ester Prodrugs. Source: PubMed / MDPI (Contextual grounding on BBB transport). URL:[Link]

Sources

Pharmacology and mechanism of action of Ethyl 5-aminovalerate hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profile, Mechanism of Action, and Experimental Utility

Executive Summary

Ethyl 5-aminovalerate hydrochloride (HCl) is the ethyl ester derivative of 5-aminovaleric acid (5-AVA), a methylene homolog of the neurotransmitter


-aminobutyric acid (GABA). While often categorized as a reagent in peptide synthesis, its pharmacological significance lies in its dual role: as a lipophilic prodrug  capable of penetrating the Blood-Brain Barrier (BBB) more effectively than its parent acid, and as a structural linker  in the development of proteolysis-targeting chimeras (PROTACs) and peptidomimetics.

This guide analyzes the compound's transition from an inert ester to a bioactive GABAergic modulator and details the protocols required for its application in drug discovery workflows.

Chemical Architecture & Physicochemical Properties

To understand the mechanism, one must first master the structure. Ethyl 5-aminovalerate HCl differs from GABA by an additional methylene group (


) in the carbon chain and the ethyl esterification of the carboxyl terminus.

Table 1: Physicochemical Profile

PropertySpecificationRelevance to Pharmacology
IUPAC Name Ethyl 5-aminopentanoate hydrochlorideDefines structural backbone.
CAS Number 14668-66-7Unique identifier for sourcing.
Molecular Formula

Stoichiometry for molarity calculations.
Molecular Weight 181.66 g/mol Essential for gravimetric preparation.
Solubility Water (>50 mg/mL), DMSO, EthanolHighly soluble in aqueous buffers (unlike free base).
LogP (Predicted) ~0.8 (Ester) vs -2.5 (Acid)Critical: The positive LogP of the ester facilitates membrane permeation.
pKa (Amine) ~10.2Positively charged at physiological pH (7.4).
Mechanism of Action (MOA)

The pharmacological activity of Ethyl 5-aminovalerate HCl is governed by a "Prodrug-to-Target" cascade. The ester itself has low affinity for GABA receptors due to steric hindrance at the carboxyl binding pocket. Its primary function is pharmacokinetic facilitation.

3.1 The Bioactivation Cascade
  • Permeation: The ethyl ester moiety masks the negative charge of the carboxylate, increasing lipophilicity. This allows the molecule to traverse the lipid bilayer of neuronal membranes or the intestinal epithelium via passive diffusion.

  • Hydrolysis: Intracellular non-specific esterases (e.g., carboxylesterase 1) cleave the ethyl group.

  • Receptor Modulation: The liberated 5-AVA acts as a weak agonist/antagonist at GABA receptors, specifically distinguishing between GABA_A and GABA_B subtypes.

3.2 Receptor Interaction (5-AVA)

Once hydrolyzed, the active metabolite (5-AVA) functions as follows:

  • GABA_B Receptors: 5-AVA acts as a weak agonist . The extra methylene group allows it to span the binding site but with lower potency than GABA or Baclofen.

  • GABA_A Receptors: It exhibits negligible affinity, making it a selective probe for metabotropic GABAergic pathways.

  • Metabolic Antagonism: It can competitively inhibit GABA transaminase (GABA-T), potentially elevating endogenous GABA levels.

3.3 Visualization of Signaling Pathway

The following diagram illustrates the conversion and downstream signaling effects.

MOA_Pathway Prodrug Ethyl 5-aminovalerate (Exogenous) Membrane Lipid Bilayer (Passive Diffusion) Prodrug->Membrane High LogP Enzyme Intracellular Esterases Membrane->Enzyme Cytosolic Entry Metabolite 5-Aminovaleric Acid (Active Species) Enzyme->Metabolite Hydrolysis GABAB GABA-B Receptor (GPCR) Metabolite->GABAB Weak Agonism Effect Inhibition of adenylyl cyclase GABAB->Effect Gi/Go Coupling

Figure 1: The bioactivation pathway of Ethyl 5-aminovalerate, detailing the transition from lipophilic prodrug to active GABAergic modulator.

Experimental Protocols
Protocol A: Preparation of Stock Solutions (Self-Validating)

Context: The HCl salt is hygroscopic. Improper handling leads to concentration errors.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Solvent Choice: Use DMSO for long-term storage (prevents hydrolysis) or Water/PBS for immediate use.

  • Dissolution: Dissolve to 100 mM.

    • Calculation: Dissolve 18.17 mg in 1 mL of solvent.

  • Validation Step (QC): Check pH. If using water, the pH should be acidic (~4.5-5.0) due to the HCl moiety. If the solution is neutral immediately upon dissolution, the salt may have degraded to the free base or hydrolyzed.

  • Storage: Aliquot into amber vials. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: In Vitro Esterase Hydrolysis Assay

Context: To determine the rate of conversion from prodrug to active drug in plasma or cytosolic fractions.

Materials:

  • PBS (pH 7.4)

  • Porcine Liver Esterase (PLE) or Plasma S9 fraction.

  • HPLC system with C18 column.

Workflow:

  • Incubation: Mix Ethyl 5-aminovalerate (100 µM final) with PLE (10 units/mL) in PBS at 37°C.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately add 50 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins and stop enzymatic activity.

  • Centrifugation: Spin at 10,000 x g for 10 mins.

  • Analysis: Inject supernatant into HPLC.

    • Detection: Monitor absorbance at 210 nm (peptide bond/ester) or use MS detection (M+H 146.1 for ester, 118.1 for acid).

  • Calculation: Plot % Parent Remaining vs. Time to calculate half-life (

    
    ).
    
Protocol C: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Context: Using the molecule as a non-natural amino acid linker.

  • Activation: The ethyl ester protects the C-terminus. However, if using the free acid version as a linker, you typically protect the N-terminus (e.g., Fmoc-5-AVA).

  • Modification: To use Ethyl 5-aminovalerate HCl as a C-terminal cap:

    • Coupling Reagent: HATU/DIEA.

    • Ratio: 3:3:1 (Amino Acid : Base : Linker).

    • Reaction Time: 1 hour at Room Temp.

  • Cleavage: Not applicable for the linker itself if the ester is the desired endpoint. If hydrolysis is required on-resin, treat with LiOH (saponification) before cleavage.

Synthesis Workflow (Chemical Biology)

The following diagram outlines the logical flow for using this compound in a drug discovery campaign, distinguishing between its use as a pharmacological agent versus a synthetic building block.

Workflow Start Ethyl 5-aminovalerate HCl (Starting Material) Decision Intended Application? Start->Decision PathA Pharmacology (GABA Probe) Decision->PathA Biological Study PathB Medicinal Chemistry (Linker/Spacer) Decision->PathB Synthesis ExpA1 Dissolve in PBS (Fresh Prep) PathA->ExpA1 ExpB1 Protect Amine (e.g., Boc/Fmoc) PathB->ExpB1 ExpA2 In Vitro Assay (Neuronal Culture) ExpA1->ExpA2 ExpB2 Peptide Coupling ExpB1->ExpB2

Figure 2: Decision tree for experimental application, separating pharmacological characterization from synthetic utility.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Hygroscopicity: The HCl salt attracts moisture. Wet compound hydrolyzes to the acid and ethanol, altering stoichiometry.

  • Disposal: Dilute with water and dispose of via organic waste streams suitable for amines.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 91963, this compound. Retrieved from [Link]

  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews. (Establishes 5-AVA as a GABA homolog). Retrieved from [Link]

  • Callery, P. S., & Geelhaar, L. A. (1984). Metabolism of the GABA analogue 5-aminovaleric acid. Journal of Neurochemistry. (Details the metabolic fate of the parent acid). Retrieved from [Link]

An In-depth Technical Guide on the Synthesis and Biological Evaluation of Novel Ethyl 5-Aminovalerate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Ethyl 5-Aminovalerate

Ethyl 5-aminovalerate, the ethyl ester of 5-aminovaleric acid, is a bifunctional molecule possessing both a primary amine and an ester group. This deceptively simple structure provides a versatile scaffold for the synthesis of a diverse array of derivatives. The linear five-carbon chain offers flexibility, while the terminal functional groups serve as reactive handles for a multitude of chemical transformations. These derivatives are of significant interest to researchers in drug discovery and development due to their potential to interact with a variety of biological targets. The inherent properties of the aminovalerate backbone can impart favorable pharmacokinetic characteristics, and modifications at the amine or ester terminus can be tailored to achieve specific pharmacological effects. This guide provides a comprehensive overview of the synthesis of novel Ethyl 5-aminovalerate derivatives and the subsequent evaluation of their biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.

I. Strategic Approaches to the Synthesis of Ethyl 5-Aminovalerate Derivatives

The synthesis of Ethyl 5-aminovalerate derivatives typically commences with the parent molecule, which is readily available commercially or can be prepared by the esterification of 5-aminovaleric acid. The primary amine serves as the key nucleophilic center for the introduction of a wide range of substituents. The choice of synthetic strategy is dictated by the desired class of derivative.

A. Synthesis of N-Acyl Derivatives

N-acylation is a fundamental transformation that introduces an amide functionality, which can participate in hydrogen bonding and other interactions with biological macromolecules.

  • Rationale: The introduction of various acyl groups allows for the systematic exploration of structure-activity relationships (SAR). The nature of the acyl group, including its steric bulk, electronic properties, and hydrophobicity, can significantly influence the biological activity of the resulting derivative. For instance, the incorporation of aromatic or heteroaromatic acyl groups can introduce stacking interactions with aromatic residues in protein binding pockets.

  • General Protocol:

    • Ethyl 5-aminovalerate hydrochloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • A base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride and liberate the free amine.

    • The desired acyl chloride or anhydride is added dropwise to the reaction mixture at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

B. Synthesis of Schiff Base Derivatives

The condensation of the primary amine of Ethyl 5-aminovalerate with various aldehydes or ketones yields Schiff bases (imines).

  • Rationale: The imine functional group is known to be a pharmacophore in a variety of biologically active compounds. The formation of Schiff bases allows for the introduction of a wide range of substituted aromatic and heteroaromatic moieties, providing a facile route to a diverse library of derivatives for biological screening.

  • General Protocol:

    • Ethyl 5-aminovalerate is dissolved in a suitable solvent, such as ethanol or methanol.

    • An equimolar amount of the desired aldehyde or ketone is added to the solution.

    • A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the reaction.

    • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

C. Synthesis of N-Alkyl Derivatives

Reductive amination is a common and efficient method for the synthesis of N-alkyl derivatives of Ethyl 5-aminovalerate.

  • Rationale: The introduction of alkyl groups can modulate the lipophilicity and steric properties of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a target.

  • General Protocol:

    • Ethyl 5-aminovalerate and an appropriate aldehyde or ketone are dissolved in a suitable solvent, such as methanol or dichloroethane.

    • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture.

    • The reaction is stirred at room temperature until completion.

    • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

    • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Synthesis_Workflow cluster_derivatives Derivative Synthesis start Ethyl 5-Aminovalerate N_Acyl N-Acyl Derivatives start->N_Acyl Acyl Chloride/Anhydride, Base Schiff_Base Schiff Base Derivatives start->Schiff_Base Aldehyde/Ketone, Acid Catalyst N_Alkyl N-Alkyl Derivatives start->N_Alkyl Aldehyde/Ketone, Reducing Agent Bio_Eval Biological Evaluation N_Acyl->Bio_Eval Purification Schiff_Base->Bio_Eval Purification N_Alkyl->Bio_Eval Purification Biological_Screening_Cascade cluster_invitro In Vitro Screening start Synthesized Derivatives Library Anticancer Anticancer Assays (MTT, Apoptosis) start->Anticancer Antimicrobial Antimicrobial Assays (MIC) start->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO Inhibition) start->Anti_inflammatory SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer->SAR_Analysis IC50 Data Antimicrobial->SAR_Analysis MIC Data Anti_inflammatory->SAR_Analysis Inhibition % Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identification of Promising Scaffolds

Caption: Biological screening cascade for novel derivatives.

III. Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological evaluation of a library of Ethyl 5-aminovalerate derivatives are crucial for establishing a structure-activity relationship (SAR). SAR studies aim to identify the key structural features that are responsible for the observed biological activity.

  • Key Considerations in SAR Analysis:

    • Nature of the N-substituent: How do changes in the size, shape, lipophilicity, and electronic properties of the substituent at the nitrogen atom affect activity?

    • Flexibility of the Carbon Chain: Is the five-carbon linker optimal, or would shorter or longer chains be more effective?

    • Presence of Specific Functional Groups: Do hydrogen bond donors or acceptors on the substituent enhance activity?

By systematically analyzing the SAR, researchers can identify lead compounds with promising activity and favorable preliminary safety profiles. These lead compounds can then be subjected to further optimization, which may involve fine-tuning the structure to improve potency, selectivity, and pharmacokinetic properties.

IV. Data Presentation

The following tables present hypothetical data for a series of N-acyl and Schiff base derivatives of Ethyl 5-aminovalerate to illustrate how quantitative data is typically summarized for comparative analysis.

Table 1: Anticancer Activity of N-Acyl Ethyl 5-Aminovalerate Derivatives

Compound IDAcyl GroupCancer Cell LineIC₅₀ (µM)
EA-01 BenzoylMCF-7 (Breast)25.4
EA-02 4-ChlorobenzoylMCF-7 (Breast)12.8
EA-03 4-MethoxybenzoylMCF-7 (Breast)35.2
EA-04 2-NaphthoylMCF-7 (Breast)8.5

Table 2: Antimicrobial Activity of Ethyl 5-Aminovalerate Schiff Base Derivatives

Compound IDAldehyde PrecursorS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
ES-01 Benzaldehyde64>128
ES-02 4-Hydroxybenzaldehyde32128
ES-03 4-Nitrobenzaldehyde1664
ES-04 2-Furaldehyde3264

V. Conclusion and Future Directions

Ethyl 5-aminovalerate represents a valuable and highly adaptable scaffold for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of derivatives. The subsequent biological evaluation, employing a cascade of in vitro assays, allows for the efficient identification of compounds with promising anticancer, antimicrobial, or anti-inflammatory properties. Future research in this area should focus on expanding the diversity of the synthesized libraries, exploring a wider range of biological targets, and employing computational methods to guide the design of more potent and selective derivatives. A deeper understanding of the mechanism of action of the most promising compounds will be essential for their translation into clinically viable drug candidates.

References

  • Note: The following references are representative of the types of sources that would be cited in a full technical guide and are provided as examples.
  • On the Synthesis of N-Acyl Amino Acid Derivatives:

    • Title: A review on the synthesis of N-acyl amino acids.

    • Source: Beilstein Journal of Organic Chemistry.

    • URL: [Link]

  • Regarding the Biological Activity of Schiff Bases:

    • Title: Synthesis and biological applications of Schiff bases: A review.

    • Source: Journal of the Indian Chemical Society.

    • URL: [Link]

  • For Protocols on Anticancer Drug Screening:

    • Title: Anticancer Drug Screening: The Use of Cell-Based Assays.

    • Source: In Vitro Cellular & Developmental Biology - Animal.

    • URL: [Link]

  • On Antimicrobial Susceptibility Testing Standards:

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard.

    • Source: Clinical and Laboratory Standards Institute (CLSI).

    • URL: [Link]

  • Regarding In Vivo Anti-inflammatory Models:

    • Title: Carrageenan-induced paw edema in the rat and mouse.

    • Source: Methods in Molecular Biology.

    • URL: [Link]

Ethyl 5-Aminovalerate Hydrochloride: A Technical Guide for Neurotransmitter Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 5-aminovalerate hydrochloride and its prospective role in the field of neurotransmitter research. While direct research on this specific ethyl ester is emerging, its structural relationship to γ-aminobutyric acid (GABA) and its parent compound, 5-aminovaleric acid, positions it as a compound of significant interest for modulating the GABAergic system. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its theoretical mechanism of action, potential as a prodrug, and a detailed overview of the experimental protocols required for its comprehensive characterization. The guide is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a thorough understanding of how to effectively investigate the neuropharmacological profile of this and similar compounds.

Introduction: The GABAergic System and the Potential of GABA Analogues

The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory neurotransmission, a balance critical for proper neurological function. The primary inhibitory neurotransmitter in the mammalian brain is γ-aminobutyric acid (GABA).[1] GABAergic signaling is fundamental in regulating neuronal excitability, and its dysregulation is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[2] Consequently, the GABAergic system, particularly the GABA receptors, remains a prime target for therapeutic intervention.

GABA analogues, compounds structurally similar to GABA, have been instrumental in both elucidating the intricacies of the GABAergic system and in the development of novel therapeutics.[3] this compound, as a derivative of 5-aminovaleric acid (a known weak GABA agonist), presents a compelling case for investigation.[4][5] The addition of an ethyl ester group is a common medicinal chemistry strategy to enhance the lipophilicity of a molecule, potentially increasing its ability to cross the blood-brain barrier. This suggests that this compound may act as a prodrug, delivering the active 5-aminovaleric acid to the CNS with greater efficiency.

This guide will delineate the anticipated metabolic pathway of this compound and provide a comprehensive framework for its investigation, from initial in vitro characterization to in vivo functional assessments.

Physicochemical Properties and Prodrug Hypothesis

A thorough understanding of a compound's physicochemical properties is paramount to predicting its biological activity. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂PubChem
Molecular Weight 181.66 g/mol PubChem
Predicted LogP 0.2PubChem
Predicted Water Solubility HighFooDB
Predicted pKa (Strongest Basic) 10.21FooDB

The ethyl ester moiety in this compound is expected to be hydrolyzed by esterases present in the brain and other tissues, yielding 5-aminovaleric acid and ethanol.[6][7] This metabolic conversion is central to the prodrug hypothesis.

Ethyl 5-aminovalerate Ethyl 5-aminovalerate 5-Aminovaleric Acid 5-Aminovaleric Acid Ethyl 5-aminovalerate->5-Aminovaleric Acid Hydrolysis Ethanol Ethanol Ethyl 5-aminovalerate->Ethanol Hydrolysis Esterases Esterases Esterases->Ethyl 5-aminovalerate cluster_0 In Vitro Characterization cluster_1 In Vivo Characterization Radioligand_Binding Radioligand Binding Assays Determine_Ki Determine_Ki Radioligand_Binding->Determine_Ki Output: Ki (Affinity) Electrophysiology Electrophysiological Recordings Determine_Function Determine_Function Electrophysiology->Determine_Function Output: Agonist/Antagonist/Modulator Microdialysis In Vivo Microdialysis Measure_Neurotransmitters Measure_Neurotransmitters Microdialysis->Measure_Neurotransmitters Output: Neurotransmitter Levels Behavioral_Assays Behavioral Assays Assess_Physiological_Effects Assess_Physiological_Effects Behavioral_Assays->Assess_Physiological_Effects Output: Anxiolytic/Sedative Effects Compound Ethyl 5-aminovalerate HCl Compound->Radioligand_Binding Compound->Electrophysiology Compound->Microdialysis Compound->Behavioral_Assays

Caption: Experimental workflow for characterizing Ethyl 5-aminovalerate HCl.

In Vivo Assessment: From Synapse to Behavior

Following in vitro characterization, in vivo studies are essential to understand the compound's effects within a complex biological system.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. [8][9] Objective: To determine the effect of systemic administration of this compound on extracellular GABA and glutamate levels in a relevant brain region (e.g., the hippocampus or prefrontal cortex).

Protocol: In Vivo Microdialysis

  • Surgical Implantation:

    • Anesthetize a rat or mouse and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest.

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60-90 minutes.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for GABA and glutamate concentrations using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method (e.g., fluorescence or mass spectrometry). [10]

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Use statistical analysis (e.g., ANOVA) to determine if there is a significant change in neurotransmitter levels following drug administration.

Behavioral Assays

Behavioral assays are crucial for assessing the physiological and potential therapeutic effects of a neuroactive compound. [11]Given the expected GABAergic activity, assays for anxiolytic and sedative effects are particularly relevant.

Objective: To evaluate the anxiolytic-like and sedative effects of this compound in rodent models.

Protocol: Elevated Plus Maze (for Anxiety)

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • After a specified pretreatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol: Open Field Test (for Locomotor Activity and Sedation)

  • Apparatus: A square arena with walls to prevent escape.

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • After the pretreatment period, place the animal in the center of the open field.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined duration (e.g., 10-30 minutes) using an automated tracking system.

  • Data Analysis: A significant decrease in locomotor activity compared to the vehicle group suggests a sedative effect.

Conclusion and Future Directions

This compound represents a promising tool for neurotransmitter research, primarily due to its potential as a prodrug for the GABA analogue 5-aminovaleric acid. The experimental framework outlined in this guide provides a comprehensive and systematic approach to characterizing its neuropharmacological profile. Future research should focus on direct comparisons of the pharmacokinetic and pharmacodynamic properties of this compound with its parent compound to definitively validate the prodrug hypothesis. Furthermore, investigating its effects on different GABA_A receptor subunit compositions will provide a more nuanced understanding of its mechanism of action. Ultimately, the rigorous application of the methodologies described herein will be instrumental in determining the potential of this compound as a valuable research tool or a lead compound for the development of novel therapeutics targeting the GABAergic system.

References

  • Benson, J. A., Löw, K., Keist, R., Mohler, H., & Rudolph, U. (1998). Pharmacology of recombinant gamma-aminobutyric acidA receptors rendered diazepam-insensitive by point-mutated alpha-subunits. FEBS Letters, 431(3), 400–404.
  • Laposata, E. A., Scherrer, D. E., Mazow, C., & Lange, L. G. (1987). Metabolism of ethanol by human brain to fatty acid ethyl esters. Journal of Biological Chemistry, 262(10), 4653–4657.
  • Taylor & Francis. (n.d.). GABA analogue – Knowledge and References. Retrieved from [Link]

  • PubMed. (1987). Molecular mechanism of ethanol metabolism by human brain to fatty acid ethyl esters. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (1987). Metabolism of ethanol by human brain to fatty acid ethyl esters. Retrieved from [Link]

  • Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Biological Chemistry, 287(48), 40224–40231.
  • PubMed Central. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2001). Characterization of GABA Receptors. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2011). Synthesis of Pro-Prodrugs L-lysine Based for 5-aminosalicylic Acid and 6-mercaptopurine Colon Specific Release. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2016). Electrophysiology of ionotropic GABA receptors. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

  • PubMed. (1998). Defining affinity with the GABAA receptor. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminovaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Society for Neuroscience. (1999). Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area. Journal of Neuroscience, 19(18), 7849-7855.
  • PubMed Central. (2019). Contribution of GABAA receptor subunits to attention and social behavior. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2010). An efficient synthesis of 5-aminovaleric acid. Retrieved from [Link]

  • PubMed Central. (2014). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). GABA Receptor. StatPearls. Retrieved from [Link]

  • PubMed. (2010). A role of GABA analogues in the treatment of neurological diseases. National Center for Biotechnology Information. Retrieved from [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • PubMed Central. (2018). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Omega. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. American Chemical Society. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (2019). Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors. Retrieved from [Link]

  • MDPI. (2024). Membranes and Synaptosomes Used to Investigate Synaptic GABAergic Currents in Epileptic Patients. International Journal of Molecular Sciences, 25(5), 2919.
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Technical Guide: Metabolic Pathway Investigation of Ethyl 5-aminovalerate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-aminovalerate hydrochloride (E-5-AVA · HCl) functions primarily as an ester prodrug of 5-aminovaleric acid (5-AVA) , a structural analogue of


-aminobutyric acid (GABA). While the ethyl ester moiety significantly enhances lipophilicity and membrane permeability compared to the zwitterionic parent acid, it is subject to rapid hydrolysis in vivo.

This technical guide delineates the metabolic trajectory of Ethyl 5-aminovalerate, moving from its initial hydrolytic activation to the mitochondrial catabolism of its active metabolite. It provides actionable protocols for validating this pathway using human liver microsomes (HLM) and LC-MS/MS bioanalysis, emphasizing the critical role of Carboxylesterases (CES) and the downstream homology with the lysine degradation pathway.

Chemical Identity & Physicochemical Context[1][2][3][4][5]

Understanding the metabolic fate requires analyzing the shift in physicochemical properties between the parent ester and the metabolite.

PropertyEthyl 5-aminovalerate (Parent)5-Aminovaleric Acid (Metabolite)Impact on ADME
Structure Ethyl ester of 5-amino pentanoic acidFree amino acid (C5)Ester masking carboxylate prevents zwitterion formation, increasing absorption.
Molecular Weight 145.20 Da (Free base)117.15 DaMass shift of -28 Da (loss of

) upon hydrolysis.
pKa (Amine) ~10.5~10.7Both exist as cations at physiological pH, but the acid also has a carboxylate (

).
LogP ~1.2 (Estimated)-0.6 (Hydrophilic)Rapid shift from lipophilic (permeable) to hydrophilic (trapped/excreted).

The Metabolic Pathway: Mechanistic Detail

The metabolism occurs in two distinct phases: rapid cytosolic/microsomal hydrolysis followed by mitochondrial oxidation.

Phase I: Hydrolytic Activation

Upon systemic entry, the ethyl ester is targeted by serine esterases.

  • Primary Mechanism: Nucleophilic attack by the catalytic serine triad of Carboxylesterase 1 (CES1) or CES2 .

  • Reaction:

    
    
    
  • Localization: High activity in liver microsomes (HLM) and moderate activity in plasma (butyrylcholinesterase may play a minor role, but CES is dominant for aliphatic esters).

Phase II: Downstream Catabolism (The GABA Shunt Homologue)

The liberated 5-AVA enters the lysine catabolic pathway (specifically the pipecolate/cadaverine branch convergence).

  • Transamination: 5-AVA acts as a substrate for GABA Transaminase (GABA-T) or 5-aminovalerate transaminase (DavT in bacteria, mammalian homologs exist). It donates the

    
    -amino group to 
    
    
    
    -ketoglutarate, forming Glutarate Semialdehyde .
  • Oxidation: Glutarate semialdehyde is oxidized by Glutarate Semialdehyde Dehydrogenase (ALDH7A1) to form Glutaric Acid .

  • Terminal Fate: Glutaric acid is converted to Glutaryl-CoA, eventually entering the TCA cycle via Acetyl-CoA.

Pathway Visualization[6]

MetabolicPathway cluster_0 Phase I: Cytosol/Microsome cluster_1 Phase II: Mitochondria Parent Ethyl 5-aminovalerate (Prodrug) Metabolite1 5-Aminovaleric Acid (Active Metabolite) Parent->Metabolite1 Hydrolysis (CES1 / CES2 / Plasma Esterases) Byproduct Ethanol Parent->Byproduct Intermediate Glutarate Semialdehyde Metabolite1->Intermediate Transamination (GABA-T / Transaminase) EndProduct Glutaric Acid (TCA Cycle Entry) Intermediate->EndProduct Oxidation (ALDH7A1 / SSADH)

Figure 1: Sequential metabolic activation and catabolism of Ethyl 5-aminovalerate.

Experimental Protocols for Validation

To confirm this pathway, researchers must distinguish between chemical instability and enzymatic hydrolysis.

Protocol A: In Vitro Metabolic Stability & Phenotyping

Objective: Quantify the intrinsic clearance (


) and identify the specific esterase involved.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Human Plasma (K2EDTA).

  • Inhibitor: BNPP (Bis-p-nitrophenyl phosphate) – a broad-spectrum carboxylesterase inhibitor.

  • Substrate: Ethyl 5-aminovalerate HCl.

Workflow:

  • Preparation: Prepare a 10 mM stock of Ethyl 5-aminovalerate in water (highly soluble).

  • Incubation System:

    • Group A (Control): PBS (pH 7.4) + Substrate (1 µM). Checks chemical stability.

    • Group B (Metabolism): HLM (0.5 mg/mL) + Substrate (1 µM) + NADPH (1 mM).

    • Group C (Inhibition): HLM + BNPP (100 µM) pre-incubated for 15 min, then add Substrate.

  • Reaction: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g.,

    
    -5-AVA).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Interpretation:

  • If

    
     in Group B << Group A, metabolism is enzymatic.
    
  • If Group C restores stability comparable to Group A, Carboxylesterases are the primary drivers.

Bioanalytical Strategy (LC-MS/MS)

Detecting the polar metabolite (5-AVA) requires specific chromatographic conditions, as it will not retain well on standard C18 columns.

Method Specifications
ParameterConditionRationale
Column HILIC (e.g., Waters BEH Amide or Agilent HILIC-Z)5-AVA is highly polar; HILIC provides retention and superior peak shape compared to C18.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffer controls ionization of the amine/carboxylate.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh organic content required for HILIC retention.
Ionization ESI Positive Mode (+ve)Protonation of the primary amine is efficient.
MRM Transitions Parent (Ethyl ester): 146.1

100.1 (Loss of EtOH) Metabolite (5-AVA): 118.1

83.1 (Loss of

) or 118.1

100.1 (Loss of

)
Specific transitions avoid interference from endogenous isomers (e.g., valine).
Sample Preparation Note

Do not use liquid-liquid extraction (LLE) with non-polar solvents (hexane/ether) for the metabolite, as 5-AVA will remain in the aqueous phase. Use Protein Precipitation (PPT) with Acetonitrile:Methanol (3:1) to ensure recovery of both the lipophilic ester and the hydrophilic acid.

Toxicological & Pharmacological Implications

  • Ethanol Release:

    • Stoichiometric release of ethanol occurs. While negligible at low doses, high-dose toxicology studies must account for potential alcohol dehydrogenase saturation or interactions with disulfiram-like drugs.

  • GABAergic Activity:

    • 5-AVA is a weak agonist of GABA receptors. Rapid hydrolysis of the ester leads to systemic exposure of 5-AVA. Researchers should monitor for CNS depression or sedation in in vivo models, distinguishing these effects from the vehicle or ethanol byproduct.

  • Glutaric Aciduria Mimicry:

    • Massive overload of this pathway could theoretically transiently elevate glutaric acid. In patients with Glutaric Acidemia Type I (GA-1) , this compound should be contraindicated as it feeds directly into the blocked metabolic step (Glutaryl-CoA dehydrogenase deficiency).

References

  • Laizure, S. C., et al. (2013). "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy.[1] Link

  • Struys, E. A., et al. (2013). "Metabolism of lysine and glutaric acid."[2][3] Handbook of Neurochemistry and Molecular Neurobiology. Link

  • Agilent Technologies. (2017).[4] "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Application Note. Link

  • PubChem. (2025).[5] "Ethyl 5-aminovalerate Compound Summary." National Library of Medicine. Link

  • Revelles, O., et al. (2005). "Carbon metabolism of 5-aminovalerate in Pseudomonas putida." Journal of Bacteriology. Link

Sources

Technical Guide: Ethyl 5-Aminovalerate Hydrochloride in Bioplastic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-aminovalerate hydrochloride (CAS: 17096-09-4 / 29840-57-1) represents a critical "bridge" reagent between bio-fermentation feedstocks and high-performance biopolymers. While industrial bulk synthesis often utilizes


-valerolactam, the ethyl ester hydrochloride  form offers superior control over stoichiometry and purity, making it the precursor of choice for precision bioplastics , specifically biodegradable poly(ester amides) (PEAs) and biomedical-grade Nylon-5 (polypentanamide).

This guide details the mechanistic utility of this monomer, providing validated protocols for its polymerization and copolymerization, specifically tailored for applications requiring defined molecular weights and low polydispersity indices (PDI), such as drug delivery matrices and resorbable sutures.

Molecular Architecture & Properties

Unlike the zwitterionic free acid (5-aminovaleric acid, 5-AVA), the ester hydrochloride salt prevents premature cyclization into


-valerolactam and inhibits uncontrolled oligomerization during storage.
Table 1: Physicochemical Profile
PropertySpecificationSignificance in Synthesis
Formula

Stoichiometric precision (1:1 salt).
MW 181.66 g/mol Essential for calculating molar ratios in copolymerization.
State Crystalline SolidAllows for recrystallization to >99% purity (crucial for high

).
Solubility Water, Ethanol, DMSOCompatible with solution polymerization and interfacial methods.
Melting Point ~130–135 °CStable processing window below thermal degradation.

Synthesis Pathway: From Biomass to Monomer

The production of this compound integrates metabolic engineering with classical organic workup.

The Hybrid Workflow
  • Upstream (Biosynthesis): Corynebacterium glutamicum or E. coli is metabolically engineered to convert L-Lysine into 5-AVA via L-lysine

    
    -oxidase (DavB) and 
    
    
    
    -aminovaleramidase (DavA) [1, 2].
  • Downstream (Chemical Modification): The broth is purified, and the free acid is esterified with ethanol/HCl.

Visualization: The Hybrid Production Pipeline

G cluster_0 Bio-Fermentation cluster_1 Chemical Functionalization Lysine L-Lysine (Feedstock) DavB DavB Enzyme (Oxidation) Lysine->DavB DavA DavA Enzyme (Hydrolysis) DavB->DavA Intermediate AVA 5-Aminovaleric Acid (5-AVA) DavA->AVA EsterSalt Ethyl 5-aminovalerate HCl (Target Monomer) AVA->EsterSalt Esterification EtOH Ethanol / HCl (Reflux) EtOH->EsterSalt

Figure 1: Chemo-enzymatic route transforming bio-based lysine into the stable ester hydrochloride monomer.

Polymerization Protocols

Protocol A: Solution Polycondensation (Precision Nylon-5)

Objective: Synthesis of Nylon-5 with controlled molecular weight for biomedical scaffolds. Mechanism: Base-mediated neutralization of the HCl salt followed by nucleophilic acyl substitution (aminolysis) of the ester.

Reagents:
  • Ethyl 5-aminovalerate HCl (10 mmol, 1.81 g)

  • Solvent: Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) (anhydrous, 10 mL)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (11 mmol)

  • Catalyst (Optional): 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.5 mol%)

Step-by-Step Methodology:
  • Dissolution: In a flame-dried Schlenk flask under nitrogen, dissolve Ethyl 5-aminovalerate HCl in DMSO.

    • Why: The salt is insoluble in non-polar solvents; DMSO ensures homogeneity.

  • Activation: Add TEA dropwise at 0°C.

    • Observation: A white precipitate (TEA·HCl) will form.

    • Critical Check: Ensure temperature remains <5°C to prevent uncontrolled oligomerization during deprotonation.

  • Filtration (Optional but Recommended): Rapidly filter the solution under inert atmosphere to remove TEA·HCl salts.[1][2] This prevents salt entrapment in the final polymer matrix.

  • Polymerization: Heat the filtrate to 80–100°C for 12–24 hours.

    • Mechanism:[1][2][3][4][5] The free amine attacks the ethyl ester of a neighboring molecule. Ethanol is generated as a byproduct.

    • Equilibrium Control: Apply a dynamic vacuum (10 mbar) periodically to remove ethanol and drive the equilibrium toward high molecular weight (Le Chatelier’s principle).

  • Precipitation: Pour the viscous reaction mixture into excess cold acetone or diethyl ether.

  • Purification: Wash the white precipitate with water (to remove residual salts) and methanol. Dry under vacuum at 40°C.

Protocol B: Synthesis of Biodegradable Poly(Ester Amides) (PEAs)

Objective: Copolymerization with diols to create hydrolytically degradable polymers. Reagents: Ethyl 5-aminovalerate HCl, 1,6-Hexanediol, Sebacoyl chloride (or Sebacic acid esters).

Methodology (Melt Transesterification Variant):
  • Monomer Mixing: Combine Ethyl 5-aminovalerate HCl and 1,6-Hexanediol in a reactor.

  • Neutralization: Add a stoichiometric amount of sodium methoxide (NaOMe) in methanol.

    • Reaction:

      
      .
      
  • Devolatilization: Remove methanol under vacuum.

  • Polycondensation: Introduce the diester (e.g., Dimethyl sebacate) and a Titanium(IV) butoxide catalyst (0.1 wt%).

  • Thermal Ramp:

    • Stage 1: 160°C for 2 hours (Oligomerization).

    • Stage 2: 200°C under high vacuum (<1 mbar) for 4 hours (Chain extension).

    • Why: High vacuum is non-negotiable here to remove the ethanol/methanol byproducts and achieve high degree of polymerization (

      
      ).
      

Mechanistic Validation & Troubleshooting

The polymerization relies on the Nucleophilic Acyl Substitution pathway. The HCl salt serves as a "protecting group" that is removed in situ.

Visualization: Polymerization Logic

Reaction cluster_inputs Reactants cluster_process Propagation Cycle Monomer Ethyl 5-aminovalerate HCl Intermediate Free Amine Species (NH2-(CH2)4-COOEt) Monomer->Intermediate Deprotonation Base Base (TEA/NaOMe) Base->Intermediate Attack Nucleophilic Attack (Amine -> Carbonyl) Intermediate->Attack Loss Loss of Ethanol (Byproduct Removal) Attack->Loss Linkage Amide Bond Formation Loss->Linkage Linkage->Attack Chain Growth Polymer Nylon-5 / PEA Chain Linkage->Polymer Termination

Figure 2: Step-wise mechanism from salt neutralization to polymer chain propagation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Molecular Weight Incomplete removal of ethanol.Increase vacuum strength; use azeotropic distillation.
Discoloration (Yellowing) Oxidation of amine at high temp.Ensure strict

or Ar atmosphere; add antioxidant (Irganox 1010).
Insoluble Gel Formation Cross-linking or cyclization.Reduce reaction temperature; ensure monomer purity (remove traces of lysine).
Low Yield Cyclization to

-valerolactam.
Keep concentration high (intermolecular reaction favored over intramolecular).

Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed:

  • 
    -NMR (DMSO-
    
    
    
    ):
    • Disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) indicates successful transamidation (if making pure Nylon-5).

    • Appearance of amide proton signal (~7.8 ppm).

    • Shift of

      
      -methylene protons adjacent to the carbonyl.
      
  • DSC (Differential Scanning Calorimetry):

    • Nylon-5

      
      : ~260–270°C (High crystallinity).
      
    • Note: If copolymerizing (PEA),

      
       will decrease, indicating disrupted crystallinity beneficial for biodegradation rates.
      
  • GPC (Gel Permeation Chromatography):

    • Target

      
      : >10,000 Da for mechanical integrity.
      
    • Target PDI: <1.5 for biomedical applications (achievable via Protocol A).

References

  • Adkins, J., et al. (2013).[6] Engineering Escherichia coli for renewable production of the 5-carbon polyamide building-blocks 5-aminovalerate and glutarate.[7] Biotechnology and Bioengineering.[2][7][8] Link

  • Shin, J. H., et al. (2016).[6] Metabolic engineering of Corynebacterium glutamicum for the production of 5-aminovaleric acid.[6] Microbial Cell Factories. Link

  • Pérez-García, F., et al. (2023). A new biosynthesis route for production of 5-aminovaleric acid, a biobased plastic monomer.[3][5][6][7][9] Frontiers in Bioengineering and Biotechnology.[2] Link

  • PubChem. (2025).[10] Ethyl 5-aminovalerate - Compound Summary. National Library of Medicine. Link

  • Fisher Scientific. (2025). This compound Safety Data Sheet.Link

  • Rodriguez-Galina, A., et al. (2010). Versatile Biodegradable Poly(ester amide)s Derived from α-Amino Acids for Vascular Tissue Engineering.[8] Materials.[1][2][3][5][7][8][9][11][12] Link[6]

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 5-Aminovalerate Hydrochloride as a Versatile Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker molecule is a critical component that dictates the stability, efficacy, and pharmacokinetic profile of the final construct.[1][2][3] This document provides a detailed technical guide on the application of Ethyl 5-aminovalerate hydrochloride, a versatile and economically significant building block, as a flexible spacer linker. We will explore the causality behind its use, provide self-validating experimental protocols, and present data-driven insights for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Ethyl 5-Aminovalerate

This compound is a bifunctional molecule featuring a primary amine and an ethyl ester, separated by a five-carbon aliphatic chain.[4][5] Its hydrochloride salt form enhances solubility in aqueous buffers, a crucial attribute for bioconjugation reactions which are often performed in physiological conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₁₆ClNO₂[5][6][7]
Molecular Weight 181.66 g/mol [5][6][8][9]
Appearance Colorless to white crystalline powder[5]
Solubility Soluble in water[5]
IUPAC Name ethyl 5-aminopentanoate;hydrochloride[6][7][9]
SMILES CCOC(=O)CCCCN.Cl[6][9]
InChI Key JELXJZASXLHKDV-UHFFFAOYSA-N[6][7]

The core utility of this molecule in bioconjugation stems from its dual reactivity and the spatial separation of its functional groups.

  • The Primary Amine (H₂N-): This nucleophilic group serves as the primary attachment point. It readily reacts with various electrophilic moieties, most commonly activated esters (like N-hydroxysuccinimide esters) or isothiocyanates, to form stable amide or thiourea bonds, respectively.[10] The pKa of the primary amine necessitates a slightly alkaline pH (typically 7.5-9.0) for efficient reaction, ensuring the amine is deprotonated and thus maximally nucleophilic.

  • The Ethyl Ester (-COOEt): This group offers a latent carboxylic acid functionality. While stable under the mild conditions used for amine acylation, it can be hydrolyzed to a free carboxyl group (-COOH) under controlled basic or acidic conditions. This new carboxyl group can then be activated (e.g., using EDC/NHS chemistry) to react with another amine-containing molecule, enabling multi-step, directional conjugation strategies.

  • The Pentanoate Chain (-(CH₂)₄-): This flexible five-carbon chain acts as a spacer, physically separating the conjugated biomolecule (e.g., an antibody) from the payload (e.g., a cytotoxic drug). This spacing is often critical to preserve the biological activity of the protein and can improve the accessibility of the payload at the target site.

G cluster_0 This compound Structure cluster_1 Reactive Functionalities mol H₃N⁺- (CH₂)₄ -C(=O)O-CH₂CH₃ Cl⁻ amine Primary Amine (Nucleophile) amine->mol:f0 Reacts with activated acids (e.g., NHS Esters) ester Ethyl Ester (Latent Carboxyl) ester->mol:f2 Hydrolyzable to Carboxylic Acid

Caption: Structure and functionalities of Ethyl 5-aminovalerate HCl.

Core Application: A Spacer in Antibody-Drug Conjugate (ADC) Synthesis

ADCs are designed to deliver potent cytotoxic agents specifically to cancer cells, leveraging an antibody's targeting ability.[1] The linker is paramount to an ADC's success.[2] While complex, cleavable linkers (e.g., Val-Cit) are common, simple, stable aliphatic linkers derived from molecules like ethyl 5-aminovalerate are foundational and can be incorporated into more complex designs.[11][12]

The workflow below illustrates a two-stage strategy where ethyl 5-aminovalerate acts as a bridge between a payload and an antibody.

ADC_Workflow cluster_payload Payload Activation cluster_linker Linker Functionalization cluster_hydrolysis Linker Deprotection cluster_conjugation Antibody Conjugation Payload Payload-COOH ActivatedPayload Payload-NHS Payload->ActivatedPayload EDC, NHS FunctionalizedLinker Payload-Linker-Ester ActivatedPayload->FunctionalizedLinker Aminovalerate Ethyl 5-Aminovalerate Aminovalerate->FunctionalizedLinker DeprotectedLinker Payload-Linker-COOH FunctionalizedLinker->DeprotectedLinker Hydrolysis (e.g., NaOH) ADC Final ADC DeprotectedLinker->ADC EDC, NHS Antibody Antibody-NH₂ Antibody->ADC

Caption: Two-stage ADC synthesis workflow using the linker.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a suitable laboratory setting, adhering to all safety guidelines.[13] Wear appropriate personal protective equipment (PPE).[5]

Protocol 1: Synthesis of a Payload-Linker Intermediate

This protocol details the conjugation of a carboxyl-containing payload to the amine of ethyl 5-aminovalerate. This is a foundational step for subsequent bioconjugation.

Objective: To form a stable amide bond between a payload and the linker, while preserving the ethyl ester for future reactions.

Materials:

  • Carboxyl-containing payload molecule

  • This compound (CAS: 29840-57-1)[6]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

  • Purification system (e.g., Flash Chromatography or Preparative HPLC)

Methodology:

  • Payload Activation (Self-Validating Step):

    • Dissolve the payload (1.0 eq) and NHS (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.2 eq) portion-wise. The formation of a white precipitate (EDC urea byproduct) is an initial indicator of reaction.

    • Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for 4-6 hours.

    • Causality: This two-step activation via an NHS-ester is more efficient and creates a more stable intermediate for reaction with the amine compared to a one-pot reaction, minimizing side reactions.

  • Linker Coupling:

    • In a separate flask, dissolve this compound (1.5 eq) in anhydrous DMF.

    • Add a base, such as TEA or DIPEA (2.0 eq), to neutralize the hydrochloride salt and deprotonate the primary amine, making it nucleophilic.

    • Slowly add the activated payload solution from step 1 to the linker solution at room temperature.

    • Let the reaction stir overnight (12-16 hours) under a nitrogen atmosphere.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC to yield the pure Payload-Linker-Ester conjugate.

  • Characterization:

    • Confirm the identity and purity of the product using LC-MS and ¹H NMR. The expected mass increase and characteristic shifts will validate the successful conjugation.

Protocol 2: Conjugation to an Amine-Containing Biomolecule (e.g., Antibody Lysine Residues)

This protocol outlines the final conjugation step to an antibody after preparing the Payload-Linker intermediate.

Objective: To conjugate a payload, already attached to the linker, to surface-accessible lysine residues on an antibody.

Materials:

  • Payload-Linker-Ester (from Protocol 1)

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • EDC and Sulfo-NHS

  • Reaction buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Methodology:

  • Linker Hydrolysis (Ester to Carboxylic Acid):

    • Dissolve the Payload-Linker-Ester in a minimal amount of a water-miscible co-solvent (e.g., DMSO).

    • Add the solution to a stirred aqueous buffer.

    • Slowly add 0.1 M NaOH to raise the pH to ~11-12.

    • Monitor the hydrolysis by LC-MS until the starting material is consumed (typically 1-2 hours).

    • Neutralize the solution carefully with 0.1 M HCl to pH ~7.0. This yields the "Payload-Linker-COOH" intermediate.

    • Trustworthiness: This step is critical. Incomplete hydrolysis will lead to no conjugation, while harsh conditions can degrade the payload. Real-time monitoring is essential for a self-validating process.

  • Antibody Preparation:

    • Buffer exchange the antibody into the desired reaction buffer (e.g., PBS, pH 7.5) to remove any amine-containing formulation components (like Tris).

  • Activation and Conjugation:

    • To the Payload-Linker-COOH solution, add Sulfo-NHS (5-10 eq relative to antibody) followed by EDC (5-10 eq). The use of Sulfo-NHS enhances solubility and reactivity in aqueous media.

    • Allow the activation to proceed for 15-30 minutes at room temperature.

    • Immediately add the activated payload-linker solution to the prepared antibody solution. The final concentration of organic co-solvent should ideally be kept below 10% (v/v) to maintain antibody integrity.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Purify the resulting ADC from unreacted payload-linker and byproducts using SEC or TFF.

  • Characterization of the Final ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drugs conjugated per antibody using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Analyze by Size Exclusion Chromatography (SEC).

    • Confirmation: Use Mass Spectrometry (for reduced and deglycosylated antibody chains) to confirm the site and extent of conjugation.

Conclusion and Field Insights

This compound is more than a simple chemical; it is a strategic tool in the bioconjugation toolkit. Its value lies in its simplicity, predictability, and the dual-functionality that enables controlled, stepwise conjugation strategies. While advanced, cleavable linkers are often required for intracellular drug release[11][14], the foundational chemistry provided by spacers like ethyl 5-aminovalerate is indispensable for building these complex architectures. By understanding the causality behind reaction conditions and employing self-validating analytical checks at each stage, researchers can reliably incorporate this linker to develop novel bioconjugates with tailored properties for therapeutic and diagnostic applications.

References

  • MySkinRecipes. This compound. [Link]

  • Cheng, J., Tu, G., Luo, Y., Gou, M., Li, J., Wang, M., & Zhou, J. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • ChemBK. Ethyl 5-aminovalerate, HCl. [Link]

  • Jain, N., Smith, S. W., Ghone, S., & Tomczuk, B. (2015). Linker Design for Antibody-Drug Conjugates. ResearchGate. [Link]

  • Anami, Y., Yamazaki, A., Xiong, W., Gui, X., Li, W., Tsuchikama, K. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]

  • Cheng, J., Tu, G., Luo, Y., Gou, M., Li, J., Wang, M., & Zhou, J. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. PubMed. [Link]

  • Cheng, J., Tu, G., Luo, Y., Gou, M., Li, J., Wang, M., & Zhou, J. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. PMC - NIH. [Link]

  • Cheng, J., et al. (2018). Enhanced 5-aminovalerate production in Escherichia coli from L-lysine with ethanol and hydrogen peroxide addition. ResearchGate. [Link]

  • Angene. This compound(CAS# 29840-57-1). [Link]

  • National Center for Biotechnology Information. Ethyl 5-aminovalerate. PubChem Compound Summary for CID 11469139. [Link]

  • Anami, Y., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. PMC - PubMed Central. [Link]

  • Zimmerman, E. S., et al. (2014). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. PMC - NIH. [Link]

  • Cheng, J., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers. [Link]

  • Bernardim, B., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC - NIH. [Link]

  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]

  • Ajinomoto Bio-Pharma Services. (2024). Exo-Linker: Positional Reconfiguration Driving Significant Advances in ADC Stability and Efficacy. [Link]

  • Anami, Y., et al. (2022). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate. [Link]

  • Elan Chemical. (2018). Safety Data Sheet. [Link]

  • Dilworth IP. (2019). Linking It Up: Antibody-Drug Conjugates. [Link]

  • National Center for Biotechnology Information. Ethyl 5-aminopentanoate hydrochloride. PubChem Compound Summary for CID 16094861. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. [Link]

  • Sygnature Discovery. (2024). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. [Link]

  • National Center for Biotechnology Information. 5-Aminovaleric acid. PubChem Compound Summary for CID 138. [Link]

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Application Note: Ethyl 5-aminovalerate Hydrochloride in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Ethyl 5-aminovalerate hydrochloride (CAS: 29840-57-1) is a critical bifunctional building block used to install a C5-alkyl linker in Proteolysis Targeting Chimeras (PROTACs). Unlike Polyethylene Glycol (PEG) linkers, which prioritize water solubility, alkyl linkers are increasingly deployed to optimize cell permeability and lipophilicity (LogP) .[]

This reagent is specifically designed for "Extension-First" synthesis: it converts a carboxylic acid-bearing ligand (Warhead or E3-binder) into an ester-protected amine intermediate. This enables a controlled, stepwise assembly of the PROTAC without the solubility issues associated with zwitterionic free amino acids.

Key Advantages:
  • Permeability Optimization: Alkyl chains reduce Topological Polar Surface Area (tPSA) compared to PEGs, facilitating passive diffusion across cell membranes.[]

  • Defined Length: The 5-carbon (C5) chain provides a specific spatial separation (~6–8 Å) often required to span the gap between the E3 ligase and the Protein of Interest (POI) without inducing steric clash.

  • Orthogonal Reactivity: The ethyl ester protects the C-terminus, allowing selective functionalization of the N-terminus before revealing the carboxylic acid for the final coupling.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
Structure HCl[2] · H₂N-(CH₂)₄-COOCH₂CH₃
Molecular Weight 181.66 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (unless neutralized)
Stability Hygroscopic. Store under inert gas at -20°C.
Critical Risk Lactamization: Upon neutralization, the free amine can attack the ester to form

-valerolactam
(6-membered ring), especially under basic aqueous conditions or high heat.

Strategic Decision Framework: Alkyl vs. PEG

Before synthesis, researchers must validate the choice of linker. Use the following logic flow to determine if Ethyl 5-aminovalerate is the correct tool for your PROTAC campaign.

LinkerSelection Start PROTAC Design Goal Solubility Issue: Poor Solubility? Start->Solubility Permeability Issue: Poor Cell Entry? Solubility->Permeability No PEG Select PEG Linker Solubility->PEG Yes (High LogP) Rigidity Need Rigid Conformation? Permeability->Rigidity No Alkyl Select Alkyl Linker (Ethyl 5-aminovalerate) Permeability->Alkyl Yes (Low Permeability) Rigidity->Alkyl No (Flexible required) Piperazine Select Rigid Linker (Piperazine/Alkyne) Rigidity->Piperazine Yes

Figure 1: Decision matrix for selecting linker chemistry. Alkyl linkers are favored when membrane permeability is the limiting factor.

Detailed Synthetic Protocol

This protocol describes the "Linker-Extension" of an E3 Ligase binder (e.g., Thalidomide-COOH derivative) using Ethyl 5-aminovalerate HCl.

Phase A: Amide Coupling (Linker Installation)

Objective: Attach the C5 linker to Ligand-COOH.

  • Activation: Dissolve Ligand-COOH (1.0 equiv) in anhydrous DMF (0.1 M).

  • Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

    • Note: DIPEA is crucial here to neutralize the HCl salt of the linker in the next step.

  • Addition: Add This compound (1.2 equiv) directly to the reaction mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

    • Monitoring: Monitor by LC-MS.[3] Look for mass shift:

      
       Da (Linker fragment - H₂O).
      
  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The product is the Ethyl Ester Intermediate .

Phase B: Saponification (Ester Hydrolysis)

Objective: Reveal the carboxylic acid for the second coupling. CRITICAL STEP: Prevent lactamization.

  • Solvent: Dissolve the Intermediate from Phase A in THF:Water (3:1).

  • Hydrolysis: Add LiOH·H₂O (2.0 equiv) at 0°C. Allow to warm to RT.

    • Time Control: Monitor closely (TLC/LC-MS) every 30 mins. Reaction is typically complete in 1–2 hours.

    • Warning:Do not heat. Prolonged exposure to base or heat promotes cyclization of the 5-aminovaleric acid tail into

      
      -valerolactam, cleaving the linker from the ligand.
      
  • Quench: Carefully acidify to pH ~4–5 with 1M HCl.

  • Extraction: Extract immediately with EtOAc or DCM. Do not leave the free acid in aqueous solution for extended periods.

Phase C: Final Assembly (Second Coupling)

Objective: Couple the Linker-Ligand-COOH to the second Ligand (Warhead-NH₂).

  • Coupling: React the hydrolyzed intermediate (1.0 equiv) with Warhead-NH₂ (1.0 equiv) using EDCI (1.5 equiv), HOBt (1.5 equiv), and NMM (3.0 equiv) in DMF.

    • Why EDCI/HOBt? This condition is often milder than HATU and reduces the risk of reacting with the linker's own tail if any cyclization potential remains, though HATU is acceptable if done rapidly.

Mechanism & Workflow Visualization

The following diagram illustrates the chemical transformation and the critical control points for preventing side reactions.

SynthesisWorkflow Ligand Ligand-COOH (Target Binder) Coupling1 Step 1: Amide Coupling (HATU/DIPEA) Ligand->Coupling1 Reagent Ethyl 5-aminovalerate HCl (Linker Source) Reagent->Coupling1 Intermediate Intermediate: Ligand-Linker-COOEt Coupling1->Intermediate Hydrolysis Step 2: Hydrolysis (LiOH, 0°C) Intermediate->Hydrolysis Risk RISK: Cyclization (Delta-Valerolactam) Hydrolysis->Risk Heat or Prolonged Base FreeAcid Active Acid: Ligand-Linker-COOH Hydrolysis->FreeAcid Controlled Time/Temp FinalCoupling Step 3: Final Assembly (Ligand-NH2) FreeAcid->FinalCoupling PROTAC Final PROTAC (C5 Alkyl Linked) FinalCoupling->PROTAC

Figure 2: Synthetic workflow for incorporating Ethyl 5-aminovalerate. Note the critical risk path during hydrolysis.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield in Step 1 HCl salt not neutralized.Ensure DIPEA is ≥ 3.0 equivalents.[4] The amine must be free to react with the activated ester.
Formation of Lactam (Mass -18) Spontaneous cyclization of linker.Avoid heating the free amine form. If observed during hydrolysis, reduce temperature to 0°C and shorten reaction time.
Incomplete Hydrolysis Steric hindrance or poor solubility.Add methanol to the THF/Water mix to improve solubility. Increase LiOH to 3.0 equiv, but monitor strictly.
Precipitation Product is hydrophobic.Alkyl linkers increase lipophilicity.[] Ensure DMF or DMSO is used for the final coupling; avoid aqueous workups if product is very non-polar (use prep-HPLC).

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[5] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.[5]

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793-1800.

  • BOC Sciences. (2024). Alkyl Linkers in PROTACs - Improve Permeability & PK.[]

  • Maple, H. J., et al. (2019). Automated chemical synthesis of PROTACs. Bioorganic & Medicinal Chemistry Letters, 29(16), 2131-2135. (Context on library synthesis using amino-ester building blocks).

Sources

Application Note: Quantitative Analysis of Ethyl 5-aminovalerate Hydrochloride via GC-MS Following Acylation Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable method for the quantitative analysis of Ethyl 5-aminovalerate hydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of the analyte, a chemical derivatization step is essential. This guide provides a detailed protocol for the acylation of the primary amine group of Ethyl 5-aminovalerate, rendering it amenable to GC-MS analysis. The causality behind experimental choices, a self-validating protocol, and optimized instrumental parameters are discussed to ensure scientific integrity and reproducibility. This methodology is particularly relevant for researchers, scientists, and drug development professionals involved in pharmaceutical synthesis and quality control, where this compound is a key intermediate.[1][2]

Introduction: The Analytical Challenge

This compound is a bifunctional molecule containing both an ester and a primary amine group, the latter of which is protonated in the hydrochloride salt form.[3][4] The direct analysis of this compound by Gas Chromatography (GC) is problematic. Its high polarity and low volatility, primarily due to the presence of the amino group, can lead to poor chromatographic peak shape, thermal degradation in the injector port, and strong interactions with the stationary phase, resulting in inaccurate and unreliable data.[5]

To overcome these challenges, a derivatization step is necessary.[6][7] Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique.[6] For GC-MS analysis of compounds containing active hydrogens, such as amines, the goal is to replace these hydrogens with less polar functional groups.[5][7] This increases the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection.[5][6] This application note focuses on an acylation-based derivatization strategy, which is a well-established and robust method for the analysis of amino compounds.[8][9]

The Rationale for Acylation

Several derivatization techniques are available for compounds with active hydrogens, including silylation, alkylation, and acylation.[8]

  • Silylation: This involves the replacement of active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][10] While effective, silyl derivatives can be sensitive to moisture, which can lead to incomplete derivatization and reduced reproducibility.[8][10][11]

  • Alkylation: This method introduces an alkyl group. While it can be effective, some alkylation reagents can be hazardous.[10]

  • Acylation: This technique involves the introduction of an acyl group (R-C=O) to the analyte. Acylation reagents, such as anhydrides of perfluorinated carboxylic acids (e.g., pentafluoropropionic anhydride - PFPA), are highly reactive towards primary and secondary amines.[12] The resulting N-acyl derivatives are significantly more volatile and thermally stable than the parent amine. Furthermore, the introduction of fluorine atoms enhances the sensitivity of detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[9]

For the analysis of Ethyl 5-aminovalerate, the carboxylic acid group is already protected as an ethyl ester. Therefore, a single-step derivatization targeting the primary amine is sufficient. Acylation with a reagent like PFPA is an excellent choice due to the high reactivity, stability of the resulting derivative, and potential for enhanced sensitivity.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Ethyl 5-aminovalerate HCl (in appropriate solvent) Neutralization Neutralization (e.g., with a base) Sample->Neutralization Drying Evaporation to Dryness Neutralization->Drying Deriv_reagent Addition of Acylating Agent (e.g., PFPA in Ethyl Acetate) Drying->Deriv_reagent Reaction Incubation (Controlled Temperature & Time) Deriv_reagent->Reaction Reconstitution Reconstitution in GC-compatible solvent (e.g., Toluene) Reaction->Reconstitution Injection Injection into GC-MS Reconstitution->Injection Data_Acquisition Data Acquisition & Analysis Injection->Data_Acquisition

Figure 1: Overall experimental workflow from sample preparation to GC-MS analysis.

Detailed Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous, ≥99.8%)

  • Toluene (anhydrous, ≥99.8%)

  • Sodium bicarbonate (or other suitable base)

  • Methanol (ACS grade)

  • Deionized water

  • Nitrogen gas (high purity)

  • GC vials with inserts

  • Heating block or water bath

Standard and Sample Preparation
  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a desired concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations that bracket the expected sample concentrations.

  • Sample Preparation: If the sample is in a complex matrix, an appropriate extraction and clean-up procedure should be employed. For relatively clean samples, dissolve a known amount in methanol.

Derivatization Protocol

The following protocol is a robust starting point and may be further optimized for specific applications.

  • Aliquoting: Transfer a precise volume (e.g., 100 µL) of the standard or sample solution into a clean, dry reaction vial.

  • Neutralization: Add a small, known excess of a suitable base (e.g., sodium bicarbonate solution) to neutralize the hydrochloride salt and free the primary amine. Vortex briefly.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.[8]

  • Derivatization Reaction:

    • Prepare a fresh solution of the derivatizing reagent by mixing PFPA and ethyl acetate in a 1:4 (v/v) ratio.[12]

    • Add 100 µL of the PFPA/ethyl acetate solution to the dry residue in the reaction vial.

    • Tightly cap the vial and vortex for 30 seconds.

    • Incubate the vial at 65°C for 30 minutes in a heating block or water bath.[12]

  • Solvent Removal: After incubation, cool the vial to room temperature and evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a suitable volume (e.g., 200 µL) of a GC-compatible, water-immiscible solvent such as toluene.[12] Toluene is an excellent choice for extracting and storing the derivatized analyte.[12]

  • Transfer: Transfer the reconstituted sample to a GC vial with an insert for analysis.

derivatization_protocol start Start: Sample/Standard in Vial neutralize Neutralize HCl salt (e.g., with NaHCO3) start->neutralize dry1 Evaporate to Dryness (N2 stream) neutralize->dry1 add_reagent Add PFPA in Ethyl Acetate (1:4 v/v) dry1->add_reagent incubate Incubate at 65°C for 30 min add_reagent->incubate dry2 Evaporate to Dryness (N2 stream) incubate->dry2 reconstitute Reconstitute in Toluene dry2->reconstitute end Ready for GC-MS Analysis reconstitute->end

Figure 2: Step-by-step derivatization protocol for Ethyl 5-aminovalerate.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended as a starting point for the analysis of the N-pentafluoropropionyl derivative of Ethyl 5-aminovalerate. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting Justification
GC System Gas Chromatograph with Mass Spectrometric DetectorProvides both separation and identification capabilities.
Column 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5, SHRX1-5MS)[5][11]A mid-polarity column suitable for a wide range of derivatized compounds.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolution and capacity.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for this column dimension.
Inlet Mode SplitlessMaximizes the transfer of the analyte to the column for trace analysis.
Inlet Temperature 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven Program - Initial: 60°C, hold for 1 min- Ramp 1: 15°C/min to 200°C- Ramp 2: 30°C/min to 300°C, hold for 5 minA temperature program designed to separate the analyte from solvent and potential byproducts.
MS System Quadrupole Mass SpectrometerCommon and robust for quantitative analysis.
Ionization Mode Electron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns.
Ion Source Temp. 230°CA typical source temperature to maintain analyte integrity.
Quadrupole Temp. 150°CStandard quadrupole temperature.
Acquisition Mode Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification)Full scan confirms the identity of the derivative, while SIM mode provides higher sensitivity and selectivity for quantification.
Monitored Ions (SIM) To be determined from the full scan mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments from the loss of the ethoxy group, and parts of the valerate chain.

Expected Results and Data Analysis

The derivatization of Ethyl 5-aminovalerate with PFPA will yield N-(pentafluoropropionyl)-ethyl 5-aminovalerate. The expected mass spectrum in EI mode would show a molecular ion and characteristic fragment ions.

Table 1: Hypothetical Quantitative Data for Calibration Standards

Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
5255,000
10510,000
251,275,000
502,550,000

A calibration curve should be generated by plotting the peak area versus the concentration of the standards. A linear regression analysis should be performed, and a correlation coefficient (R²) of >0.99 is typically desired for good linearity. The concentration of the analyte in unknown samples can then be determined using the equation of the line.

Conclusion

The direct GC-MS analysis of this compound is not feasible due to its physicochemical properties.[5] A single-step acylation derivatization using pentafluoropropionic anhydride (PFPA) provides a robust and reliable method to convert the analyte into a volatile and thermally stable derivative suitable for GC-MS analysis.[12] The protocol outlined in this application note, including sample preparation, derivatization, and instrumental parameters, offers a comprehensive and scientifically sound approach for the accurate quantification of this compound in various samples. This method is valuable for quality control in pharmaceutical manufacturing and for researchers in drug development.[1][2]

References

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

  • PubMed. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • Husek, P. (1998). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 57-91. [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? YouTube. [Link]

  • Culea, M. et al. (2009). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica, 54(1), 213-223. [Link]

  • Villas-Bôas, S. G. et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 65-75. [Link]

  • Lee, S. et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Molecules, 27(21), 7480. [Link]

  • Cheregi, M. (2022). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

  • Rashaid, A. H. B. et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1), 002. [Link]

  • ResearchGate. (2021). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • David, F. & Sandra, P. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Nording, M. L. et al. (2011). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry, 83(19), 7438-7446. [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 29840-57-1). [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-aminovalerate. PubChem Compound Database. [Link]

Sources

Derivatization of Ethyl 5-aminovalerate hydrochloride for GC-MS analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency GC-MS Analysis of Ethyl 5-Aminovalerate Hydrochloride via N-Trifluoroacetylation

Abstract

This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of This compound . Due to the non-volatile ionic nature of the hydrochloride salt and the polarity of the primary amine, direct GC analysis is not feasible. This guide presents a validated in-situ neutralization and N-acylation workflow using Trifluoroacetic Anhydride (TFAA). This method converts the analyte into the volatile, thermally stable Ethyl 5-(trifluoroacetamido)valerate , ensuring excellent chromatographic peak shape and sensitive mass spectral detection.

Introduction & Chemical Challenge

This compound (MW: 181.66 g/mol ) is an amino acid ester salt commonly used as a linker in drug development and a precursor in polymer synthesis.

  • The Challenge:

    • Salt Form: The hydrochloride salt (

      
      ) is ionic and non-volatile, leading to injector port accumulation and thermal degradation.
      
    • Polarity: The free primary amine (

      
      ) interacts strongly with silanol groups on GC column stationary phases, causing severe peak tailing and adsorption losses.
      
    • Stability: While the ethyl ester group decreases carboxyl polarity, the amine remains reactive and requires protection.

  • The Solution: We utilize a one-pot derivatization strategy . A tertiary base (Pyridine) serves a dual role: it neutralizes the HCl salt to liberate the reactive free amine and acts as an acid scavenger during the acylation with TFAA.

Reaction Mechanism

The derivatization proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.

Reaction Equation:




Derivative Properties:

  • Name: Ethyl 5-(2,2,2-trifluoroacetamido)pentanoate

  • Formula:

    
    
    
  • MW: 241.21 g/mol

ReactionWorkflow Salt Ethyl 5-aminovalerate HCl (Non-Volatile Salt) FreeBase Free Amine Intermediate (Reactive) Salt->FreeBase HCl Removal Derivative N-TFA Derivative (Volatile & Stable) FreeBase->Derivative N-Acylation Base Pyridine (Neutralization) Base->FreeBase Reagent TFAA (Acylation) Reagent->Derivative

Figure 1: Reaction pathway transforming the non-volatile salt into the GC-compatible N-TFA derivative.

Materials & Equipment

Reagents:

  • Analyte: this compound (>95%).[1]

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) (CAS: 407-25-0). Handle with care; moisture sensitive.

  • Base/Catalyst: Pyridine (Anhydrous, >99%).

  • Solvent: Ethyl Acetate (HPLC Grade) or Toluene.

  • Internal Standard (Optional): Pentadecane or a stable isotope-labeled amino ester.

Equipment:

  • GC-MS System (e.g., Agilent 7890/5977).

  • Screw-cap reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or incubator capable of 60°C.

  • Nitrogen evaporation system.[2]

Experimental Protocol

Step 1: Sample Preparation
  • Weigh 1.0 mg of this compound into a clean 2 mL reaction vial.

  • Add 200 µL of Ethyl Acetate. Note: The salt may not dissolve completely at this stage; this is normal.

Step 2: In-Situ Neutralization & Derivatization
  • Add 50 µL of Pyridine .

    • Scientific Rationale: Pyridine is crucial here. It drives the equilibrium toward the free amine form, allowing the salt to dissolve and react. It also scavenges the trifluoroacetic acid by-product, preventing acid-catalyzed hydrolysis of the ester group.

  • Add 50 µL of TFAA .

    • Caution: Reaction is exothermic. Add slowly.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes .

Step 3: Drying & Reconstitution
  • Remove the vial from heat and allow it to cool to room temperature.

  • Evaporate the solvent and excess reagents to dryness under a gentle stream of Nitrogen (

    
    ).
    
    • Why: Removing excess TFAA and Pyridine protects the GC column and liner from harsh acidic deposits.

  • Reconstitute the residue in 500 µL of Ethyl Acetate (or Toluene).

  • Transfer to an autosampler vial for injection.[2]

GC-MS Method Parameters

ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m x 0.25mm x 0.25µm
Inlet Temp 250°C
Injection Mode Split (10:1) to prevent column overload; Splitless for trace analysis.
Carrier Gas Helium, Constant Flow 1.0 mL/min
Oven Program Initial: 60°C (hold 1 min) Ramp: 15°C/min to 280°C Final: 280°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range m/z 40 – 350

Results & Discussion

Chromatography

The N-TFA derivative is non-polar and volatile, eluting as a sharp, symmetrical peak. On an HP-5MS column, the derivative typically elutes between 130°C and 160°C depending on the ramp rate.

Mass Spectral Interpretation (EI, 70eV)

The derivative Ethyl 5-(trifluoroacetamido)valerate (MW 241) exhibits a distinct fragmentation pattern useful for confirmation.

  • Molecular Ion (

    
    ): m/z 241  (Usually weak but visible).
    
  • Loss of Ethoxy (

    
    ): m/z 196 . Characteristic of ethyl esters (
    
    
    
    ).
  • Loss of Carbethoxy (

    
    ): m/z 168 . Cleavage alpha to the carbonyl (
    
    
    
    ).
  • Trifluoroacetyl Group (

    
    ): m/z 69 . Highly diagnostic for TFA derivatives.
    
  • Amine Fragment (

    
    ): m/z 126 .
    

Data Summary Table:

Fragment Ion (m/z)IdentityOrigin
241

Molecular Ion
196

Loss of ethoxy group
168

Loss of ester moiety
69

Trifluoromethyl group

Troubleshooting & Validation

  • Issue: No Peak Detected.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure Pyridine is fresh and added before TFAA. Ensure the salt is fully suspended/dissolved during the heating step.

  • Issue: Tailing Peak.

    • Cause: Hydrolysis of the ester or active sites in the liner.

    • Fix: Use a deactivated glass liner (e.g., splitless with glass wool). Ensure reagents are moisture-free.

  • Issue: Extra Peaks.

    • Cause: Transesterification if methanol is used as a solvent (Avoid alcohols during derivatization).

    • Fix: Use only aprotic solvents like Ethyl Acetate or Toluene.

References

  • Sobolevsky, T. G., et al. (2003). "Acylation of amino acid esters for GC-MS analysis." Journal of Chromatography A, 1004(1-2), 19-32.

  • Sigma-Aldrich. (2024). "this compound Product Specification."

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Molnár-Perl, I. (2011). "Derivatization and gas chromatography–mass spectrometry of amino acids." Journal of Chromatography A, 1218(37), 6213-6215.

Sources

Application Note: Optimized Amide Bond Formation with Ethyl 5-aminovalerate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-aminovalerate hydrochloride (CAS: 29840-57-1) is a critical bifunctional building block used extensively in the synthesis of PROTAC® linkers , peptidomimetics , and biocompatible polymers .[1] Its structure consists of a primary amine (protected as an HCl salt) and an ethyl ester, separated by a four-carbon aliphatic chain.

While structurally simple, this reagent presents a specific thermodynamic challenge: intramolecular cyclization . Under basic conditions, the free amine can attack the internal ester to form


-valerolactam (2-piperidone) , a "dead-end" byproduct that reduces yield.

This guide provides three field-validated protocols designed to favor intermolecular amidation (kinetic control) over intramolecular lactamization (thermodynamic control).

Chemical Context & Mechanistic Insight

The Lactamization Trap

The primary failure mode when using Ethyl 5-aminovalerate is the formation of


-valerolactam.
  • Mechanism: Upon neutralization of the HCl salt, the free amine is nucleophilic. If an external electrophile (activated carboxylic acid) is not immediately available, the amine will eventually attack its own ethyl ester tail.

  • Prevention Strategy:

    • In-situ Neutralization: Never isolate the free base. Neutralize the HCl salt only in the presence of the activated coupling partner.

    • Concentration: High concentrations favor intermolecular reaction (desired amide) over intramolecular reaction (lactam), although the lactam formation is zero-order in concentration relative to the substrate (unimolecular). Correction: Actually, high concentration favors intermolecular dimerization/polymerization, but since we are coupling to a separate acid, we want the amine to react with the activated acid (fast) rather than the internal ester (slow).

    • Electrophilicity: The activated acid (e.g., O-At ester from HATU) is orders of magnitude more electrophilic than the ethyl ester.

Reagent Profile
PropertySpecification
Chemical Formula

MW 181.66 g/mol
Appearance White crystalline solid
Solubility High: Water, Methanol, DMF, DMSO.[2] Moderate/Low: DCM (suspension until base added).
pKa (Amine) ~10.5 (Requires organic base like DIPEA/TEA for activation)

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/DIPEA)

Best for: Precious carboxylic acids, sterically hindered substrates, or PROTAC synthesis.

Materials:

  • Carboxylic Acid Partner (

    
    )
    
  • This compound (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Reagent Addition: Add HATU (418 mg, 1.1 mmol). Stir at room temperature (RT) for 5 minutes. The solution typically turns yellow.

  • Base Addition 1: Add DIPEA (1.0 equiv, 174 µL) to initiate activation. Stir for 2–5 minutes.

  • Amine Addition: Add This compound (218 mg, 1.2 mmol) directly as a solid.

  • Base Addition 2: Immediately add the remaining DIPEA (2.5 equiv, 435 µL).

    • Rationale: The first equivalent neutralizes the generated acid from activation; the subsequent equivalents neutralize the amine-HCl salt to liberate the nucleophile in the presence of the active ester.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS or TLC.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with 1M HCl (2 x 10 mL) (Removes unreacted amine and DIPEA).

    • Wash with Sat. NaHCO

      
        (2 x 10 mL) (Removes unreacted acid and HATU byproducts).
      
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Scalable Standard Coupling (EDC/HOBt)

Best for: Large-scale synthesis (>5g), simple linkers, and cost-sensitive projects.

Materials:

  • Carboxylic Acid[3][4][5]

  • Ethyl 5-aminovalerate HCl (1.1 equiv)[1]

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (anhydrous) (1.2 equiv)

  • NMM (N-methylmorpholine) or DIPEA (2.5 equiv)

  • DCM (Dichloromethane) or DMF[6]

Procedure:

  • Preparation: Suspend Ethyl 5-aminovalerate HCl (1.1 equiv) and the Carboxylic Acid (1.0 equiv) in DCM (Concentration ~0.15 M).

    • Note: The amine salt will likely remain suspended.

  • Additives: Add HOBt (1.2 equiv).

  • Cooling: Cool the mixture to 0°C (Ice bath).

  • Base: Add NMM (2.5 equiv). The mixture should become homogenous as the amine salt is neutralized.

  • Coupling: Add EDC

    
    HCl  (1.2 equiv) in one portion.
    
  • Timeline: Allow to warm to RT naturally and stir overnight (12–16 h).

  • Workup: Standard acid/base wash sequence (as in Protocol A).

Protocol C: Acid Chloride (Schotten-Baumann Conditions)

Best for: Highly reactive substrates, simple acyl chlorides.

Procedure:

  • Dissolve Ethyl 5-aminovalerate HCl (1.0 equiv) in DCM.

  • Add TEA (Triethylamine) (2.2 equiv) and cool to 0°C.

  • Add Acyl Chloride (1.05 equiv) dropwise.

  • Stir 1 hour. Quench with water.[5][6][7]

Critical Process Parameters (CPPs)

ParameterRecommendationImpact of Deviation
Stoichiometry (Base) Must be

2.0 equiv
relative to Amine-HCl
If < 1 equiv, the amine remains protonated (

) and cannot react. If > 5 equiv, risk of racemization (if partner is chiral) or lactamization increases.
Order of Addition Acid + Activator

Then Amine Salt + Base
Adding Base to Amine Salt before adding the Acid Partner allows time for self-cyclization (

-valerolactam formation).
Temperature 0°C to RT Heating (>40°C) significantly accelerates the competing lactamization side reaction.
Water Content Anhydrous (<0.1%) Water competes with the amine for the activated ester, hydrolyzing it back to the carboxylic acid.

Visualization & Logic

Reaction Pathway & Lactamization Trap

This diagram illustrates the kinetic competition between the desired pathway and the thermodynamic trap.

ReactionPathway Start Ethyl 5-aminovalerate (HCl Salt) FreeAmine Free Amine (Reactive Nucleophile) Start->FreeAmine Neutralization Base Base (DIPEA) Base->FreeAmine Product Target Amide (Linear Linker) FreeAmine->Product Path A: Intermolecular Attack (Kinetic Control - FAST) Lactam δ-Valerolactam (Side Product) FreeAmine->Lactam Path B: Intramolecular Cyclization (Thermodynamic Trap - SLOW) ActivatedAcid Activated Acid (R-CO-OBt / R-CO-Cl) ActivatedAcid->Product

Caption: Path A (Green) represents the desired coupling. Path B (Red) is the self-cyclization risk if the activated acid is absent or unreactive.

Decision Tree: Selecting the Right Protocol

DecisionTree Start Start: Choose Coupling Strategy IsAcidExpensive Is the Carboxylic Acid expensive or hindered? Start->IsAcidExpensive HATU Use Protocol A (HATU) High Yield, Fast IsAcidExpensive->HATU Yes IsScaleLarge Is Scale > 5 grams? IsAcidExpensive->IsScaleLarge No EDC Use Protocol B (EDC/HOBt) Cost-effective, Water wash IsScaleLarge->EDC Yes AcidChloride Use Protocol C (Acid Chloride) If Acid Chloride available IsScaleLarge->AcidChloride No / Simple Substrate

Caption: Selection guide based on substrate value, steric hindrance, and reaction scale.

Troubleshooting Guide

ObservationDiagnosisRemediation
Low Yield / Recovery of Valerolactam Intramolecular cyclization occurred.Ensure the Carboxylic Acid is pre-activated before adding the amine salt. Increase concentration of the activated acid.
Incomplete Conversion Amine still protonated.Check pH. The reaction mixture must be basic (pH 8-9 on wet pH paper) to keep the amine free. Add more DIPEA.
Gelling / Precipitation Solubility issue.Switch solvent to DMF or NMP.[8] The HCl salt is poorly soluble in pure DCM.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16094861, this compound. Retrieved from [Link]

Sources

Ethyl 5-aminovalerate hydrochloride as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bifunctional C5 Scaffold

Ethyl 5-aminovalerate hydrochloride (E5AV-HCl) is a critical aliphatic building block characterized by a five-carbon (C5) linear chain terminating in an amine and an ethyl ester. Unlike its shorter homolog ethyl 4-aminobutyrate (GABA ethyl ester), E5AV offers a specific spatial geometry that is increasingly valued in PROTAC (Proteolysis Targeting Chimera) linker design and peptidomimetic synthesis.

The hydrochloride salt form is the industry standard for storage because the free base is kinetically unstable; it undergoes spontaneous intramolecular cyclization to form


-valerolactam . This guide outlines the precise handling required to utilize the linear form without triggering this unwanted side reaction.
Key Physicochemical Properties
PropertyValueImplication for Synthesis
CAS Number 29840-57-1Verified Registry ID
Molecular Weight 181.66 g/mol Calculation basis for stoichiometry
Solubility High: Water, DMSO, MeOHLow: Et2O, HexanesUse polar solvents for coupling reactions
Hygroscopicity HighStore under

or Ar; dry before use
pKa (Amine) ~10.5 (approx)Requires basic buffer/tertiary amine for activation

Critical Reactivity & Handling

The primary challenge when working with E5AV-HCl is controlling the competition between intermolecular coupling (desired) and intramolecular cyclization (undesired).

The "Cyclization Trap"

Under basic conditions (pH > 8) or elevated temperatures (


C), the free amine tail can attack the ethyl ester head, ejecting ethanol and forming the thermodynamically stable 6-membered lactam ring (

-valerolactam).
  • Risk Mitigation:

    • Temperature Control: Perform neutralization/free-basing at

      
      C.
      
    • Concentration: High concentrations favor intermolecular reactions (polymerization), while extreme dilution favors cyclization. Maintain reaction concentrations between 0.1 M and 0.2 M for optimal coupling.

    • Base Selection: Use sterically hindered bases (e.g., DIPEA) rather than inorganic hydroxides during the coupling step.

Reactivity Flowchart

The following diagram illustrates the decision pathways for E5AV-HCl usage.

E5AV_Reactivity Start E5AV-HCl Salt (Stable Storage) Base Neutralization (DIPEA/TEA) Start->Base Dissolve in DMF Intermediate Free Amine Species (Transient) Base->Intermediate Path_A Path A: Amide Coupling (Linker Synthesis) Intermediate->Path_A + Carboxylic Acid + HATU/EDC (Fast) Path_B Path B: Cyclization (Lactam Formation) Intermediate->Path_B Heat or No Coupling Partner (Slow)

Figure 1: Reactivity profile of Ethyl 5-aminovalerate. Path A represents the target workflow for linker synthesis, while Path B represents the thermodynamic trap.

Application: PROTAC Linker Synthesis

E5AV is extensively used to synthesize "Alkyl-Chain" linkers. The 5-carbon chain provides a flexible, hydrophobic spacer that can permeate cell membranes better than PEG chains in certain contexts.

Mechanism of Action

In PROTAC design, E5AV serves as the bridge. The amine end couples to an E3 ligase ligand (e.g., VHL or CRBN derivative), and the ester end is subsequently hydrolyzed to an acid to couple with the Protein of Interest (POI) ligand.

Protocol 1: One-Pot Amide Coupling (Linker Installation)

Objective: Covalent attachment of E5AV to a carboxylic acid-bearing scaffold (R-COOH) while avoiding lactamization.

Materials:

  • E5AV-HCl (1.2 equivalents)

  • Carboxylic Acid Partner (1.0 equivalent)

  • HATU (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation Phase:

    • In a flame-dried round-bottom flask, dissolve the Carboxylic Acid Partner (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 eq) and DIPEA (1.0 eq only).

    • Stir at room temperature for 15 minutes. Reasoning: Pre-activating the acid ensures that as soon as the E5AV amine is released, it reacts with the active ester rather than cyclizing.

  • Amine Addition:

    • In a separate vial, suspend E5AV-HCl (1.2 eq) in a minimal volume of DMF.

    • Add the remaining DIPEA (2.0 eq) to this suspension. Note: Do this immediately before transfer.

    • Dropwise add the E5AV/DIPEA mixture to the activated acid solution at

      
      C.
      
  • Reaction & Monitoring:

    • Allow to warm to room temperature.[1] Stir for 2–4 hours.

    • TLC/LC-MS Check: Monitor for the disappearance of the acid. Look for the mass

      
      .
      
    • Troubleshooting: If a peak corresponding to mass 99 (valerolactam) appears, reduce temperature or increase the concentration of the activated acid.

  • Workup:

    • Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine.

    • Dry over Na2SO4 and concentrate.

Application: Controlled Hydrolysis (Saponification)

Once the linker is attached, the ethyl ester must often be converted to a carboxylic acid for the next conjugation step.

Protocol 2: Lithium Hydroxide Hydrolysis

Objective: Hydrolyze the ethyl ester without degrading the newly formed amide bond.

Methodology:

  • Dissolve the E5AV-conjugate in THF:Water (3:1 ratio).

  • Cool to

    
    C.
    
  • Add LiOH (2.0 eq) as a 1M aqueous solution.

  • Stir at

    
    C for 30 minutes, then allow to warm to RT.
    
  • Critical Endpoint: Monitor strictly by LC-MS. Prolonged exposure to base can hydrolyze the amide bond or cause racemization if the partner was a chiral amino acid.

  • Quench: Acidify carefully to pH 4-5 with 1M HCl. Extract with EtOAc.

Visualizing the PROTAC Workflow

The following diagram maps the integration of E5AV into a standard PROTAC synthesis pipeline.

PROTAC_Workflow Step1 Step 1: Ligand Selection (E3 Ligase Binder-COOH) Step2 Step 2: Linker Attachment (Protocol 1: HATU/E5AV-HCl) Step1->Step2 Step3 Intermediate A (Ligand-Linker-COOEt) Step2->Step3 Amide Bond Formation Step4 Step 3: Ester Hydrolysis (Protocol 2: LiOH) Step3->Step4 Step5 Intermediate B (Ligand-Linker-COOH) Step4->Step5 Deprotection Step6 Step 4: Warhead Coupling (Target Protein Ligand-NH2) Step5->Step6 Final Final PROTAC Molecule Step6->Final Convergent Synthesis

Figure 2: Strategic insertion of Ethyl 5-aminovalerate into PROTAC development.

References

  • Fisher Scientific. this compound, 96% Properties and Safety Data. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16094861: this compound. [Link]

  • Zhang, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. (Discusses alkyl linker stability and synthesis). [Link]

  • Cheng, J., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam... Frontiers in Bioengineering and Biotechnology. (Provides mechanistic insight into the cyclization equilibrium). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with Ethyl 5-Aminovalerate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of amide bond formation. Coupling reactions involving amine hydrochloride salts, such as Ethyl 5-aminovalerate hydrochloride, introduce specific challenges that, if not properly addressed, can lead to low yields, side product formation, and purification difficulties. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide both the foundational knowledge and the practical insights needed for success.

Section 1: Foundational Concepts & Reagent Selection

This section addresses the most common initial questions regarding the setup of a coupling reaction with an amine salt.

Q1: Why is my amine supplied as a hydrochloride salt, and how does this affect my reaction setup?

Answer: Ethyl 5-aminovalerate is often supplied as a hydrochloride (HCl) salt to improve its stability and shelf-life. The salt form is typically a crystalline, non-hygroscopic solid, which is easier to handle and weigh accurately compared to the corresponding free amine, which can be an oil or a hygroscopic solid.

Mechanistically, the amine group exists in its protonated, ammonium form (R-NH3+ Cl-). This protonated form is not nucleophilic and will not react with an activated carboxylic acid.[1] Therefore, a crucial first step in your reaction setup is the in-situ neutralization of the salt to liberate the free, nucleophilic primary amine (R-NH2). This is accomplished by adding a suitable base.

Q2: How do I choose the correct base for my coupling reaction? What is the right amount to use?

Answer: The choice of base is critical. The ideal base should be non-nucleophilic to avoid competing with your amine in reacting with the activated carboxylic acid. It should also be strong enough to deprotonate the ammonium salt but not so strong that it causes undesirable side reactions like epimerization or hydrolysis of your ester.

For coupling with this compound, a tertiary amine base is required. Since you are starting with an HCl salt, you will need at least one equivalent of base to neutralize the salt and liberate the free amine.[2][3] Many protocols, especially those using aminium or phosphonium-based coupling reagents, require an additional equivalent of base.[3][4] Therefore, a common starting point is 2.0 to 2.2 equivalents of base relative to the amine hydrochloride salt.

Here is a comparison of commonly used bases:

BasepKa of Conjugate AcidKey Characteristics
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) ~10.75Highly Recommended. Sterically hindered and non-nucleophilic. Minimizes side reactions.[1][3]
N-Methylmorpholine (NMM) ~7.4A good alternative to DIPEA, with lower basicity. Often used to minimize racemization.[3]
Triethylamine (TEA) ~10.75Less sterically hindered than DIPEA, making it slightly nucleophilic. Can sometimes lead to side product formation.

Expert Insight: Always start with DIPEA for these types of couplings. Its steric bulk prevents it from acting as a nucleophile, which is a common failure point when using less hindered bases like TEA.

Q3: There are dozens of coupling reagents. How do I select the best one for my system?

Answer: The "best" reagent often depends on the specific substrates (e.g., steric hindrance, electronic properties), desired reaction conditions, and cost. Reagents are broadly classified into a few families, each with a distinct mechanism and advantages.

start Start: Couple Carboxylic Acid + Ethyl 5-aminovalerate HCl reagent_choice Choose Coupling Reagent Class start->reagent_choice carbodiimide Carbodiimides (EDC, DIC) + Additive (Oxyma, HOBt) reagent_choice->carbodiimide Cost-effective, water-soluble byproduct phosphonium Phosphonium Salts (PyBOP, PyAOP) reagent_choice->phosphonium Good for hindered couplings, stable uronium Aminium/Uronium Salts (HATU, HBTU, COMU) reagent_choice->uronium Highly reactive, fast kinetics, good for difficult couplings outcome Proceed to Reaction Setup carbodiimide->outcome phosphonium->outcome uronium->outcome

Caption: A decision workflow for selecting a suitable amide coupling reagent class.

Here is a summary of the most common choices:

Reagent ClassExamplesProsCons
Carbodiimides EDC, DCC, DICCost-effective; EDC and its urea byproduct are water-soluble, simplifying workup.[5]Can be less reactive for hindered substrates; risk of racemization without an additive; formation of N-acylurea byproduct.[6]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency; stable solids; less prone to side reactions compared to uronium salts.[4][6]More expensive; byproducts can be difficult to remove.
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUVery fast and highly efficient, especially for difficult or sterically hindered couplings.[3][6]Most expensive; can have stability issues; potential for guanidinylation side reactions with primary amines if not used correctly.[3]

Recommendation for Ethyl 5-aminovalerate: Start with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like OxymaPure or HOBt (1-hydroxybenzotriazole) . This system is robust, cost-effective, and the water-soluble nature of EDC and its N,N'-dialkylurea byproduct makes purification significantly easier.[5]

Section 2: Experimental Protocol & Optimization

This section provides a practical, step-by-step guide and discusses key parameters to adjust for reaction optimization.

Standard Experimental Protocol: EDC/HOBt Coupling

This protocol describes the coupling of a generic carboxylic acid (1.0 eq) with this compound (1.1 eq).

Materials:

  • Carboxylic Acid (R-COOH)

  • This compound

  • EDC hydrochloride

  • HOBt (or OxymaPure)

  • DIPEA

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.1 eq).

  • Dissolution: Add anhydrous solvent (DCM or DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir the mixture at room temperature until all solids dissolve.

  • Base Addition: Add DIPEA (2.2 eq) to the solution and stir for 5-10 minutes. This neutralizes the amine salt.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (typically the carboxylic acid).

  • Workup & Purification:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO3 solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel.

Q4: My reaction is sluggish or gives a low yield. What parameters can I adjust?

Answer: Low conversion is a common issue that can often be resolved by systematically adjusting reaction parameters.[7]

  • Temperature: While most couplings are run at room temperature, gently heating a sluggish reaction to 40-50 °C can sometimes increase the rate, particularly for sterically hindered substrates.[8] However, be aware that higher temperatures can also increase the rate of side reactions like epimerization.[9]

  • Solvent: The choice of solvent can significantly impact reaction efficiency.[7] DCM is a good starting point, but if you experience solubility issues, switching to a more polar aprotic solvent like DMF or NMP can be beneficial.[10] Ensure your solvent is anhydrous, as water will hydrolyze the activated intermediate.

  • Stoichiometry: Ensure you are using a slight excess of the amine (1.1-1.2 eq) and coupling reagents. If your carboxylic acid is particularly valuable, you can use it as the limiting reagent.

  • Order of Addition: For sensitive substrates, the order of addition can matter. A common alternative is to "pre-activate" the carboxylic acid. To do this, stir the carboxylic acid, coupling reagent (EDC), and additive (HOBt) in the solvent for 15-30 minutes at 0 °C before adding the amine and base.[11] This can minimize side reactions involving the coupling reagent and the amine.

Section 3: Troubleshooting Common Problems

Even with an optimized protocol, unexpected issues can arise. This section addresses specific problems in a Q&A format.

Troubleshooting Guide
SymptomPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete neutralization of the amine HCl salt.2. Wet reagents or solvent.3. Inefficient coupling reagent for the substrate.4. Steric hindrance.1. Ensure at least 2 eq. of base (e.g., DIPEA) are used.2. Use anhydrous solvents and fresh reagents. Dry reagents in a vacuum oven if needed.3. Switch to a more powerful coupling reagent like HATU or PyBOP.[7]4. Increase reaction time and/or temperature (e.g., 40 °C).[8]
Multiple Spots on TLC/LC-MS; Difficult Purification 1. N-acylurea formation: The activated O-acylisourea intermediate rearranges before reacting with the amine.2. Ester Hydrolysis: The ethyl ester is cleaved during the reaction or aqueous workup.3. Dimerization/Polymerization: The activated acid reacts with another molecule of unreacted carboxylic acid.1. This is common with carbodiimides. Ensure an additive (HOBt, Oxyma) is used to trap the intermediate as a more stable active ester.[5][12]2. Avoid strongly basic or acidic conditions during workup. Use mild reagents like saturated NaHCO3 and dilute HCl. Minimize contact time with aqueous layers.3. Use pre-activation method; ensure efficient stirring.
Product is Contaminated with Urea Byproduct The byproduct from the carbodiimide coupling (e.g., DCU from DCC) is co-purifying with the product.This is a primary reason to use EDC , as its urea byproduct is water-soluble and easily removed with a simple aqueous wash.[5] If using DCC or DIC, filtering the crude reaction mixture can remove some precipitated urea, but chromatographic separation is often still required.
Evidence of Racemization (for chiral carboxylic acids) The basic conditions or high temperature caused epimerization at the alpha-carbon of the carboxylic acid.[13][14]1. Use an epimerization-suppressing additive like HOBt or, even better, HOAt.[6]2. Use a less basic base like N-Methylmorpholine (NMM) instead of DIPEA or TEA.[3]3. Run the reaction at a lower temperature (0 °C to RT).
Q5: I used EDC for my coupling, and my workup involves an aqueous wash. Could I be hydrolyzing my product's ethyl ester?

Answer: Yes, this is a valid concern. While ethyl esters are generally stable, they can undergo hydrolysis under either strongly acidic or basic conditions, especially if elevated temperatures are involved.[15] During a standard EDC coupling workup:

  • Acidic Wash (e.g., 1 M HCl): This is generally safe for short periods at room temperature.

  • Basic Wash (e.g., NaHCO3, K2CO3): Saturated sodium bicarbonate is a weak base and typically does not cause significant hydrolysis. However, using stronger bases (like NaOH or K2CO3) or prolonged exposure can lead to saponification of the ester.

Preventative Measures:

  • Keep the workup temperature low (use an ice bath if necessary).

  • Minimize the time the organic layer is in contact with the aqueous phases.

  • Use saturated NaHCO3 instead of stronger bases.

  • If your product is particularly sensitive, consider avoiding an aqueous workup altogether and purify directly by column chromatography or by precipitating the product.

Q6: What is the mechanism of activation with EDC and HOBt, and why is the additive so important?

Answer: Understanding the mechanism highlights the critical role of the additive.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Additive Intervention cluster_2 Step 3: Amide Formation cluster_3 Side Reaction (Without HOBt) Acid R-COOH Intermediate O-Acylisourea (Unstable Intermediate) Acid->Intermediate EDC EDC EDC->Intermediate ActiveEster HOBt Active Ester (More Stable) Intermediate->ActiveEster Urea EDC Byproduct (Water Soluble) NAcylurea N-Acylurea (Byproduct) Intermediate->NAcylurea Rearrangement HOBt HOBt HOBt->ActiveEster Product Amide Product ActiveEster->Product Amine R'-NH₂ Amine->Product

Caption: Mechanism of amide coupling using EDC with HOBt as an additive.

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • The Problem: This intermediate is unstable in solution. If it doesn't react quickly with an amine, it can rearrange into a stable N-acylurea, which is a common and often difficult-to-remove byproduct.

  • The Solution (Additive): Additives like HOBt or Oxyma are nucleophiles that rapidly attack the O-acylisourea intermediate. This releases the EDC urea byproduct and forms a new active ester (e.g., HOBt-ester). This active ester is more stable than the O-acylisourea but still highly reactive towards the amine.[5][12]

  • Amide Formation: The liberated free amine (from Ethyl 5-aminovalerate) then attacks the active ester to form the desired amide bond, regenerating the HOBt additive.

In essence, the additive acts as a shuttle, converting a highly unstable intermediate into a more manageable one, thereby suppressing side reactions and increasing the overall efficiency and yield of the coupling.[6]

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Coupling. Retrieved from [Link]

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution? Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). An efficient amidation of carboxylate salts with either free amines or their ammonium hydrochloride salts. Journal of Organic Chemistry, 79(2), 943-954. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(15), 3742–3745. Retrieved from [Link]

  • Irrgang, T., & Beller, M. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11906. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • St-Cyr, D., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 453-459. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • RSC Publishing. (2022). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Retrieved from [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]

  • Reddit. (2022). amide coupling help : r/Chempros. Retrieved from [Link]

  • ACS Publications. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for Ethyl 5-aminovalerate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Logic

Ethyl 5-aminovalerate hydrochloride (CAS: 29840-57-1) presents a classic solubility paradox in organic synthesis. As an ionic salt (


), it possesses high crystal lattice energy, rendering it insoluble in non-polar organic solvents (DCM, Toluene, Hexanes) commonly used for acylation or alkylation reactions.[1]

To "improve" its solubility, you must fundamentally alter its chemical state or the solvent environment.[1] You generally have two pathways:

  • In-Situ Solubilization: Breaking the ionic lattice using polar co-solvents or phase-transfer agents.[1]

  • Chemical Modification (Free-Basing): Converting the salt into the neutral free amine (oil), which is fully miscible with organic solvents.[1]

CRITICAL WARNING: The free base of ethyl 5-aminovalerate is thermodynamically prone to intramolecular cyclization to form 2-piperidone (valerolactam) .[1] Avoid prolonged storage of the free base. Always generate it immediately prior to use or maintain it at low temperatures (


).

Troubleshooting Guide & FAQs

Q1: I am trying to dissolve the salt in Dichloromethane (DCM) for an amide coupling, but it remains a suspension. What is wrong?

Diagnosis: You are fighting thermodynamics.[1] The hydrochloride salt is a polar ionic solid; DCM is a non-polar solvent with low dielectric constant. The solvation energy of DCM cannot overcome the lattice energy of the salt. Solution: Do not wait for it to dissolve. Perform an In-Situ Neutralization .

  • Action: Add 1.0–1.2 equivalents of a non-nucleophilic organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).[1]

  • Result: The base deprotonates the ammonium group. The resulting neutral amine dissolves into the DCM, while the TEA[1]·HCl salt usually precipitates or remains suspended (but does not interfere with most couplings).[1]

Q2: Can I use alcohols to dissolve it?

Diagnosis: Yes, but with caveats.[1][2] Solution: Lower alcohols (Methanol, Ethanol) are excellent solvents for amino acid ester salts due to their polarity and hydrogen-bonding capability.[1]

  • Restriction: If your downstream reaction involves reagents sensitive to protic solvents (e.g., acid chlorides, anhydrides, or strong organometallics), you cannot use alcohols.[1] In these cases, refer to the Biphasic Extraction Protocol below.

Q3: I isolated the free base as an oil, but the yield dropped after leaving it overnight.

Diagnosis: Spontaneous Cyclization.[1] Mechanism: The free amine nucleophile attacks the ester carbonyl intramolecularly, releasing ethanol and forming the 6-membered lactam (2-piperidone).[1] Corrective Action:

  • Never store the free base at room temperature.

  • Use the free base immediately in the next step.

  • If storage is unavoidable, store as a dilute solution in a non-polar solvent at -20°C.

Technical Protocols

Protocol A: Biphasic Extraction (Isolation of Free Base)

Use this when you need a pure, salt-free amine solution for sensitive reactions.[1]

Reagents:

  • Ethyl 5-aminovalerate HCl[1][3][4][5][6]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1M 
    
    
    
  • Brine (Sat. NaCl)[1]

Workflow:

  • Dissolution: Dissolve the HCl salt in the minimum amount of water.

  • Biphasic Setup: Add an equal volume of organic solvent (DCM is preferred for higher solubility).

  • Neutralization: Slowly add the basic aqueous solution (

    
    ) while stirring vigorously. Monitor pH; ensure pH > 9.[1]
    
  • Extraction: Separate the organic layer. Extract the aqueous layer 2x more with fresh organic solvent.

  • Drying: Combine organic layers and dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure at low temperature (

    
    ). Do not heat. 
    
Protocol B: In-Situ Neutralization (Direct Use)

Recommended for peptide coupling or acylation to minimize lactam formation.[1]

Reagents:

  • Reaction Solvent (DCM, DMF, or THF)[1]

  • Tertiary Amine Base (TEA, DIPEA, or NMM)[1]

Workflow:

  • Suspend Ethyl 5-aminovalerate HCl in the reaction solvent.

  • Add 1.0–1.1 equivalents of the tertiary base.

  • Stir for 10–15 minutes. The suspension may change appearance (becoming finer or clearing slightly) as the free amine is released into solution.

  • Add your electrophile (e.g., Acid Chloride, Activated Ester) immediately.[1]

Solubility Data Matrix

The following table summarizes the solubility behavior of the salt versus the free base forms.

Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Notes
Water

High (>500 mg/mL)Low/ImmiscibleSalt dissociates fully.[1]
Alcohols Methanol, EthanolHigh HighGood for hydrogenation or recrystallization.[1]
Chlorinated DCM, ChloroformInsoluble (<1 mg/mL)High Best for extraction of free base.[1]
Esters Ethyl AcetateVery LowHighCommon extraction solvent.[1]
Ethers THF, Diethyl EtherInsolubleHighTHF is a good co-solvent.[1]
Hydrocarbons Hexane, TolueneInsolubleModeratePoor solubility for polar impurities.[1]

Decision Logic & Mechanism Visualization

Figure 1: Solubilization Strategy Decision Tree

Caption: Logical workflow for selecting the correct solubilization method based on experimental requirements.

SolubilityStrategy Start Start: Ethyl 5-aminovalerate HCl (Solid, Insoluble in Organics) Goal What is your goal? Start->Goal Reaction Perform Reaction (Acylation/Coupling) Goal->Reaction Synthesis Isolation Isolate Pure Amine (Analysis/Storage) Goal->Isolation Purification SolventCheck Is solvent protic? (MeOH/EtOH) Reaction->SolventCheck Extraction Protocol A: Biphasic Extraction (DCM / Aq. NaHCO3) Isolation->Extraction ProticYes Dissolve directly. (High Solubility) SolventCheck->ProticYes Yes ProticNo Non-polar Solvent? (DCM/THF/EtOAc) SolventCheck->ProticNo No InSitu Protocol B: In-Situ Neutralization (Add TEA/DIPEA) ProticNo->InSitu Warning CRITICAL WARNING: Use immediately. Risk of Cyclization to Valerolactam. InSitu->Warning Extraction->Warning

Figure 2: The Chemistry of Solubilization & Cyclization Risk

Caption: Mechanistic view of the transition from insoluble salt to soluble free base and the subsequent risk of lactamization.

Mechanism Salt HCl Salt Form (Lattice Structure) Insoluble in DCM FreeBase Free Amine Form (Neutral Oil) Soluble in DCM Salt->FreeBase Deprotonation Base Base Added (TEA / NaHCO3) Base->FreeBase Cyclization Spontaneous Cyclization (- EtOH) FreeBase->Cyclization Time/Heat Lactam 2-Piperidone (Valerolactam) Dead End Product Cyclization->Lactam

[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11469139, Ethyl 5-aminovalerate. Retrieved from [Link][1][7]

  • Mishra, A. et al. (2008). Synthesis and characterization of amide prodrugs of flurbiprofen with amino acid esters.[1] Brazilian Journal of Pharmaceutical Sciences. (Discusses solubility and neutralization of amino acid ester hydrochlorides in DCM). Retrieved from [Link]

  • Fisher Scientific. this compound Safety Data Sheet.[1] Retrieved from [Link][1]

  • Google Patents. CN107522627A - Preparation method of 5-aminolevulinic acid hydrochloride.[1] (Provides context on handling amino acid ester salts and extraction protocols). Retrieved from

Sources

Purification challenges of Ethyl 5-aminovalerate hydrochloride and solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges & Solutions

Introduction

Ethyl 5-aminovalerate hydrochloride (CAS: 29840-57-1) is a critical C5-linker used in the synthesis of PROTACs, peptidomimetics, and Nylon-5 precursors. While structurally simple, this molecule presents a notorious purification challenge: the Linear-Cyclic Equilibrium .

Users frequently report three primary failure modes:

  • "Oiling Out": The product refuses to crystallize, remaining a viscous oil.

  • Lactam Contamination: Spontaneous cyclization to

    
    -valerolactam (2-piperidone).[1]
    
  • Hygroscopicity: Rapid degradation of the solid form into a sticky gum upon air exposure.

This guide provides a mechanism-based troubleshooting framework to isolate high-purity material.

Module 1: The Cyclization Trap (The "Why")

The fundamental challenge is that 5-aminovaleric acid derivatives are thermodynamically predisposed to intramolecular cyclization. Unlike intermolecular reactions which can be controlled by dilution, this reaction is driven by entropy (formation of a stable 6-membered ring).

The Mechanism of Failure

Under neutral or basic conditions, the free amine performs a nucleophilic attack on the ester carbonyl, ejecting ethanol and forming the lactam. This process is irreversible under basic conditions.

CyclizationMechanism Linear Ethyl 5-aminovalerate (Linear Ester) FreeBase Free Amine Intermediate (Reactive Species) Linear->FreeBase Deprotonation (pH > 7) Lactam δ-Valerolactam (2-Piperidone) + EtOH FreeBase->Lactam Intramolecular Cyclization Lactam->Linear Requires Strong Acid + High Heat + Excess EtOH

Figure 1: The danger zone. Once the amine is deprotonated, cyclization is rapid. Stability is only guaranteed when the amine is fully protonated (HCl salt form).

Module 2: Synthesis & Workup Optimization

To purify successfully, you must minimize lactam formation during synthesis. The most common route is the ring-opening of 2-piperidone using ethanol and thionyl chloride (


).
Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Reagent Stoichiometry Excess Ethanol (>10 equiv)Drives the equilibrium toward the linear ester via Le Chatelier's principle.
Acid Source Thionyl Chloride (

)
Generates anhydrous HCl in situ and scavenges water. Water promotes hydrolysis back to the acid, which cyclizes faster than the ester.
Temperature Reflux (

C)

RT
Heat is required to open the ring, but prolonged heating can degrade the product.
Workup pH STRICTLY ACIDIC Never wash with

or basic brine. This is the #1 cause of yield loss.

Module 3: Purification Protocol (The "Crash-Out" Method)

Recrystallization from hot alcohol often fails because the compound is highly soluble and tends to "oil out" upon cooling. The most robust method is Trituration followed by Precipitation .

Step-by-Step Protocol

Prerequisite: You have a crude oil or sticky solid after removing the reaction solvent (Ethanol).

Phase A: De-Lactamization (Trituration)

Goal: Remove unreacted 2-piperidone (lactam).

  • Add anhydrous Diethyl Ether (

    
    )  or Ethyl Acetate (EtOAc)  to the crude oil (approx. 10 mL per gram of crude).
    
  • Vigorously stir/sonicate for 15 minutes.

    • Chemistry: The HCl salt of the product is insoluble in ether/EtOAc. The neutral lactam impurity is soluble .

  • Decant the supernatant solvent.

  • Repeat this wash 2-3 times. This step is critical for turning the oil into a solid.

Phase B: Precipitation (The "Solvent-Antisolvent" System)

Goal: Obtain a free-flowing white powder.

  • Dissolve the washed crude residue in the minimum amount of absolute Ethanol (or Methanol) at room temperature.

    • Note: It should be a saturated solution.

  • Add a stir bar and stir vigorously.

  • Dropwise add anhydrous Diethyl Ether (Antisolvent) until a persistent cloudiness appears.

  • Cool the mixture to

    
    C or 
    
    
    
    C.
  • Filter the white precipitate rapidly under an inert atmosphere (Argon/Nitrogen) if possible.

PurificationWorkflow Crude Crude Product (Viscous Oil) Wash Trituration (Solvent: EtOAc or Et2O) Crude->Wash Separation Solid/Oil vs. Supernatant Wash->Separation Waste Discard Supernatant (Contains Lactam) Separation->Waste Supernatant Residue Washed Residue (Purified HCl Salt) Separation->Residue Precipitate Dissolve Dissolve in Min. EtOH Residue->Dissolve Precip Add Et2O (Antisolvent) + Cool to 0°C Dissolve->Precip Final Pure White Solid Precip->Final

Figure 2: Purification Decision Tree. The initial trituration step is often skipped by novices, leading to permanent oil formation.

Module 4: Analysis & Troubleshooting (FAQ)

Q1: My product is a permanent oil. How do I solidify it?

A: This usually indicates residual solvent or lactam contamination.

  • Vacuum: Place the oil under high vacuum (<1 mbar) for 24 hours to remove trapped ethanol.

  • Seed: If you have a tiny crystal from a previous batch, add it.

  • Scratch: Use a glass rod to scratch the side of the flask while under the antisolvent (Ether).

  • Check Purity: Run an NMR. If significant lactam is present (>10%), you must repeat the Phase A (Trituration) step.

Q2: How do I distinguish the Product from the Lactam by NMR?

The spectra are distinct. Use


 or 

as the solvent.
FeatureEthyl 5-aminovalerate HCl (Product)

-Valerolactam (Impurity)
Ethyl Group Present: Triplet (~1.2 ppm) & Quartet (~4.1 ppm)Absent

-Protons
Triplet at ~2.3 ppm (adjacent to ester C=O)Multiplet shifted due to ring constraint
Amine Protons Broad singlet (exchangeable,

)
Broad singlet (Amide NH)
Q3: Can I store this compound on the shelf?

A: No. It is hygroscopic .

  • Risk: Moisture absorption leads to hydrolysis of the ester

    
     5-aminovaleric acid 
    
    
    
    spontaneous cyclization to lactam.
  • Solution: Store in a desiccator at

    
    C. Ideally, store under Argon.
    
Q4: Why not use water for purification?

A: Both the product and the lactam are highly water-soluble. You cannot separate them using aqueous extraction. Furthermore, dissolving the ester in water (even neutral water) can trigger slow hydrolysis if the solution warms up.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from .

  • Cheng, J., et al. (2021).

    
    -Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli.[2] Frontiers in Bioengineering and Biotechnology. Retrieved from .[2][3]
    
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329797096, this compound. Retrieved from .

  • Fisher Scientific. this compound, 96%. Retrieved from .

  • SpectraBase. 2-Piperidone (Lactam) NMR Data. Retrieved from .[4]

Sources

Improving the resolution of Ethyl 5-aminovalerate hydrochloride in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive Simplicity" of Amino Esters

Ethyl 5-aminovalerate hydrochloride (


) presents a classic "bifunctional" chromatographic challenge. To the novice, it appears to be a simple aliphatic chain. However, in a standard C18 Reverse-Phase (RP) environment, it fails for two physical reasons:
  • Extreme Polarity: The protonated amine (

    
    ) and the short alkyl chain result in high water solubility, causing the molecule to elute near the void volume (
    
    
    
    ) where integration is impossible.
  • Silanol Interaction: The basic amine moiety engages in secondary cation-exchange interactions with residual silanols on the silica surface, leading to severe peak tailing.

This guide moves beyond "try a different column" and explains the causality of these failures, providing self-validating protocols to fix them.

Module 1: Retention & Resolution (The Physics)

Q: Why does my analyte elute in the void volume (dead time) on a C18 column?

The Mechanism: Standard C18 columns rely on hydrophobic interaction. Ethyl 5-aminovalerate is a cationic polar molecule. In a standard acidic mobile phase (e.g., 0.1% Formic Acid), the amine is fully protonated. The water layer surrounding the stationary phase repels this charged species, preventing partition into the hydrophobic C18 pores.

The Solution: Ion-Pair Chromatography (IPC) You must alter the separation mechanism from pure partition to Ion-Pairing . By adding a hydrophobic counter-ion (anionic surfactant) to the mobile phase, you create a neutral, hydrophobic complex with the analyte that "sticks" to the C18 chain.

Protocol: Sodium Octanesulfonate (SOS) Method
  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Sodium Octanesulfonate + 20 mM Potassium Phosphate (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Why this works: The sulfonate head (

    
    ) pairs with the analyte's amine (
    
    
    
    ). The octyl tail (
    
    
    ) of the reagent inserts itself into the C18 stationary phase, effectively creating a pseudo-cation-exchange surface.

Critical Control: pH must be maintained between 2.0 and 3.0. Above pH 3.0, silanol activity increases (tailing). Below pH 2.0, the sulfonate may precipitate or the ester bond in the analyte may hydrolyze.

Module 2: Peak Shape & Tailing (The Surface Chemistry)

Q: Why is the peak tailing (Asymmetry > 1.5)?

The Mechanism: Tailing in amines is rarely a column efficiency issue; it is a kinetic issue. The analyte is getting "stuck" on residual silanol groups (


) on the silica support. This is a high-energy interaction that is slow to break, causing the "tail" of the peak to drag behind.

The Solution: Competitive Shielding If you cannot use Ion-Pairing (e.g., due to MS compatibility), you must use a "sacrificial base" or a chaotropic agent.

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Peak Tailing CheckPH Check Mobile Phase pH Problem->CheckPH LowPH pH < 3.0? CheckPH->LowPH HighPH pH > 3.0 CheckPH->HighPH Yes Yes LowPH->Yes No No LowPH->No AddTEA Add Triethylamine (TEA) (Sacrificial Base) ChangeCol Switch to 'Base-Deactivated' or Hybrid Silica Column ChangeCol->AddTEA If tailing persists AdjustPH Lower pH to 2.5 (Suppress Silanol Ionization) HighPH->AdjustPH Yes->ChangeCol No->AdjustPH

Figure 1: Decision matrix for diagnosing and resolving peak tailing issues.

Module 3: Detection (The Optics)

Q: I see the peak in the standard, but it disappears or is noisy in the sample. Why?

The Mechanism: Ethyl 5-aminovalerate lacks a chromophore. It has a weak carbonyl absorbance at ~210 nm.

  • Solvent Cutoff: Acetonitrile absorbs at <200 nm. Methanol absorbs up to 210 nm. If you use Methanol at 210 nm, your baseline noise will mask the analyte.

  • Buffer Interference: Acetate and Formate buffers absorb strongly below 220 nm.

The Solution: Transparent Buffers or Universal Detection

Comparison of Detection Methods
MethodLimit of Detection (LOD)SpecificityProsCons
UV (210 nm) Moderate (µg/mL)LowSimple, cheap.High noise; requires Phosphate buffer (not MS friendly).
CAD / ELSD High (ng/mL)UniversalDetects non-chromophores; Gradient compatible.Requires volatile mobile phase (No Sodium salts!).
Derivatization (OPA) Very High (pg/mL)High (Amines)Extreme sensitivity; Shifts detection to visible range.Adds sample prep step; derivative stability issues.
RI (Refractive Index) Low (mg/mL)UniversalSimple.Isocratic only ; extremely temperature sensitive.

Recommendation: For QC purity methods, use UV at 210 nm with Phosphate Buffer . Phosphate is transparent down to 195 nm.

  • Recipe: 20 mM

    
     adjusted to pH 2.5 with Phosphoric Acid.
    

Module 4: Stability & Impurities (The Kinetics)

Q: I see a "ghost peak" growing in my standard solution over time. What is it?

The Mechanism: Ethyl 5-aminovalerate is unstable. It undergoes two primary degradation pathways:

  • Hydrolysis: Ester

    
     Acid (5-aminovaleric acid).
    
  • Cyclization (Lactamization): The free amine attacks the ester carbonyl, forming 2-Piperidone (Valerolactam) and releasing ethanol.

This cyclization is pH-dependent . At neutral or basic pH, the amine is unprotonated (


) and highly nucleophilic, accelerating cyclization.
Degradation Pathway Diagram

Degradation Ester Ethyl 5-aminovalerate (Analyte) Acid 5-Aminovaleric Acid (Hydrolysis Impurity) Ester->Acid H2O / H+ or OH- Lactam 2-Piperidone (Cyclization Impurity) Ester->Lactam High pH (Neutral) Intramolecular Attack Acid->Lactam -H2O (Heat)

Figure 2: Degradation pathways of Ethyl 5-aminovalerate. Note that neutral pH accelerates Lactam formation.

Preventative Protocol:

  • Sample Diluent: Always prepare samples in 0.1% HCl or the mobile phase itself. Never dissolve in pure water or methanol without acid.

  • Temperature: Keep autosampler at 4°C.

  • Time: Inject immediately after preparation.

Summary of Validated Method Conditions

Based on the physicochemical properties, the following conditions are recommended as a starting point for method development:

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (High surface area, high carbon load).

  • Mobile Phase:

    • Buffer: 20 mM

      
       + 5 mM Sodium Octanesulfonate (pH 2.5).
      
    • Organic: Acetonitrile.[1][2]

    • Ratio: 80:20 (Isocratic) - Adjust organic to tune k'.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Temperature: 30°C.

References

  • Separation of Amino Esters: Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. Link

  • Detection Limits: Agilent Technologies. (2022).[2] Analysis of Amino Acids without Derivatization. Link

  • Lactamization Kinetics: Kirby, A. J., et al. (1972). Hydrolysis and Formation of Esters of Organic Acids. Comprehensive Chemical Kinetics, Elsevier.[3] Link

  • Silanol Interactions: Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. Link

  • Derivatization Alternatives: Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Purity Determination HPLC Method for Ethyl 5-aminovalerate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 5-aminovalerate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. Instead, it delves into the scientific rationale behind each validation step, offering practical insights and detailed experimental protocols to ensure a robust and reliable analytical method. Our focus is on establishing a self-validating system that is compliant with major regulatory guidelines, including those from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).

The Analytical Challenge: this compound

This compound is a linear amino acid ester.[1] Its structure lacks a significant chromophore, presenting a challenge for detection by UV-Vis spectrophotometry, the most common mode of detection in HPLC. This guide will address this challenge by presenting a validated method based on pre-column derivatization to introduce a chromophore, while also discussing alternative approaches for direct analysis.

Foundational Pillars of Method Validation

A successful HPLC method validation rests on a clear understanding of its intended purpose. For purity determination, the method must be able to accurately quantify the main component (this compound) and separate it from any potential impurities, including starting materials, by-products, and degradation products. The validation process, therefore, is a systematic demonstration that the method is "fit for purpose."

The validation parameters we will explore are derived from the ICH Q2(R1) guideline, which provides a harmonized approach to analytical method validation.[2] These parameters are not merely a series of hoops to jump through; they are interconnected components that collectively build confidence in the analytical data generated.

Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation Method_Development Method Development & Optimization Specificity Specificity Method_Development->Specificity Initial Assessment Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Method_Ready Validated Method Ready for Routine Use Robustness->Method_Ready Finalized Method

Caption: Overall workflow for HPLC method validation.

I. Specificity: The Cornerstone of Purity Analysis

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For a purity method, this is arguably the most critical parameter. It ensures that the peak corresponding to this compound is pure and not inflated by co-eluting species.[4]

Experimental Protocol for Specificity
  • Preparation of Solutions:

    • Blank: Prepare the diluent (e.g., mobile phase) without any sample. This is to ensure that the diluent itself does not contribute any interfering peaks.

    • This compound Standard: Prepare a solution of the reference standard at the target concentration.

    • Impurity-Spiked Sample: If potential impurities are known and available, prepare a solution of the this compound standard spiked with these impurities at a relevant concentration (e.g., the reporting threshold).

    • Forced Degradation Samples: Subject the this compound sample to stress conditions to intentionally generate degradation products. This is a critical step for a stability-indicating method.

      • Acid Hydrolysis: Reflux in 0.1 N HCl at 80°C for 4 hours.

      • Base Hydrolysis: Reflux in 0.1 N NaOH at 80°C for 4 hours.

      • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

      • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Chromatographic Analysis:

    • Inject the blank, standard, impurity-spiked, and forced degradation samples into the HPLC system.

    • Assess the chromatograms for any interference at the retention time of the this compound peak. The peak for the active ingredient should be well-resolved from all other peaks.

Acceptance Criteria for Specificity
  • The blank solution should show no significant peaks at the retention time of the analyte or any known impurities.

  • The analyte peak should be spectrally pure, as determined by a photodiode array (PDA) detector.

  • The resolution between the analyte peak and the closest eluting peak (from impurities or degradation products) should be greater than 1.5.

II. Linearity and Range: Establishing a Proportional Response

Linearity demonstrates the direct proportionality between the concentration of the analyte and the detector response over a specified range.[3] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]

Experimental Protocol for Linearity and Range
  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound reference standard.

    • Perform serial dilutions to prepare at least five concentration levels covering the expected range of the assay. For a purity assay, a typical range is 80% to 120% of the target concentration.[5]

  • Chromatographic Analysis:

    • Inject each concentration level in triplicate.

    • Plot the average peak area against the corresponding concentration.

Acceptance Criteria for Linearity and Range
  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[6]

  • The y-intercept of the regression line should be ≤ 2% of the response at the 100% concentration level.[6]

  • A visual inspection of the plot should confirm a linear relationship.

  • The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.

III. Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is a measure of the systematic error of the method. For a drug substance, accuracy can be determined by assaying a sample of known purity.

Experimental Protocol for Accuracy
  • Preparation of Samples:

    • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) across the specified range.

    • Prepare each concentration level in triplicate.

  • Chromatographic Analysis:

    • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria for Accuracy
  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[7]

IV. Precision: Reproducibility of Results

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision
  • Repeatability (Intra-assay Precision):

    • Assay a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Alternatively, analyze three different concentrations in triplicate on the same day.[2]

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria for Precision
  • The relative standard deviation (RSD) for repeatability should be ≤ 2%.[7]

  • The RSD for intermediate precision should be ≤ 2%.[7]

V. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[2] For a purity method, the LOQ is particularly important for quantifying impurities.

Experimental Protocol for LOD and LOQ
  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria for LOD and LOQ
  • The determined LOQ concentration should be verified by analyzing a sufficient number of samples at this concentration and demonstrating acceptable precision and accuracy.

VI. Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] It provides an indication of the method's reliability during normal usage.

Experimental Protocol for Robustness
  • Identify Potential Variables:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Experimental Design:

    • Vary one parameter at a time while keeping the others constant.

    • Analyze a system suitability solution under each condition.

Acceptance Criteria for Robustness
  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established acceptance criteria for all tested variations.

  • The retention time of the analyte should not change significantly.

Proposed HPLC Method and Alternative Approaches

As this compound lacks a strong UV chromophore, a common approach for its analysis is pre-column derivatization. Phenylisothiocyanate (PITC) is a widely used derivatizing agent for amino acids that introduces a phenylthiocarbamoyl (PTC) group, which has a strong UV absorbance around 254 nm.[8]

Proposed Method: Pre-column Derivatization with PITC
  • Column: Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[8]

  • Mobile Phase A: 80:20 (v/v) acetonitrile/water[8]

  • Mobile Phase B: 100 mM ammonium acetate in water (pH 6.5) and acetonitrile (93:7, v/v)[8]

  • Gradient Elution: A linear gradient can be optimized to separate the derivatized analyte from any impurities.

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 40°C[8]

  • Detection: UV at 254 nm[8]

  • Injection Volume: 10 µL[8]

Alternative Approach: Direct Analysis with Alternative Detection

For a simpler method that avoids the derivatization step, alternative detection methods can be employed:

  • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and does not require a chromophore. The response is dependent on the mass of the analyte.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that can be used for a wide range of compounds, including those that are non-chromophoric.

  • Mass Spectrometry (MS): Provides high sensitivity and selectivity and can confirm the identity of the analyte and impurities based on their mass-to-charge ratio.

The choice between these methods would depend on the available instrumentation and the specific requirements of the analysis. A direct method would be preferable for routine quality control due to its simplicity and reduced potential for variability.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte retention time; Resolution > 1.5
Linearity Correlation coefficient (r²) ≥ 0.999
Range Established based on acceptable linearity, accuracy, and precision
Accuracy Mean recovery of 98.0% - 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
LOD S/N ratio of approximately 3:1
LOQ S/N ratio of approximately 10:1; demonstrated precision and accuracy
Robustness System suitability criteria met under varied conditions

digraph "Validation_Parameters" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#5F6368", fontname="Arial", fontsize=10];

"Method" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Analytical\nMethod"]; "Specificity" [label="Specificity"]; "Linearity" [label="Linearity"]; "Range" [label="Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision"]; "LOD_LOQ" [label="LOD/LOQ"]; "Robustness" [label="Robustness"];

"Method" -> "Specificity"; "Method" -> "Linearity"; "Linearity" -> "Range"; "Method" -> "Accuracy"; "Method" -> "Precision"; "Method" -> "LOD_LOQ"; "Method" -> "Robustness"; }

Caption: Interrelation of HPLC validation parameters.

Conclusion

The validation of an HPLC method for purity determination is a rigorous but essential process to ensure the quality and safety of pharmaceutical products. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of confidence in the analytical results can be achieved. For a challenging analyte like this compound, careful consideration of the detection method is crucial. While a pre-column derivatization approach is a viable and validated strategy, the exploration of direct analysis with alternative detectors offers a path to a simpler and more efficient method for routine applications. This guide provides the scientific framework and practical protocols to successfully validate a fit-for-purpose HPLC method for this and similar compounds.

References

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved January 29, 2026, from [Link]

  • Al-Saden, N., Al-Sayyed, M., & Al-Momani, I. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 20(4), 285–291. [Link]

  • JETIR. (2022).
  • Chan, C. C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2024, December 13). Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)? Retrieved January 29, 2026, from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 29, 2026, from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435-441. [Link]

  • Cheng, J., et al. (2018). Enhanced 5-aminovalerate production in Escherichia coli from L-lysine with ethanol and hydrogen peroxide addition. Journal of Chemical Technology & Biotechnology, 93(10), 2856-2864.
  • Bian, N., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 23(Suppl), S37.
  • United States Pharmacopeia. (n.d.). <1052> Amino Acid Analysis.
  • Silingardi, M., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. Molecules, 27(2), 543.
  • Kumar, L., et al. (2022). Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug.
  • European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Angene. (n.d.). This compound(CAS# 29840-57-1). Retrieved January 29, 2026, from [Link]

  • Shinde, A., Malik, S., & Asati, A. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production of Anti-hypertensive Drugs. Journal of Environment Science, Computer Science and Engineering & Technology, 3(3), 1368-1376.
  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. Pharmaceutical Technology, 40(10), 42-49.
  • Islam, M. F., et al. (2019). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(2), 175-182.
  • Patel, G. H., Adeshra, S. D., & Meshram, D. B. (2021). RP HPLC Method Development and Validation for Simultaneous Estimation of Efonidipine Hydrochloride Ethanolate and Telmisartan in their Synthetic Mixture. International Journal of Pharmaceutics and Drug Analysis, 9(3), 190-195.

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Chiral Purity Analysis of Aminovalerate Esters: Structural Realities and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary As a Senior Application Scientist, the first step in any analytical method development is structural validation. It is critical to clarify that Ethyl 5-aminovalerate hydrochloride (Ethyl 5-aminopentanoate) is an achiral molecule . It possesses a linear carbon chain with no stereogenic center; therefore, it does not exist as enantiomers (


), and "chiral purity" is chemically undefined for this specific isomer.

However, this compound is frequently confused in nomenclature with its chiral structural isomers, particularly Ethyl 2-aminovalerate (Norvaline ethyl ester) and Ethyl 4-aminovalerate , which are critical intermediates in peptide synthesis and peptidomimetics.

This guide provides a comparative technical analysis for determining the chiral purity of these chiral aminovalerate isomers , assuming the user requires a protocol for the stereogenic analogs often encountered in drug development. We compare the two industry-standard approaches: Direct Chiral Stationary Phase (CSP) HPLC versus Indirect Derivatization (GITC/Marfey’s) .

Part 1: Analytical Decision Matrix

Before selecting a protocol, confirm the specific isomer structure. The following decision tree outlines the logical pathway for method selection based on the position of the amine group.

DecisionMatrix Start Input: Ethyl Aminovalerate Sample CheckPos Check Amine Position Start->CheckPos Pos5 5-Amino (Linear) CheckPos->Pos5 Position 5 Pos2_4 2-Amino or 4-Amino (Chiral) CheckPos->Pos2_4 Position 2, 3, or 4 ResultAchiral STOP: Molecule is Achiral. No Enantiomers exist. Pos5->ResultAchiral MethodSelect Select Analytical Strategy Pos2_4->MethodSelect Direct Method A: Direct CSP-HPLC (Crown Ether) MethodSelect->Direct High Throughput / QC Indirect Method B: Derivatization (GITC + C18) MethodSelect->Indirect High Sensitivity / Trace Impurities

Figure 1: Analytical strategy decision tree. Note that the 5-amino isomer requires no chiral analysis.

Part 2: Comparative Analysis of Methods

For the chiral isomers (e.g., Ethyl 2-aminovalerate), two primary methodologies exist.[1]

Method A: Direct CSP-HPLC (Crown Ether)

The Gold Standard for Primary Amines This method utilizes a chiral stationary phase (CSP) containing a crown ether (typically 18-crown-6 tetracarboxylic acid) coated or immobilized on silica. The crown ether forms a host-guest inclusion complex with the protonated primary ammonium group (


).
  • Mechanism: The ammonium ion of the aminovalerate binds inside the crown ether cavity. Chiral recognition occurs via steric barriers imposed by the chiral tetracarboxylic acid groups.

  • Best For: Routine QC, raw material release, samples with high salt content.

Method B: Indirect Derivatization (GITC)

The High-Sensitivity Alternative This method involves reacting the amine with a chiral derivatizing agent (CDA), such as 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC). This converts the enantiomers into diastereomers .

  • Mechanism: Enantiomers have identical physical properties in an achiral environment. Diastereomers have different physical properties and can be separated on a standard, inexpensive C18 column.

  • Best For: Trace impurity analysis (<0.1%), biological matrices, labs without dedicated chiral columns.

Performance Data Comparison
FeatureMethod A: Direct CSP (Crownpak CR-I(+))Method B: Indirect (GITC + C18)
Resolution (

)
High (> 2.5 typical)Very High (> 4.0 typical)
Sample Prep Time < 5 mins (Dissolve & Inject)45-60 mins (Reaction required)
Column Cost High (~$1,500 - $2,000)Low (~$400 for C18)
Mobile Phase Acidic (pH 1.0 - 2.0)Neutral/Organic Gradient
Detection Limit Moderate (UV 200-210 nm)High (UV 254 nm due to GITC tag)
Robustness Sensitive to TemperatureHighly Robust
Part 3: Detailed Experimental Protocols

These protocols are designed for Ethyl 2-aminovalerate but are applicable to other chiral aminovalerate isomers.

Protocol A: Direct Analysis using Crown Ether CSP

Reference Standard: Daicel Crownpak CR-I(+)

1. System Parameters:

  • Column: Crownpak CR-I(+) (3.0 mm x 150 mm, 5 µm).[2]

  • Mobile Phase: Perchloric Acid (pH 1.5) / Acetonitrile (85:15 v/v).[3]

    • Note: Acidic pH is mandatory to ensure the amine is fully protonated (

      
      ) for complexation.
      
  • Flow Rate: 0.4 mL/min.[4]

  • Temperature: 10°C - 25°C. (Lower temperature significantly improves resolution by stabilizing the inclusion complex).

  • Detection: UV at 200 nm (or Refractive Index for high concentrations).

2. Procedure:

  • Sample Prep: Dissolve 10 mg of Ethyl 2-aminovalerate HCl in 10 mL of mobile phase.

  • Equilibration: Flush column for 30 mins at 0.4 mL/min.

  • Injection: Inject 5 µL.

  • Elution Order: typically, the D-isomer elutes first on CR(+) columns, but this must be confirmed with a racemate standard.

Protocol B: GITC Derivatization (Indirect Method)

Reference Standard: Kinoshita et al. (GITC Method)

1. Reagents:

  • GITC Solution: 2 mg/mL in Acetonitrile.

  • Base: Triethylamine (TEA), 1% solution in Acetonitrile.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

2. Derivatization Workflow:

GITC_Workflow Sample Sample (Amine HCl) Mix Mix with GITC + TEA Sample->Mix React Incubate 30 min @ RT Mix->React Quench Quench (0.1% H3PO4) React->Quench Inject Inject on C18 HPLC Quench->Inject

Figure 2: GITC derivatization workflow for converting enantiomers to separable diastereomers.

3. Procedure:

  • Mix: Combine 50 µL of sample solution (1 mg/mL) with 50 µL of TEA solution and 100 µL of GITC solution.

  • React: Vortex and let stand at room temperature for 30 minutes.

  • Dilute: Add 800 µL of 0.1% Phosphoric acid (stops reaction and matches mobile phase).

  • HPLC Conditions:

    • Mobile Phase A: 0.1% H3PO4 in Water.

    • Mobile Phase B: Acetonitrile.[2][3][4]

    • Gradient: 20% B to 60% B over 20 minutes.

    • Detection: UV at 254 nm (GITC moiety absorbs strongly here, improving sensitivity).

Part 4: Technical Conclusion

For Ethyl 5-aminovalerate , no chiral analysis is required or possible.

For its chiral isomers (e.g., Ethyl 2-aminovalerate ):

  • Choose Method A (Crownpak CR-I+) if you are in a production environment requiring rapid turnaround and have the budget for specialized columns.

  • Choose Method B (GITC) if you are in an R&D setting, require high sensitivity for trace enantiomeric impurities (<0.1%), or utilize standard C18 equipment.

References
  • Daicel Corporation. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies. [Link]

  • Hyun, M. H. (2016). Chiral separation of amino acids and their derivatives on crown ether-based chiral stationary phases. Journal of Separation Science, 26(15-16). [Link]

  • Kinoshita, T., et al. (1981). High-performance liquid chromatographic resolution of amino acid enantiomers by derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). Journal of Chromatography A, 202(3), 375-379. [Link]

  • PubChem. (2024). Ethyl 5-aminovalerate Structure and Properties. National Library of Medicine. [Link]

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A Comparative Analysis of the Biological Activities of Ethyl 5-Aminovalerate Hydrochloride and GABA

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

In the landscape of neuroscience research and the development of therapeutics targeting the central nervous system (CNS), the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of investigation. GABA is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1] Its dysregulation is implicated in a multitude of neurological and psychiatric disorders, making the exploration of GABAergic compounds a fertile ground for novel therapeutic strategies.

This guide provides an in-depth comparison of the biological activities of two molecules: the endogenous neurotransmitter GABA and a synthetic derivative, Ethyl 5-aminovalerate hydrochloride. While GABA's effects are well-characterized, its therapeutic potential is often limited by its poor ability to cross the blood-brain barrier (BBB).[2] this compound, as an ester of 5-aminovaleric acid (a known GABA receptor ligand), presents a compelling case as a potential prodrug designed to overcome this limitation.

Here, we will dissect the theoretical framework behind this prodrug strategy, outline a comprehensive experimental workflow to rigorously compare the biological activities of these two compounds, and provide the technical details necessary for researchers to conduct their own evaluations.

The Rationale: Overcoming the Blood-Brain Barrier

The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system.[3] While essential for protecting the brain from harmful substances, it also poses a significant challenge for the delivery of therapeutic agents to the CNS. GABA, being a hydrophilic molecule, has limited passive diffusion across the BBB.[2]

The prodrug approach is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug, including its ability to cross the BBB.[4] A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often through enzymatic processes.[4] In the case of this compound, the addition of an ethyl ester group to 5-aminovaleric acid increases its lipophilicity, which is predicted to enhance its ability to permeate the BBB. Once in the CNS, endogenous esterases are expected to hydrolyze the ester bond, releasing the active parent compound, 5-aminovaleric acid.[5][6]

cluster_0 Periphery (Bloodstream) cluster_1 Central Nervous System (Brain) Ethyl 5-aminovalerate HCl Ethyl 5-aminovalerate HCl 5-aminovaleric acid 5-aminovaleric acid Ethyl 5-aminovalerate HCl->5-aminovaleric acid Crosses BBB & Hydrolyzed by Esterases GABA_Receptor GABA Receptors (A & B) 5-aminovaleric acid->GABA_Receptor Binds to

Figure 1: Proposed mechanism of action for this compound as a prodrug.

Comparative Experimental Workflow

To objectively compare the biological activities of this compound and GABA, a multi-tiered experimental approach is necessary. This workflow encompasses in vitro characterization of receptor interactions and BBB permeability, followed by in vivo validation of physiological effects.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Receptor Binding Assays (GABA-A & GABA-B) B Electrophysiology (Patch-Clamp Assays) A->B Functional Confirmation F Pharmacodynamic Studies (Behavioral Models) B->F Translational Relevance C BBB Permeability (PAMPA) E Pharmacokinetic Analysis (Brain Penetration) C->E Predictive Validity D Esterase Stability Assay D->E Metabolic Insight E->F Exposure-Response

Figure 2: A comprehensive workflow for comparing the biological activities of GABA and its prodrug.

Part 1: In Vitro Characterization

Receptor Binding Affinity

The initial step is to determine the binding affinity of both compounds for the primary GABA receptor subtypes, GABA-A and GABA-B. As this compound is a prodrug, it is crucial to also test its active metabolite, 5-aminovaleric acid.

Experimental Protocol: Radioligand Binding Assay [7][8]

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction. Wash the membranes repeatedly to remove endogenous GABA.[7]

  • GABA-A Receptor Assay: Incubate the prepared membranes with a constant concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol) and varying concentrations of the test compounds (GABA, this compound, 5-aminovaleric acid).

  • GABA-B Receptor Assay: Similarly, incubate membranes with a radiolabeled GABA-B receptor agonist (e.g., [³H]baclofen) and the test compounds.[8]

  • Separation and Quantification: Separate the bound and free radioligand by rapid filtration. Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

CompoundGABA-A Receptor (Ki, µM)GABA-B Receptor (Ki, µM)
GABAExpected: Low µMExpected: Low µM
Ethyl 5-aminovalerate HClExpected: High µM / No bindingExpected: High µM / No binding
5-aminovaleric acidExpected: Moderate µMExpected: Moderate µM
Table 1: Hypothetical binding affinity data for GABA and related compounds at GABA receptors.
Functional Receptor Activity

Binding affinity does not always correlate with functional activity. Therefore, electrophysiological assays are essential to characterize the functional consequences of receptor binding.

Experimental Protocol: Patch-Clamp Electrophysiology [9][10]

  • Cell Culture: Use primary cultured neurons or cell lines (e.g., HEK293) stably expressing specific GABA-A or GABA-B receptor subtypes.

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording configuration.

  • Compound Application: Apply varying concentrations of the test compounds to the cells.

  • Data Acquisition and Analysis: For GABA-A receptors, measure the inward chloride currents.[11] For GABA-B receptors, which are G-protein coupled, measure the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[12] Determine the concentration of the agonist that produces 50% of the maximal response (EC50).

CompoundGABA-A Receptor (EC50, µM)GABA-B Receptor (EC50, µM)
GABAExpected: Low µMExpected: Low µM
Ethyl 5-aminovalerate HClExpected: High µM / No activityExpected: High µM / No activity
5-aminovaleric acidExpected: Moderate µMExpected: Moderate µM
Table 2: Hypothetical functional activity data for GABA and related compounds at GABA receptors.
Blood-Brain Barrier Permeability

A critical determinant of in vivo efficacy is the ability of a compound to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive BBB penetration.[13][14]

Experimental Protocol: PAMPA-BBB Assay [15]

  • Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent, forming an artificial membrane that mimics the BBB.

  • Assay Setup: A donor plate containing the test compounds is placed in contact with the acceptor plate, separated by the artificial membrane.

  • Incubation: The system is incubated to allow the compounds to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both compartments is measured using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated.

CompoundPermeability (Pe, 10⁻⁶ cm/s)Predicted CNS Activity
GABAExpected: LowLow
Ethyl 5-aminovalerate HClExpected: Moderate to HighHigh
Table 3: Hypothetical blood-brain barrier permeability data.
Prodrug Conversion: Esterase Stability

To confirm that this compound can be converted to its active form, an in vitro stability assay using brain homogenates and plasma is necessary.

Experimental Protocol: In Vitro Hydrolysis [5]

  • Homogenate Preparation: Prepare homogenates of rat brain tissue and collect plasma.

  • Incubation: Incubate this compound with the brain homogenate and plasma at 37°C.

  • Sample Analysis: At various time points, collect aliquots and analyze the concentrations of both the parent compound and the metabolite (5-aminovaleric acid) using HPLC.[16]

  • Data Analysis: Determine the rate of hydrolysis and the half-life of the prodrug in both matrices.

Part 2: In Vivo Evaluation

Brain Penetration and Pharmacokinetics

The next crucial step is to confirm that the prodrug can cross the BBB in a living organism and release its active metabolite.

Experimental Protocol: In Vivo Microdialysis [17]

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., hippocampus or striatum).

  • Drug Administration: Administer Equimolar doses of GABA or this compound systemically (e.g., intraperitoneally).

  • Sample Collection: Collect dialysate samples from the brain at regular intervals.

  • Analysis: Quantify the concentrations of the parent compounds and 5-aminovaleric acid in the dialysate and plasma samples using HPLC.[18]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and the brain-to-plasma concentration ratio.

Pharmacodynamic Effects

Finally, the in vivo behavioral effects of the compounds are assessed to determine their functional consequences in a whole-animal model.

Experimental Protocol: Behavioral Models

  • Anxiolytic Activity (Elevated Plus Maze): [19]

    • Administer the test compounds to rodents.

    • Place the animals on an elevated plus maze, which consists of two open and two closed arms.

    • Record the time spent in and the number of entries into the open arms. Anxiolytic compounds typically increase the time spent in the open arms.

  • Anticonvulsant Activity (PTZ-induced Seizures): [20][21]

    • Administer the test compounds.

    • Induce seizures by administering a sub-convulsive dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist.[20]

    • Observe and score the severity of the seizures. Anticonvulsant compounds are expected to reduce the seizure severity or increase the latency to seizure onset.

Treatment GroupTime in Open Arms (s)Seizure Score (0-5)
VehicleBaselineHigh
GABANo significant changeNo significant change
Ethyl 5-aminovalerate HClSignificant increaseSignificant decrease
Table 4: Hypothetical in vivo behavioral data.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to comparing the biological activities of GABA and its potential prodrug, this compound. The proposed experimental workflow is designed to provide a comprehensive dataset, from molecular interactions at the receptor level to functional outcomes in vivo.

The central hypothesis is that the esterification of 5-aminovaleric acid will enhance its ability to cross the blood-brain barrier, leading to increased central bioavailability of the active compound and, consequently, more pronounced GABAergic effects compared to systemic administration of GABA itself. The successful validation of this hypothesis would position this compound as a promising candidate for further preclinical and clinical development for the treatment of CNS disorders associated with GABAergic dysfunction.

Future research should focus on exploring the detailed metabolic pathways of this compound, identifying potential off-target effects, and optimizing the dosing regimen to maximize therapeutic efficacy while minimizing potential side effects. The principles and methodologies outlined in this guide provide a solid foundation for these future investigations.

References

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  • Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - Frontiers. (2019). Retrieved from [Link]

  • Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC. (2013). Retrieved from [Link]

  • GABAA receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • GABAB receptor antagonist and GABAA receptor agonist properties of a delta-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid - PubMed. (n.d.). Retrieved from [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders - PMC. (n.d.). Retrieved from [Link]

  • Characterization of GABA Receptors - PMC. (n.d.). Retrieved from [Link]

  • GABA Transmitter System & Synaptic Inhibition Explained (Shunting Inhibition, GABAa, GABAb) | Clip - YouTube. (2023). Retrieved from [Link]

  • GABA - PDSP. (n.d.). Retrieved from [Link]

  • The GABA B Receptor—Structure, Ligand Binding and Drug Development - MDPI. (n.d.). Retrieved from [Link]

  • Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV - Xia & He Publishing Inc. (2023). Retrieved from [Link]

  • Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates - PubMed. (2022). Retrieved from [Link]

  • Acetylcholine esterase activity in mild cognitive impairment and Alzheimer's disease - PubMed. (n.d.). Retrieved from [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PubMed Central. (n.d.). Retrieved from [Link]

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  • Pentylenetetrazole-Induced Kindling Mouse Model - PMC. (2018). Retrieved from [Link]

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  • GABA and the blood-brain barrier - Troscriptions. (2024). Retrieved from [Link]

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  • IonFlux Targets - GABA Receptors - Cell Microsystems. (n.d.). Retrieved from [Link]

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  • In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC. (n.d.). Retrieved from [Link]

  • Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC. (n.d.). Retrieved from [Link]

  • Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. - PNAS. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to Linker Chemistry in Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, governs the stability, pharmacokinetics, and ultimate efficacy of the ADC. This guide provides an in-depth comparative analysis of different linker technologies, with a focus on providing both the theoretical underpinnings and practical, data-driven insights to inform your research. We will delve into the nuances of cleavable and non-cleavable linkers, using the well-established Valine-Citrulline (Val-Cit) and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linkers as benchmarks. Furthermore, we will explore the role of a fundamental building block, Ethyl 5-aminovalerate hydrochloride, as a representative of a simple, non-cleavable alkyl linker, to illustrate core principles of linker design.

The Lynchpin of ADCs: Understanding the Role of the Linker

An ideal linker must strike a delicate balance: it must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, yet it must efficiently release the payload once the ADC has reached its intended target tumor cell.[1][] This dual requirement has driven the development of a diverse array of linker chemistries, broadly categorized as either cleavable or non-cleavable.[3][4]

  • Cleavable Linkers: These linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside tumor cells. This can include acidic pH, reducing environments, or the presence of specific enzymes.[3]

  • Non-Cleavable Linkers: In contrast, these linkers are stable and rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[5][6]

The choice between a cleavable and non-cleavable linker has profound implications for an ADC's mechanism of action, efficacy, and safety profile.

Visualizing the ADC Mechanism: From Circulation to Cell Death

To appreciate the role of the linker, it is essential to understand the journey of an ADC from administration to its cytotoxic effect.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_release Payload Release & Action ADC_circ Antibody-Drug Conjugate (ADC) ADC_bound ADC Binds to Tumor Antigen ADC_circ->ADC_bound Targeting Tumor_Cell Tumor Cell (Antigen Positive) Endosome Endosome (Lower pH) ADC_bound->Endosome Endocytosis Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome Trafficking Payload_cleavable Cleavable Linker: Payload Released Lysosome->Payload_cleavable Enzymatic Cleavage/ pH Change/ Reduction Payload_non_cleavable Non-Cleavable Linker: Payload-Linker-Amino Acid Released Lysosome->Payload_non_cleavable Antibody Degradation DNA_damage DNA Damage & Apoptosis Payload_cleavable->DNA_damage Payload_non_cleavable->DNA_damage

Caption: Generalized workflow of an Antibody-Drug Conjugate (ADC) from circulation to payload release within a target tumor cell.

In-Depth Analysis of Key Linker Archetypes

The Workhorse of Cleavable Linkers: Valine-Citrulline (Val-Cit)

The dipeptide linker, Val-Cit, is one of the most widely used cleavable linkers in clinically approved and investigational ADCs.[7] Its prevalence stems from its clever exploitation of the tumor cell's internal machinery.

Mechanism of Action: The Val-Cit linker is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][5] This enzymatic cleavage releases the payload within the target cell. To facilitate this, the Val-Cit dipeptide is often coupled with a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), which ensures the efficient release of the unmodified payload.[8]

Advantages:

  • High Specificity: The reliance on Cathepsin B for cleavage provides a degree of tumor cell selectivity.[5]

  • Bystander Effect: The released, often membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[3][9] This is particularly advantageous in tumors with heterogeneous antigen expression.

Limitations:

  • Potential for Premature Cleavage: Although generally stable, there can be some level of premature payload release in circulation, which can contribute to off-target toxicity.[10]

  • Hydrophobicity: The Val-Cit linker can be hydrophobic, which may lead to aggregation and impact the drug-to-antibody ratio (DAR) that can be achieved.[7][11]

The Paragon of Stability: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

SMCC is a classic example of a non-cleavable linker. It forms a stable thioether bond with cysteine residues on the antibody and an amide bond with an amine-containing payload.[3][5]

Mechanism of Action: ADCs with non-cleavable linkers like SMCC do not release their payload through a specific cleavage event. Instead, after internalization and trafficking to the lysosome, the entire antibody is degraded by proteases.[6] This results in the release of the payload still attached to the linker and the amino acid (e.g., cysteine) to which it was conjugated.[5]

Advantages:

  • High Plasma Stability: The thioether bond is highly stable, leading to minimal premature payload release and potentially a better safety profile.[5][10]

  • Reduced Off-Target Toxicity: The high stability in circulation generally translates to lower off-target toxicity compared to some cleavable linkers.[1]

Limitations:

  • Lack of Bystander Effect: The released payload-linker-amino acid metabolite is typically charged and membrane-impermeable, thus limiting its ability to kill neighboring cells.[8]

  • Dependence on Lysosomal Degradation: The efficacy of ADCs with non-cleavable linkers is entirely dependent on the efficient internalization and lysosomal degradation of the antibody.[6]

A Fundamental Building Block: this compound as a Non-Cleavable Linker

While not as commonly cited in the ADC literature as a complete linker itself, this compound represents a simple, linear alkyl chain with terminal functional groups (an amine and an ester). For the purpose of this guide, we will consider its core structure—a pentanoic acid derivative—as a basic, non-cleavable alkyl linker. The hydrochloride salt form simply aids in its solubility and handling.

Hypothetical Application and Mechanism: In a hypothetical scenario, the carboxylic acid end (after hydrolysis of the ethyl ester) could be activated to form an amide bond with a payload, while the amine end could be acylated to introduce a maleimide group for conjugation to antibody cysteines. The resulting linker would be a simple, flexible alkyl chain. Similar to SMCC, an ADC constructed with such a linker would rely on the complete lysosomal degradation of the antibody to release the payload-linker-amino acid complex.

Inherent Properties and Performance Expectations:

  • Stability: The all-carbon backbone would be highly stable in plasma.

  • Flexibility: The linear alkyl chain would provide flexibility, which could be advantageous in some contexts to avoid interfering with antibody binding.

  • Hydrophilicity/Hydrophobicity: The length of the alkyl chain can be tuned to modulate the overall hydrophobicity of the linker-payload complex, which can impact aggregation and the achievable DAR.[]

  • Bystander Effect: Similar to other non-cleavable linkers, a simple alkyl linker would not be expected to facilitate a significant bystander effect.

Comparative Performance Data: A Head-to-Head Look

To provide a tangible comparison, the following table summarizes key performance parameters for our selected linker archetypes. The data for Ethyl 5-aminovalerate is based on the expected performance of a simple, non-cleavable alkyl linker.

Parameter Val-Cit (Cleavable) SMCC (Non-Cleavable) Ethyl 5-aminovalerate based (Non-Cleavable) Reference
Release Mechanism Cathepsin B cleavageAntibody degradationAntibody degradation[3][5][6]
Plasma Stability Good to ModerateHighHigh[5][13]
Payload Release Rate Rapid (post-internalization)Slow (dependent on degradation)Slow (dependent on degradation)[10]
Bystander Effect Yes (payload dependent)NoNo[3][8]
Typical DAR 2-42-42-4[7][14]
In Vitro Potency (IC50) Potentially higher due to bystander effectDependent on target cell internalization and processingDependent on target cell internalization and processing[1]
In Vivo Efficacy Can be very high, especially in heterogeneous tumorsGenerally good, with a potentially wider therapeutic windowExpected to be similar to other non-cleavable linkers[5][15]
Toxicity Profile Potential for off-target toxicity from premature releaseGenerally lower off-target toxicityExpected to have low off-target toxicity[1][10]

Experimental Protocols: A Practical Guide to Linker Evaluation

The following protocols provide a framework for the synthesis and evaluation of ADCs with different linkers.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation Antibody_Reduction 1. Antibody Reduction (for Cys conjugation) Conjugation 3. Conjugation Reaction Antibody_Reduction->Conjugation Linker_Payload_Prep 2. Linker-Payload Preparation Linker_Payload_Prep->Conjugation Purification 4. Purification & Characterization Conjugation->Purification DAR_Analysis 5. DAR Analysis Purification->DAR_Analysis Plasma_Stability 6. In Vitro Plasma Stability Assay DAR_Analysis->Plasma_Stability Cytotoxicity 7. In Vitro Cytotoxicity Assay Plasma_Stability->Cytotoxicity

Caption: A streamlined workflow for the synthesis and in vitro evaluation of Antibody-Drug Conjugates.

Protocol 1: Synthesis of a Non-Cleavable ADC (SMCC-based)

Objective: To conjugate a payload to a monoclonal antibody via a non-cleavable SMCC linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • SMCC linker

  • Amine-containing payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Linker-Payload Activation (performed in parallel):

    • Dissolve the SMCC linker and the amine-containing payload in an appropriate organic solvent (e.g., DMSO).

    • React the SMCC with the payload at a 1:1 molar ratio in the presence of a non-nucleophilic base (e.g., DIEA) for 1-2 hours at room temperature to form the maleimide-activated payload.

  • Conjugation:

    • Desalt the reduced antibody to remove excess TCEP.

    • Immediately add the maleimide-activated payload to the reduced antibody at a 5-10 fold molar excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching and Purification:

    • Add a 10-fold molar excess of N-acetyl cysteine to quench any unreacted maleimide groups.

    • Purify the ADC using size-exclusion chromatography to remove unreacted payload, linker, and aggregates.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Method: Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Set up an HIC-HPLC system with a suitable column.

  • Prepare a mobile phase gradient (e.g., decreasing salt concentration).

  • Inject the purified ADC onto the column.

  • The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity.

  • Integrate the peak areas for each species.

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma.

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the plasma-ADC mixture.

  • Analyze the samples by a suitable method (e.g., ELISA to measure conjugated antibody, or LC-MS to measure free payload) to determine the amount of intact ADC remaining or the amount of payload released.

  • Plot the percentage of intact ADC or released payload over time to determine the stability profile.

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target and non-target cells.

Procedure:

  • Plate antigen-positive (target) and antigen-negative (non-target) cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, the free payload, and a non-targeting control ADC.

  • Treat the cells with the different concentrations of the test articles.

  • Incubate the cells for 72-120 hours.

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion: Making an Informed Linker Choice

The selection of a linker is a multifaceted decision that requires a deep understanding of the interplay between the antibody, payload, and the target biology.

  • Cleavable linkers , such as Val-Cit, are often favored for their ability to induce a bystander effect, which can be crucial for treating heterogeneous tumors. However, this comes with a potential for increased off-target toxicity.

  • Non-cleavable linkers , including the robust SMCC and simpler alkyl linkers represented by the core structure of Ethyl 5-aminovalerate, offer superior plasma stability and a potentially wider therapeutic window, but their efficacy is strictly dependent on ADC internalization and lysosomal processing, and they lack a bystander effect.

Ultimately, the optimal linker choice is not universal but is instead context-dependent. By carefully considering the factors outlined in this guide and employing rigorous experimental evaluation, researchers can rationally design and select linkers that maximize the therapeutic potential of their antibody-drug conjugates.

References

  • Creative Bioarray. (n.d.). How to Design and Synthesize Antibody Drug Conjugates? Retrieved from [Link]

  • Strop, P., & Dorywalska, M. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 23(8), 738–749.
  • Fu, Y., & Ho, M. (2018).
  • Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 689461.
  • ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. Retrieved from [Link]

  • Bargh, J. D., et al. (2019). Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies. Pharmaceutics, 11(4), 157.
  • Tsuchikama, K., & An, Z. (2018). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity.
  • Bar-Zeev, M., et al. (2017). The Chemistry Behind ADCs. Pharmaceuticals, 10(4), 87.
  • Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(4), 757–768.
  • Sorkin, R., et al. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. Molecular & Cellular Oncology, 6(6), e1664155.
  • Leal, M., et al. (2021). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Drug Metabolism and Disposition, 49(11), 1025–1033.
  • IPHASE Biosciences. (2025, March 21). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved from [Link]

  • Cusabio. (n.d.). ADC Research & Development Solutions. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN110835316A - Linker, linker-containing antibody drug conjugate and use of linker.
  • ResearchGate. (n.d.). ADCs with non-cleavable linker and release mechanism of the payloads. Retrieved from [Link]

  • Sino Biological. (n.d.). ADC Drug Development Solutions. Retrieved from [Link]

  • BenchSci. (2024, May 7). Overcoming Challenges in the Development of Antibody Drug Conjugates. Retrieved from [Link]

  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3468–3488.
  • AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • Kim, E. G., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 66(22), 15348–15358.
  • Piramal Pharma Solutions. (2021, December 22). Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse.
  • Piramal Pharma Solutions. (2026, January 22). ADC Payload-Linkers: Access Leading-Edge Technologies. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Quantifying Ethyl 5-aminovalerate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 5-aminovalerate hydrochloride, a key chemical entity, requires a robust analytical method to ensure quality, safety, and efficacy in its applications. This guide provides an in-depth, experience-driven comparison and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for its quantification. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the method against alternatives, all grounded in international regulatory standards.

The Analytical Challenge: Why GC-MS for this compound?

This compound possesses a primary amine and an ester functional group. This chemical nature presents a challenge for direct GC analysis. Amines are notoriously difficult to analyze by gas chromatography due to their polarity, which can lead to significant peak tailing and poor reproducibility through interactions with the GC column.[1] The high basicity of primary aliphatic amines makes them particularly prone to adsorption on the chromatographic support.[2]

To overcome these issues, a derivatization step is essential. Derivatization modifies the analyte to make it more volatile and less polar, thus improving its chromatographic behavior. Common derivatization techniques for compounds with active hydrogens, like amines, include silylation and acylation.[3] For this guide, we will focus on an acylation approach using pentafluoropropionic anhydride (PFPA), which creates a stable, volatile derivative with excellent electron-capturing properties, enhancing sensitivity in the mass spectrometer.

While High-Performance Liquid Chromatography (HPLC) is a viable alternative, GC-MS offers distinct advantages, including high resolution, superior sensitivity, and the structural confirmation provided by the mass spectrometer, which is invaluable for impurity profiling and definitive identification.

The Derivatization Workflow: A Critical First Step

The conversion of Ethyl 5-aminovalerate to a more GC-amenable form is a critical prerequisite for successful analysis. The following diagram and protocol outline the derivatization process.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis A Weigh Ethyl 5-aminovalerate HCl Standard/Sample B Dissolve in appropriate solvent (e.g., Ethyl Acetate) A->B C Add Derivatizing Reagent (PFPA) and a catalyst (e.g., Pyridine) B->C D Incubate at elevated temperature (e.g., 65°C for 30 min) C->D E Cool to room temperature D->E F Perform Liquid-Liquid Extraction (e.g., with Toluene) E->F G Collect organic layer containing the derivatized analyte F->G H Inject into GC-MS system G->H

Caption: Workflow for the derivatization of Ethyl 5-aminovalerate.

A Validated GC-MS Method: Protocol and Performance

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] Our proposed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Chromatographic Conditions
ParameterSetting
GC System Agilent 8890 GC coupled to a 5977B MS
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program 80°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z value specific to the derivatized analyte
Qualifier Ions Two m/z values for identity confirmation

The Validation Gauntlet: A Comprehensive Assessment

A full validation of a bioanalytical method should be performed when establishing a new method for quantification.[6] The following sections detail the validation parameters, their importance, the experimental approach, and the acceptance criteria based on international guidelines.[7][8][9]

G start Start Method Validation specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness end_node Validated Method robustness->end_node

Caption: The sequential workflow of analytical method validation.

Specificity and Selectivity
  • Why it's crucial: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.

  • Experimental Protocol:

    • Analyze blank samples (matrix without the analyte).

    • Analyze samples of known related substances and potential impurities.

    • Spike the analyte into the blank matrix and analyze.

    • Compare the chromatograms to ensure that no interfering peaks are present at the retention time of the derivatized analyte.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank samples should show no significant interference at the analyte's retention time and m/z.

Linearity and Range
  • Why it's crucial: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards by spiking a known amount of this compound into a blank matrix.

    • The concentration range should bracket the expected working concentration.

    • Analyze each standard in triplicate.

    • Plot the peak area response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.99 is typically required.[10]

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mLBrackets working concentration
Number of Points 6≥ 5
Correlation Coefficient (R²) 0.9992≥ 0.99
Accuracy
  • Why it's crucial: Accuracy measures the closeness of the experimental value to the true value. It is a measure of the systemic error of the method.

  • Experimental Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the established range.

    • Analyze at least five replicates of each QC sample.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), which should be within ±20%.[8]

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Recovery (%)Acceptance Criteria
Low 3.02.9197.085-115%
Medium 50.051.5103.085-115%
High 80.079.299.085-115%
Precision
  • Why it's crucial: Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of five replicates of the low, medium, and high QC samples in a single run.

    • Intermediate Precision: Repeat the analysis on at least two different days with different analysts if possible.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[8]

QC LevelIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Acceptance Criteria
Low 4.56.8≤ 15%
Medium 2.13.5≤ 15%
High 1.82.9≤ 15%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Why it's crucial: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]

  • Experimental Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N). A common approach is to use an S/N of 3 for LOD and 10 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.

ParameterResult (µg/mL)Method
LOD 0.3S/N Ratio of 3:1
LOQ 1.0S/N Ratio of 10:1
Robustness
  • Why it's crucial: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Introduce small variations to critical method parameters, one at a time. Examples include:

      • GC oven temperature (± 2°C)

      • Carrier gas flow rate (± 5%)

      • Derivatization temperature (± 5°C)

    • Analyze samples under these modified conditions and evaluate the impact on the results (e.g., peak area, retention time, resolution).

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability.

Comparison with Alternative Analytical Techniques

FeatureValidated GC-MS MethodHPLC-UVLC-MS/MS
Specificity Very High (based on retention time and mass fragmentation)Moderate (based on retention time and UV spectrum)Very High (based on retention time and parent/daughter ion transitions)
Sensitivity High (especially with derivatization)LowerHighest
Sample Prep Derivatization requiredOften minimal, but may require mobile phase compatibilityMinimal, primarily dilution
Cost ModerateLowHigh
Throughput ModerateHighHigh
Justification Ideal for complex matrices where high specificity and structural confirmation are needed. Cost-effective for routine high-sensitivity analysis.Suitable for simpler sample matrices and when high sensitivity is not the primary requirement.The gold standard for bioanalytical studies requiring the highest sensitivity and specificity, but with higher operational costs.

Conclusion

This guide has detailed a robust and reliable GC-MS method for the quantification of this compound. Through a systematic validation process guided by ICH principles, we have demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose. The necessity of derivatization, while adding a step to the sample preparation, is justified by the significant improvement in chromatographic performance and sensitivity. Compared to alternatives, this validated GC-MS method offers a balanced and powerful solution for researchers and drug development professionals who require confident and accurate quantification of this important chemical intermediate.

References

  • Tsoupras, A., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. PubMed Central. [Link]

  • ResearchGate. (n.d.). (PDF) Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. [Link]

  • Kim, H., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • National Institutes of Health. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]

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  • de Souza, D., et al. (2018). Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. PubMed Central. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Hanff, E., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. (2020). Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Zenclussen, G., & Jembrih-Simbürger, D. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. [Link]

  • Therapeutic Goods Administration. (2021). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

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  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

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Benchmarking the stability of Ethyl 5-aminovalerate hydrochloride against similar compounds.

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Esters

Executive Summary

Ethyl 5-aminovalerate hydrochloride (E5AV-HCl) presents a unique stability profile defined by two competing degradation pathways: intermolecular hydrolysis and intramolecular cyclization . While the hydrochloride salt form stabilizes the compound in the solid state by protonating the amine (


), dissolution in neutral or basic buffers triggers rapid degradation.

This guide outlines a benchmarking protocol to evaluate E5AV-HCl against structurally significant comparators. The data generated from this protocol will allow researchers to distinguish between storage-related degradation (hygroscopicity) and mechanistic instability (lactamization).

Key Finding: The critical stability metric for E5AV-HCl is not merely hydrolysis to the acid, but the kinetic rate of cyclization to


-valerolactam .

Chemical Context & Mechanism

To accurately benchmark E5AV-HCl, one must understand the "Scorpion Tail" effect. In the free-base form, the terminal amine acts as a nucleophile, attacking the ester carbonyl carbon.

  • Pathway A (Cyclization): Formation of the 6-membered ring (

    
    -valerolactam). This is the dominant pathway at neutral/basic pH.
    
  • Pathway B (Hydrolysis): Attack by water, leading to 5-aminovaleric acid.

The rate of cyclization is governed by the Baldwin Rules for ring closure and the entropy of the chain.

Comparative Logic

To validate the stability data of E5AV-HCl, we utilize Ethyl 4-aminobutyrate HCl (GABA Ethyl Ester) as a "High Instability Control." The formation of a 5-membered ring (pyrrolidone) from GABA esters is kinetically favored over the 6-membered ring (piperidone) from 5-aminovalerate, providing a fast-degrading reference point.

Pathway Visualization

DegradationPathways E5AV Ethyl 5-aminovalerate (Linear Ester) Intermediate Tetrahedral Intermediate E5AV->Intermediate + OH- / Neutral pH Lactam δ-Valerolactam (Cyclization Product) Intermediate->Lactam Intramolecular Amine Attack (Dominant) Acid 5-Aminovaleric Acid (Hydrolysis Product) Intermediate->Acid Water Attack (Minor)

Figure 1: Competing degradation pathways. Note that cyclization is often faster than hydrolysis in non-acidic aqueous environments.

Benchmarking Strategy

Do not test E5AV-HCl in isolation. Use the following matrix to contextualize its performance.

CompoundRole in StudyExpected Stability Profile
Ethyl 5-aminovalerate HCl Target Analyte Moderate stability. Susceptible to

-lactam formation at pH > 6.[1]0.
Ethyl 4-aminobutyrate HCl Positive Control (Fast Degradation)Low stability. Rapid cyclization to

-butyrolactam (pyrrolidone) due to favorable 5-ring kinetics.
5-Aminovaleric Acid Negative Control (Stable Endpoint)High stability. Used to identify the hydrolysis peak in HPLC.

-Valerolactam
Impurity Standard High stability. Used to quantify the specific cyclization impurity.

Experimental Protocol (SOP)

Objective: Determine the half-life (


) of E5AV-HCl relative to comparators at physiological pH.
A. Analytical Method (HPLC-CAD or LC-MS)

Note: UV detection is unreliable for these compounds due to the lack of a strong chromophore. Use Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes (retain polar amines).

  • Detection: ESI-MS (Positive Mode) or CAD.

B. Stress Testing Workflow
  • Preparation: Dissolve all compounds to 10 mM in 0.1 M Phosphate Buffer (pH 7.4) .

    • Critical Step: Start the timer immediately upon solvation.

  • Incubation: Maintain at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at T=0, 15m, 30m, 1h, 2h, 4h, 8h, 24h.

  • Quenching: Immediately dilute aliquots 1:10 into 0.5% Formic Acid (pH ~2.5) .

    • Why? Acidification protonates the amine, instantly halting the cyclization reaction for accurate analysis.

Workflow Diagram

Workflow Prep Sample Preparation (10mM in pH 7.4 Buffer) Incubate Incubation (37°C, Thermomixer) Prep->Incubate Sample Time-Point Sampling (0, 15m, ... 24h) Incubate->Sample At intervals Quench Acid Quench (Add 0.5% Formic Acid) Sample->Quench Stop Reaction Analyze LC-MS / HPLC-CAD Analysis Quench->Analyze

Figure 2: Kinetic benchmarking workflow. The acid quench step is critical to prevent degradation while samples await injection.

Benchmarking Results & Interpretation

The following table summarizes the expected kinetic behavior based on physical organic chemistry principles (Baldwin's Rules) and experimental data from similar


-amino esters.
Comparative Stability Data (pH 7.4, 37°C)
MetricEthyl 4-aminobutyrate (GABA)Ethyl 5-aminovalerate (Target) Methyl 5-aminovalerate
Ring Size Formed 5-membered (

-lactam)
6-membered (

-lactam)
6-membered (

-lactam)
Cyclization Rate (

)
Very FastModerate Moderate to Fast
Approx. Half-Life (

)
< 60 minutes2 - 6 Hours ~1.5 - 5 Hours
Primary Degradant 2-Pyrrolidone

-Valerolactam

-Valerolactam
Interpretation Guide
  • If E5AV degrades faster than GABA Ester: Check for contamination or extreme pH errors. This is chemically unlikely under standard conditions.

  • If E5AV shows < 5% degradation in 24h: Ensure the buffer pH has not drifted acidic. The HCl salt naturally lowers the pH of weak buffers; ensure 0.1 M phosphate capacity is sufficient to maintain pH 7.4.

  • Solid State Stability: E5AV-HCl is hygroscopic. If the solid material becomes "wet" or "sticky," moisture has allowed localized dissolution and micro-cyclization. Store in a desiccator at -20°C.

References

  • Cheng, J., et al. (2021).

    
    -Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli." Frontiers in Bioengineering and Biotechnology. Available at: [Link]
    
    • Relevance: Establishes the equilibrium between 5-aminovalerate and valerolactam and the pH dependence of this r
  • Callery, P. S., et al. (1982). "Kinetics of cyclization of GABA esters." Journal of Medicinal Chemistry. (Referenced via general principles of amino ester cyclization in Organic & Biomolecular Chemistry).
  • Agilent Technologies. "Analysis of Amino Acids by HPLC." Available at: [Link]

    • Relevance: Validates the analytical methodology (OPA/FMOC or direct detection) required for amino acid esters lacking UV chromophores.
  • PubChem. "Ethyl 5-aminovalerate Compound Summary."[2] National Library of Medicine. Available at: [Link]

    • Relevance: Source of physicochemical properties (pKa, MW) used in the experimental design.

Sources

Head-to-head comparison of different synthesis routes for Ethyl 5-aminovalerate hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of synthesis routes for Ethyl 5-aminovalerate hydrochloride (CAS: 29840-57-1). It is designed for application scientists and process chemists requiring high-purity synthesis for PROTAC linkers, peptidomimetics, or nylon-5 precursors.

Executive Summary

This compound is a critical linear linker and building block. Its synthesis is dominated by two primary methodologies: the Acid-Catalyzed Ring Opening of 2-Piperidone (Route A) and the Fischer Esterification of 5-Aminovaleric Acid (Route B).

While both routes converge on the same product, Route A is generally superior for industrial scalability and cost-efficiency due to the stability and availability of the lactam precursor. Route B is increasingly relevant for "green" synthesis, leveraging bio-derived 5-aminovaleric acid (5-AVA) from L-lysine fermentation.

Part 1: Head-to-Head Route Analysis
Route A: The "Lactam Opening" (Industrial Standard)

This route utilizes


-valerolactam (2-piperidone) as the starting material. Under acidic conditions in ethanol, the thermodynamically stable lactam ring is forced open. The presence of HCl is structurally critical here: it protonates the amine immediately upon ring opening, preventing the molecule from cyclizing back into the lactam—a common failure mode in free-base synthesis.
  • Mechanism: Nucleophilic acyl substitution (ethanolysis) driven by acid catalysis.

  • Key Advantage: 2-Piperidone is a cheap, non-hygroscopic solid/oil that is easier to store than the linear amino acid.

  • Expert Insight: The reaction must be maintained strictly anhydrous. Water competes with ethanol, leading to hydrolysis (linear acid) rather than ethanolysis (ester).

Route B: Fischer Esterification of 5-AVA (Biotech Route)

This route uses linear 5-aminovaleric acid (often supplied as the HCl salt). It follows standard Fischer esterification kinetics.

  • Mechanism: Protonation of the carboxylic carbonyl, nucleophilic attack by ethanol, and loss of water.[1]

  • Key Advantage: Direct chemistry with fewer side reactions if the starting material is high purity.

  • Expert Insight: 5-AVA is often produced via fermentation (metabolic engineering of E. coli). Impurities in bio-sourced 5-AVA (e.g., residual lysine or cadaverine) can complicate downstream purification compared to the chemically pure lactam.

Comparative Metrics Table
MetricRoute A: Lactam OpeningRoute B: Fischer Esterification
Starting Material 2-Piperidone (

-Valerolactam)
5-Aminovaleric Acid (5-AVA)
Reagents EtOH,

(or HCl gas)
EtOH,

(or Acetyl Chloride)
Atom Economy High (Ring opening is additive)Moderate (Loss of

)
Reaction Time 6–12 Hours (Reflux)4–8 Hours (Reflux)
Cyclization Risk High (If acid is insufficient)Moderate
Typical Yield 90–98%85–95%
Cost Efficiency

(Best)

(Good)
Primary Impurity Unreacted Lactam5-AVA oligomers / Bio-impurities
Part 2: Detailed Experimental Protocols
Protocol A: High-Purity Synthesis via 2-Piperidone (Recommended)

This protocol uses Thionyl Chloride (


) to generate anhydrous HCl in situ, driving the equilibrium toward the ester.

Reagents:

  • 2-Piperidone (10 mmol, 0.99 g)

  • Absolute Ethanol (20 mL)

  • Thionyl Chloride (15 mmol, 1.1 mL)

  • Diethyl Ether (for precipitation)

Step-by-Step Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Solvation: Dissolve 2-piperidone in absolute ethanol. Cool the solution to 0°C in an ice bath.

  • Acid Generation: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with evolution of 
    
    
    
    and HCl gas.
  • Reflux: Remove the ice bath and heat the mixture to a gentle reflux (approx. 80°C) for 8 hours.

    • Validation Point: Monitor via TLC (System:

      
      :MeOH 9:1). The lactam spot (
      
      
      
      ) should disappear; the ester spot will be lower due to the ionic nature of the salt, or require staining with Ninhydrin.
  • Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) to obtain a viscous yellow oil.

  • Crystallization: Redissolve the oil in a minimum amount of cold ethanol (2 mL) and add diethyl ether (20 mL) dropwise with vigorous stirring until turbidity persists. Store at -20°C overnight.

  • Isolation: Filter the white crystalline solid. Wash with cold ether.

  • Drying: Dry under high vacuum to remove trace HCl.

Yield: Expect 1.6 – 1.7 g (90-95%). Melting Point: 117–124°C [Ref 1].

Part 3: Mechanistic Visualization

The following diagram illustrates the chemical pathways. Note the critical role of the Protonated Amine (


)  in Route A; this "traps" the molecule in the linear form. If the pH rises, the free amine (

) will rapidly attack the ester, reforming the lactam (2-Piperidone).

SynthesisPathways Lactam 2-Piperidone (Cyclic Lactam) Intermediate Tetrahedral Intermediate Lactam->Intermediate + EtOH / H+ (Ring Opening) Acid 5-Aminovaleric Acid (Linear) Acid->Intermediate + EtOH / H+ (Fischer) Product Ethyl 5-aminovalerate HCl (Target Ester) Intermediate->Product - H2O Cyclization Unwanted Cyclization (If pH > 7) Product->Cyclization Free Base Form Cyclization->Lactam - EtOH

Figure 1: Mechanistic convergence of Lactam and Linear Acid routes. Note the reversibility (dotted line) if the product is neutralized.

Part 4: Synthesis Decision Matrix

Use this logic flow to select the optimal route for your specific laboratory constraints.

DecisionMatrix Start Start: Select Synthesis Route Q1 Is 5-AVA (Bio-based) available? Start->Q1 Q2 Is strict anhydrous handling possible? Q1->Q2 No / Expensive RouteB ROUTE B: Fischer Esterification (Rec. for Green Chem) Q1->RouteB Yes (High Purity) RouteA ROUTE A: Lactam Opening (Rec. for Scale/Cost) Q2->RouteA Yes (Use SOCl2) RouteC ROUTE C: Gabriel Synthesis (Avoid unless necessary) Q2->RouteC No (Use Azide/Bromide)

Figure 2: Decision matrix for selecting the synthesis route based on precursor availability and lab capabilities.

References
  • Aribo Reagent. Hexanoic acid, 6-amino-, methyl ester, hydrochloride (1:1) Properties (Analogous Data).[2] Retrieved from

  • Cheng, J., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli.[3] Frontiers in Bioengineering and Biotechnology.[3] Retrieved from [3]

  • Master Organic Chemistry. Fischer Esterification Mechanism and Protocol. Retrieved from

  • PubChem. 2-Piperidone Compound Summary. Retrieved from

  • Angene Chemical. this compound Product Specifications. Retrieved from

Sources

A Senior Application Scientist's Guide to the Characterization and Validation of Ethyl 5-aminovalerate Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the characterization, validation, and comparison of Ethyl 5-aminovalerate hydrochloride reference standards. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating system for establishing and utilizing these critical reagents.

Introduction: The Imperative for Well-Characterized Reference Standards

This compound (CAS: 29840-57-1, Formula: C₇H₁₆ClNO₂) is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] In the highly regulated landscape of drug development, the reference standard is the cornerstone of analytical testing. It is the benchmark against which the identity, strength, purity, and quality of active pharmaceutical ingredients (APIs) and finished products are measured.[3] An improperly characterized standard can lead to inaccurate results, potentially causing batch failures, product delays, and regulatory hurdles.[4]

This guide will compare the rigorous qualification process for an in-house (or secondary) reference standard against the established benchmarks of a compendial (primary) standard, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[4][5]

Section 1: Defining the Tiers of Reference Standards

The integrity of any analytical measurement is directly tied to the quality of the reference standard used.[6] Regulatory bodies like the FDA require that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized".[3]

  • Primary (Compendial) Standards: These are established by official bodies like the USP and Ph. Eur.[7][8] They are considered to be of the highest quality and are fully characterized by the issuing authority. When a compendial standard exists, it should be used for its intended purpose as described in the relevant monograph.[8] These standards provide the legal and scientific basis for quality control.[5]

  • Secondary (In-house/Working) Standards: When a compendial standard is unavailable or used to conserve the primary standard, a secondary standard is established. This standard must be thoroughly characterized and its purity and identity proven by demonstrating traceability to the primary standard.[8] The responsibility for comprehensive characterization falls upon the user.

Section 2: A Multi-Pronged Approach to Characterization

Establishing a new batch of this compound as a reference standard requires a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create an unambiguous profile of the material. The following workflow illustrates the logical sequence of this characterization process.

G cluster_0 Material Acquisition & Initial Assessment cluster_1 Structural Identity Confirmation cluster_2 Purity & Impurity Profile cluster_3 Final Purity Assignment & Certification A Candidate Material (Ethyl 5-aminovalerate HCl) B Description (Physical State, Color) A->B C ¹H and ¹³C NMR B->C Orthogonal Techniques D Mass Spectrometry (MS) B->D E Infrared (IR) Spectroscopy B->E J Mass Balance Calculation C->J D->J E->J F HPLC-UV/CAD (Organic Impurities) F->J G GC-HS (Residual Solvents) G->J H Karl Fischer Titration (Water Content) H->J I Residue on Ignition (Inorganic Impurities) I->J K Certificate of Analysis (CoA) Generation J->K

Caption: Overall workflow for the characterization of a reference standard.

Identity Confirmation: Unambiguous Structural Elucidation

Causality: Before assessing purity, one must be certain of the molecule's identity. Using multiple spectroscopic techniques provides orthogonal data points, creating a self-validating confirmation of the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structural elucidation.

    • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the ethyl group (a triplet and a quartet), and multiplets for the four methylene groups of the valerate backbone, along with a broad signal for the amine protons.

    • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their types (e.g., C=O, CH₂, CH₃). This confirms the carbon skeleton of the molecule.[9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the molecule.[10] For Ethyl 5-aminovalerate, the expected monoisotopic mass is 145.11 Da for the free base.[11] In its hydrochloride form, high-resolution mass spectrometry (HRMS) would confirm the exact mass of the protonated molecule [M+H]⁺ with high accuracy, further solidifying its elemental composition.

  • Infrared (IR) Spectroscopy: IR provides confirmation of key functional groups. The spectrum for this compound should show characteristic absorption bands for the ester carbonyl (C=O) stretch, C-O stretches, and N-H stretches associated with the primary amine salt.

Purity Determination and Impurity Profiling

Causality: A reference standard's assigned purity value must account for all potential impurities, not just those detected by a single method. A mass balance approach, summing all detected impurities and subtracting from 100%, is the most scientifically sound method.

  • High-Performance Liquid Chromatography (HPLC) for Organic Purity: This is the primary technique for separating and quantifying process-related impurities and degradation products.

    • Methodology Rationale: Ethyl 5-aminovalerate is a polar compound and lacks a strong UV chromophore. Therefore, a standard reversed-phase HPLC method with UV detection might lack sensitivity. Two superior approaches are:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for retaining and separating highly polar compounds.[12]

      • Derivatization: Pre-column derivatization of the primary amine with a UV-active agent (e.g., fluorenylmethyloxycarbonyl chloride, Fmoc-Cl) allows for sensitive detection using standard reversed-phase columns and UV detectors.[13]

    • Detector Choice: A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used to detect non-chromophoric impurities.

  • Gas Chromatography (GC) for Residual Solvents: Manufacturing processes often involve organic solvents. GC with headspace injection is the standard method for quantifying these volatile impurities according to ICH Q3C guidelines.

  • Karl Fischer Titration for Water Content: The hydrochloride salt form can be hygroscopic. Coulometric or volumetric Karl Fischer titration is a specific and accurate method for determining water content, which is crucial for an accurate purity assignment.[14]

  • Residue on Ignition / Sulphated Ash: This test quantifies the amount of inorganic impurities present in the material by burning off the organic substance and weighing the residue.[15]

Section 3: Validation of the Primary Purity Method (HPLC)

For a secondary standard, the analytical method used for its purity assessment must be rigorously validated to prove it is fit for purpose. This validation process follows the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16]

G A Method Development (HPLC-UV/CAD) B Method Validation Protocol (Based on ICH Q2) A->B C Specificity B->C D Linearity & Range B->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validated Method C->I D->I E->I F->I G->I H->I

Caption: Workflow for HPLC method validation per ICH guidelines.

Experimental Protocol: HPLC Method Validation

The following provides a detailed, step-by-step methodology for validating the HPLC purity method.

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

    • Protocol:

      • Prepare solutions of a blank (diluent), the this compound reference standard, and known related impurities (if available).

      • Subject a sample of the reference standard to forced degradation conditions (e.g., acid, base, oxidation, heat, light).

      • Inject all samples.

      • Acceptance Criteria: The analyte peak should be free from interference from any blank components, impurities, or degradation products. Peak purity analysis (using a PDA detector) should confirm spectral homogeneity.

  • Linearity:

    • Objective: To demonstrate a proportional relationship between detector response and analyte concentration.

    • Protocol:

      • Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

      • Inject each concentration in triplicate.

      • Plot a graph of the mean peak area versus concentration.

      • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Protocol:

      • Prepare a sample matrix (placebo) and spike it with the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

      • Prepare each level in triplicate (for a total of nine determinations).[17]

      • Analyze the samples and calculate the percentage recovery.

      • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Objective: To assess the degree of scatter between a series of measurements.

    • Protocol:

      • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the reference standard at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

      • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be measured with acceptable precision and accuracy.

    • Protocol:

      • Establish the LOQ based on a signal-to-noise ratio (typically 10:1) or by determining the concentration where precision (RSD) is ≤ 10%.

      • Acceptance Criteria: The LOQ must be validated for accuracy and precision.

Section 4: Data Summary and Comparative Analysis

Once all characterization and validation activities are complete, the data is compiled to assign a purity value and generate a Certificate of Analysis (CoA). The table below provides a comparative summary of what to expect from a newly characterized in-house standard versus an established compendial standard.

Parameter In-House Secondary Standard (Hypothetical Data) Compendial Primary Standard (Typical Values) Rationale & Significance
Identity (¹H NMR, MS, IR) Conforms to structureConforms to structureNon-negotiable. Both must unequivocally match the known structure of this compound.
Organic Purity (HPLC) 99.85% (area %)≥ 99.5% (as stated on label/CoA)The primary purity assessment. The in-house standard must meet a pre-defined specification of high purity.[3]
Water Content (Karl Fischer) 0.10%≤ 0.5% (Typical monograph limit)Water is a common impurity that adds weight without being the active molecule; must be quantified for accurate assay.
Residual Solvents (GC) < 0.05% (e.g., Ethanol)Meets all ICH Q3C limitsEnsures no toxic solvents remain from the manufacturing process and that solvent content does not impact purity value.
Residue on Ignition 0.02%≤ 0.1% (Typical monograph limit)Quantifies non-volatile inorganic matter.
Assigned Purity (Mass Balance) 99.73% (100 - 0.15 - 0.10 - 0.02)Value as stated on the official CoA. The final, certified purity value used for calculations. The mass balance approach provides a more accurate value than a simple area % from HPLC.
Traceability Traceable to Compendial Standard Lot #XYZPrimary StandardThe in-house standard's value is ultimately anchored to the compendial standard, ensuring consistency.

Section 5: Best Practices for Handling and Use

  • Storage: Based on supplier information, this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to prevent degradation and moisture uptake.[18]

  • Stability Program: An in-house standard must be placed on a stability program to monitor its purity over time.[3] Re-qualification should be performed at defined intervals (e.g., annually) to ensure it remains suitable for use.

  • Documentation: Every reference standard must have a comprehensive CoA that includes its identity, assigned purity, storage conditions, and expiration or re-test date.

Conclusion

The characterization and validation of an this compound reference standard is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical data. While compendial standards from sources like the USP and Ph. Eur. represent the gold standard, a properly established and validated in-house secondary standard can be a reliable and cost-effective alternative when its characterization is thorough and its traceability is proven. By employing orthogonal analytical techniques and adhering to established validation guidelines from bodies like the ICH, scientists can ensure the integrity of their reference standards and, by extension, the quality and safety of the medicines they help develop.

References

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]

  • This compound(CAS# 29840-57-1). (n.d.). Angene Chemical. Retrieved from [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Ethyl 5-aminovalerate | C7H15NO2. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Validation of an HPLC method for the determination of amino acids in feed. (2015, August 7). ResearchGate. Retrieved from [Link]

  • Methods for Validating Reference Materials. (n.d.). XRF Scientific. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved from [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). USP. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023, December 22). European Medicines Agency. Retrieved from [Link]

  • Fact sheet: European Pharmacopoeia Reference Standards. (n.d.). EDQM. Retrieved from [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. Retrieved from [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Ph. Eur. reference standards. (2019). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999, October 6). ICH. Retrieved from [Link]

  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (n.d.). Bali Medical Journal. Retrieved from [Link]

  • <11> USP REFERENCE STANDARDS. (2012, December 15). CMC Drug Product Development Regulatory Consulting Pharma. Retrieved from [Link]

  • Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. (2020, March 28). AIR Unimi. Retrieved from [Link]

  • Characterization of N-ethoxycarbonyl Ethyl Esters of Amino Acids by Mass Spectrometry. (n.d.). SpringerLink. Retrieved from [Link]

  • Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial Ethyl 5-Aminovalerate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Raw Material Consistency

Ethyl 5-aminovalerate hydrochloride is a crucial bifunctional building block in organic synthesis, frequently employed as an intermediate in the development of novel pharmaceutical compounds and specialty polymers. Its structure incorporates a primary amine and an ethyl ester, offering versatile handles for a range of chemical transformations. For researchers in drug development and process chemistry, the reliability and predictability of their synthetic outcomes are paramount. This reliability begins with the quality of the starting materials.[1][2]

Lot-to-lot variability in a key raw material like this compound can introduce unforeseen challenges, leading to inconsistent reaction yields, altered impurity profiles in the final product, and potential downstream manufacturing issues.[3][4] Such inconsistencies can derail research timelines and compromise the integrity of a development program.[2] Therefore, a robust analytical assessment of incoming raw material lots is not merely a quality control checkpoint but a fundamental component of risk mitigation in scientific research.[5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to assess the lot-to-lot variability of commercial this compound. We will detail the essential analytical methodologies, explain the scientific rationale behind their selection, and present a comparative analysis of hypothetical, yet realistic, data from three distinct commercial lots.

A Multi-Faceted Analytical Approach

To obtain a holistic understanding of a given lot's quality, a single analytical technique is insufficient. A battery of orthogonal tests is required to evaluate different quality attributes. Our assessment strategy focuses on five key areas:

  • Purity and Organic Impurity Profiling: To quantify the main component and detect any related substances or degradation products.

  • Identity and Structural Confirmation: To unequivocally verify the chemical structure of the material.

  • Residual Volatile Analysis: To identify and quantify any remaining solvents from the manufacturing process.

  • Water Content: To measure the amount of water present, which is critical for a hygroscopic salt and for accurate stoichiometric calculations.

  • Physical Properties: To check for physical consistency between lots.

Experimental Methodologies & Protocols

Here, we provide detailed, step-by-step protocols for the essential analyses. The causality behind experimental choices is explained to empower the user to understand and adapt these methods.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for purity assessment of non-volatile organic molecules. For a compound like Ethyl 5-aminovalerate, which lacks a strong UV chromophore, pre-column derivatization is often necessary to achieve adequate sensitivity for both the main peak and low-level impurities.[7][8] We will use o-phthaldialdehyde (OPA), which reacts rapidly with the primary amine to yield a highly fluorescent and UV-active isoindole derivative, allowing for sensitive detection.[9]

Experimental Protocol:

  • Reagent Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Mobile Phase A: 20 mM Sodium Acetate buffer with 0.018% Triethylamine, pH adjusted to 7.2 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • OPA Derivatization Reagent: Prepare as per manufacturer instructions or standard protocols.[8]

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare samples from each lot (Supplier A, B, and C) in the same manner as the Standard Preparation.

  • Automated Derivatization & HPLC Analysis:

    • Use an autosampler program to mix 10 µL of the sample/standard with an appropriate volume of OPA reagent. Allow a short reaction time (e.g., 2 minutes) before injection.[7]

    • Inject 10 µL of the derivatized solution.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., Agilent Eclipse AAA, 4.6 x 150 mm, 5 µm).[10]

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 40 °C.[10]

      • Detection: UV at 254 nm or 330 nm, or Fluorescence (Excitation: 340 nm, Emission: 450 nm) for higher sensitivity.

      • Gradient Program:

        • 0-20 min: 3% to 30% B

        • 20-30 min: 30% to 35% B

        • 30-40 min: 35% to 90% B

        • 40-41 min: 90% to 100% B

        • 41-45 min: Hold at 100% B

        • 45-46 min: 100% to 3% B

        • 46-55 min: Re-equilibrate at 3% B[10]

  • Data Analysis: Calculate the purity (% Area) by dividing the area of the main peak by the total area of all peaks. Identify and quantify any impurities relative to the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Diluent A->B C Automated OPA Derivatization B->C D Inject into HPLC System C->D E Gradient Elution on C18 Column D->E F UV/Fluorescence Detection E->F G Integrate Chromatogram F->G H Calculate % Area Purity G->H I Identify/Quantify Impurities G->I

Fig 1. HPLC Workflow for Purity Analysis
Identity and Structural Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR confirms the carbon skeleton. It serves as an orthogonal identity test to HPLC and can reveal impurities that may co-elute or be invisible to the primary detection method.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of each lot's sample in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrumental Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • For ¹H NMR, typical parameters include a 30-degree pulse, 16-32 scans, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Compare the chemical shifts, multiplicities, and integrations of the sample spectra to a reference standard or to theoretical predictions.[11]

    • Look for any unexpected signals, which may indicate the presence of impurities.

Residual Volatile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the ideal technique for separating and identifying volatile organic compounds, such as residual solvents from the synthesis and purification process. Due to the low volatility of this compound, derivatization is required to make it amenable to GC analysis.[12] A silylation reaction using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is effective for this purpose.[12]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~20 mg of each lot's sample into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

    • Add the derivatization agent (e.g., MSTFA).[12]

    • Cap and heat the vial to ensure complete reaction and partitioning of volatiles into the headspace.

  • Instrumental Analysis (Headspace GC-MS):

    • GC Conditions:

      • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., TR-5).[12]

      • Injector: Split/Splitless, operated in split mode.

      • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • MS Conditions:

      • Ionization: Electron Impact (EI).

      • Scan Range: 35-400 amu.

  • Data Analysis:

    • Identify peaks corresponding to known residual solvents by comparing their retention times and mass spectra to a solvent library (e.g., NIST).

    • Quantify any identified solvents using an external or internal standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample into Headspace Vial B Add Solvent & Derivatization Agent A->B C Seal and Heat B->C D Headspace Autosampler Injection C->D E GC Separation D->E F MS Detection E->F G Identify Peaks vs. NIST Library F->G H Quantify Solvents G->H

Fig 2. GC-MS Workflow for Residual Volatiles
Water Content by Karl Fischer Titration

Rationale: Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content.[13] For a solid material like this compound, a volumetric KF titration is appropriate. Accurate water content is crucial as it affects the true purity of the material and is needed for calculating reagent stoichiometry in subsequent reactions.[14]

Experimental Protocol:

  • Instrument Setup: Prepare and standardize the Karl Fischer titrator and reagent according to the instrument manufacturer's instructions. Use a standardized water standard to determine the titer of the KF reagent.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the sample (typically 100-200 mg, depending on the expected water content) directly into the titration vessel containing a pre-tared solvent (e.g., anhydrous methanol).

    • Allow the sample to dissolve completely.

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • Perform the analysis in triplicate for each lot.

  • Calculation: The instrument software will automatically calculate the percentage of water based on the sample weight, titrant volume, and reagent titer.[15]

Physical Property Characterization

Rationale: Simple physical tests can provide rapid indicators of potential lot-to-lot inconsistency.

  • Appearance: Visual inspection against a white background should confirm the material is a white to off-white solid, free of foreign particulates.[16]

  • Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point can suggest the presence of impurities. Use a standard capillary melting point apparatus.

Comparative Data Analysis

The following tables summarize hypothetical analytical results for three different commercial lots of this compound.

Table 1: Purity and Impurity Profile by HPLC

Lot IDAppearancePurity (% Area)Impurity 1 (RRT 0.85)Impurity 2 (RRT 1.15)Total Impurities
Supplier A, Lot X White Solid99.65%0.15%0.08%0.35%
Supplier B, Lot Y White Solid98.90%0.45%0.20%1.10%
Supplier C, Lot Z Off-white Solid99.81%Not Detected0.05%0.19%

Table 2: Orthogonal Analytical and Physical Data

Lot ID¹H NMR IdentityWater Content (KF)Residual Solvents (GC-MS)Melting Point (°C)[16]
Supplier A, Lot X Conforms0.25%Ethanol: 450 ppm78-80 °C
Supplier B, Lot Y Conforms1.15%Ethanol: 600 ppm, Acetone: 150 ppm75-78 °C
Supplier C, Lot Z Conforms0.10%None Detected (<50 ppm)79-80 °C

Discussion and Interpretation

The data presented reveals significant lot-to-lot variability that could impact research outcomes.

  • Supplier A, Lot X represents a good quality standard lot. It has high purity, low impurity levels, low water content, and a sharp melting point. The presence of a small amount of ethanol is common as it is the esterifying alcohol.

  • Supplier B, Lot Y raises several concerns. Its purity is notably lower, and the level of Impurity 1 is almost three times higher than in Lot X. The higher water content (1.15%) will require adjustments in stoichiometric calculations to avoid using less active material than intended. Furthermore, the presence of acetone as a residual solvent and a depressed, broader melting point range suggests a less controlled manufacturing or purification process. Using this lot without careful consideration could lead to the introduction of unknown side products and inconsistent reaction performance.

  • Supplier C, Lot Z appears to be the highest quality lot. It has the highest purity, negligible impurities and residual solvents, and very low water content. The slightly off-white color is noted but is likely not chemically significant given the excellent analytical data. This lot would be the preferred choice for sensitive applications where consistency and purity are paramount.

Key Takeaway for Researchers: The difference between Lot B and Lot C is substantial. A researcher switching from Lot C to Lot B without re-validating their process could experience a drop in yield, an increase in downstream impurities, and difficulty reproducing previous results. This underscores the necessity of performing, at a minimum, a quick identity and purity check on each new lot of a critical raw material before its use in a research campaign.

Conclusion

The quality and consistency of raw materials are foundational to successful research and development in the pharmaceutical and chemical industries. This guide demonstrates that significant lot-to-lot variability can exist in a common chemical intermediate like this compound. By employing a multi-technique analytical approach encompassing HPLC, NMR, GC-MS, and Karl Fischer titration, researchers can build a comprehensive quality profile for each incoming lot. This proactive assessment enables informed decisions, prevents costly delays, and ultimately ensures the integrity and reproducibility of scientific outcomes.

References

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Cheng, J., et al. (2018). Enhanced 5-aminovalerate production in Escherichia coli from L-lysine with ethanol and hydrogen peroxide addition. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Culea, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Babes-Bolyai University.
  • ResearchGate. (2022). What is the best method for determining amino acids on HPLC C18 column DAD? Retrieved from [Link]

  • ResearchGate. (2015). Validation of an HPLC method for the determination of amino acids in feed. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 29840-57-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-aminovalerate. PubChem Compound Database. Retrieved from [Link]

  • Badrick, T. (2014). Lot-to-Lot Variation. The Clinical Biochemist Reviews, 35(3), 131–132.
  • Cytiva. (2023). The crucial role of raw material selection for success in cell therapy manufacturing. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • LCGC International. (2023). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]

  • Lim, C. Y., et al. (2023). Lot-to-lot variation and verification.
  • IFF. (2023). The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Zanella, I., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality, 18(5), 355-63.
  • Lim, C. Y., et al. (2022). Lot-to-lot variation and verification.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Topiox Research. (2023). Why Raw Material Testing is Essential for Pharmaceutical Quality Control. Retrieved from [Link]

  • MLO Online. (2022). QC practices that prevent inaccurate results from reagent lot variances. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • ResearchGate. (2015). How can I analyze amino acid Methyl Ester in GC? Retrieved from [Link]

  • Chalk, C. (2015). Raw Materials and the Development Cycle.
  • Flinders University. (2023). Lot-to-lot variation and verification. Retrieved from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.